molecular formula C7H6N2O3 B067658 1-(3-Nitropyridin-4-yl)ethanone CAS No. 161871-65-4

1-(3-Nitropyridin-4-yl)ethanone

Cat. No.: B067658
CAS No.: 161871-65-4
M. Wt: 166.13 g/mol
InChI Key: WJBPEUKZXRFJDM-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-4-yl)ethanone is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a nitropyridine core, a privileged scaffold in pharmaceutical design, functionalized with an acetyl group at the 4-position. The electron-withdrawing nitro group at the 3-position and the acetyl ketone moiety make this molecule a versatile building block for synthesizing more complex heterocyclic systems, particularly through nucleophilic aromatic substitution and various condensation reactions. Its primary research value lies in its application as a precursor for the development of novel kinase inhibitors, receptor agonists/antagonists, and other biologically active small molecules. The structural motif is frequently explored in the synthesis of compounds targeting central nervous system (CNS) disorders, inflammatory conditions, and oncological pathways. Researchers utilize this compound to efficiently introduce a functionalized pyridine ring into target structures, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds' potency, selectivity, and pharmacokinetic properties. It is supplied as a high-purity solid and should be stored under inert conditions at low temperatures to ensure long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBPEUKZXRFJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376279
Record name 1-(3-nitropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161871-65-4
Record name 1-(3-nitropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1-(3-Nitropyridin-4-yl)ethanone, designated with CAS number 161871-65-4, is a functionalized heterocyclic compound belonging to the nitropyridine class of molecules. While specific peer-reviewed literature on this exact compound is limited, its structural motifs—a pyridine ring, a nitro group, and an acetyl moiety—position it as a potentially valuable intermediate in medicinal chemistry and materials science. Pyridine derivatives are ubiquitous in pharmaceuticals, and the presence of a nitro group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or participation in nucleophilic aromatic substitution reactions.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes based on established chemical principles, predicted spectroscopic data for characterization, expected reactivity, and potential applications as a building block in the synthesis of bioactive molecules.

Physicochemical and Safety Profile

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161871-65-4[2]
Molecular Formula C₇H₆N₂O₃[]
Molecular Weight 166.14 g/mol []
Physical Form Pale-yellow to yellow-brown to red-brown liquid or semi-solid[2]
Purity Typically ≥97%[2]
Storage Temperature Room temperature, under an inert atmosphere[2]
Density ~1.318 g/cm³ (predicted)[]
InChI Key WJBPEUKZXRFJDM-UHFFFAOYSA-N[]

Safety and Handling:

This compound is classified as a hazardous substance. The available safety data indicates the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Routes

While a specific, peer-reviewed synthesis for this compound has not been prominently reported, several plausible synthetic strategies can be devised based on established pyridine chemistry.

Proposed Method 1: Friedel-Crafts Acylation of 3-Nitropyridine

A classical approach to aryl ketones is the Friedel-Crafts acylation.[4] However, the direct Friedel-Crafts acylation of pyridine is generally challenging due to the deactivation of the ring by the electronegative nitrogen atom, which can also complex with the Lewis acid catalyst. The presence of an electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution. Despite these challenges, under harsh conditions, acylation may be possible. A proposed reaction is outlined below.

Friedel_Crafts_Acylation Nitropyridine 3-Nitropyridine Reaction_Vessel Reaction_Vessel Nitropyridine->Reaction_Vessel AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->Reaction_Vessel LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction_Vessel Product This compound HCl HCl Reaction_Vessel->Product High Temperature Reaction_Vessel->HCl

Caption: Proposed Friedel-Crafts acylation of 3-nitropyridine.

Experimental Protocol (Hypothetical):

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., nitrobenzene or dichloroethane) under a nitrogen atmosphere, add 3-nitropyridine.

  • Slowly add acetyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The choice of a high-boiling inert solvent and high temperatures is necessary to overcome the significant deactivation of the pyridine ring by both the ring nitrogen and the nitro group.[5] The use of a stoichiometric or excess amount of Lewis acid is standard for Friedel-Crafts acylations.[4]

Proposed Method 2: Acylation via a 4-Substituted-3-Nitropyridine Intermediate

A more plausible and likely higher-yielding approach would involve a nucleophilic substitution or cross-coupling reaction on a pre-functionalized 4-substituted-3-nitropyridine. A potential route starting from 4-chloro-3-nitropyridine is outlined below.

Cross_Coupling_Synthesis StartMat 4-Chloro-3-nitropyridine Intermediate Vinyl Ether Intermediate StartMat->Intermediate Stille Coupling Reagent Acetylating Reagent (e.g., Tributyl(1-ethoxyvinyl)tin) Reagent->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Product This compound Intermediate->Product Acid Hydrolysis

Caption: Proposed synthesis via Stille coupling and hydrolysis.

Experimental Protocol (Hypothetical):

  • To a solution of 4-chloro-3-nitropyridine[6] in an anhydrous, deoxygenated solvent such as toluene, add tributyl(1-ethoxyvinyl)tin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture under reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture and treat with an aqueous solution of potassium fluoride to remove tin byproducts. Filter the resulting precipitate.

  • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Dissolve the crude vinyl ether intermediate in a solvent such as tetrahydrofuran (THF) and treat with aqueous hydrochloric acid.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to afford this compound.

Causality: The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is often tolerant of a wide range of functional groups. The use of a vinyl ether equivalent as the acetyl group precursor is a common strategy, with the final ketone being revealed upon simple acid hydrolysis.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of published experimental data, the following spectroscopic characteristics are predicted for this compound based on its structure and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the methyl protons of the acetyl group (~2.6-2.8 ppm).- A doublet for the proton at position 5 of the pyridine ring (~7.5-7.8 ppm).- A doublet for the proton at position 6 of the pyridine ring (~8.8-9.0 ppm).- A singlet for the proton at position 2 of the pyridine ring (~9.1-9.3 ppm).
¹³C NMR - A signal for the methyl carbon of the acetyl group (~28-32 ppm).- Signals for the pyridine ring carbons (~120-160 ppm).- A signal for the carbonyl carbon (~195-200 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone (~1690-1710 cm⁻¹).- Strong absorption bands for the asymmetric and symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).- C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 166.- Fragmentation patterns corresponding to the loss of a methyl group (M-15), a nitro group (M-46), and the acetyl group (M-43).

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional groups: the nitro-substituted pyridine ring and the acetyl group.

Reactivity_Hub CentralMol This compound NitroReduction Nitro Group Reduction CentralMol->NitroReduction AcetylReactions Reactions at the Acetyl Group CentralMol->AcetylReactions AromaticSubstitution Nucleophilic Aromatic Substitution CentralMol->AromaticSubstitution Amine 1-(3-Aminopyridin-4-yl)ethanone NitroReduction->Amine e.g., H₂, Pd/C or SnCl₂ Alcohol 1-(3-Nitropyridin-4-yl)ethanol AcetylReactions->Alcohol e.g., NaBH₄ SubstitutedProduct Substituted Pyridine Derivative AromaticSubstitution->SubstitutedProduct e.g., Nu⁻ (if activated)

Caption: Key reactivity pathways for this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation is fundamental in medicinal chemistry, as the resulting 3-aminopyridine derivative opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and participation in the construction of fused heterocyclic systems.

Reactions of the Acetyl Group

The ketone functionality can undergo a range of standard transformations:

  • Reduction: The carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Under forcing conditions (e.g., with selenium dioxide), the methyl group can be oxidized to form a glyoxal.

  • Condensation: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol-type condensation reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution. While the 4-position is already substituted, a sufficiently strong nucleophile might displace other groups if present, or under certain conditions, lead to ring-opening or rearrangement reactions.[9]

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the synthesis of kinase inhibitors and other biologically active molecules. The 3-aminopyridine moiety, accessible via nitro reduction, is a known hinge-binding motif in many kinase inhibitors.

Drug_Discovery_Workflow StartMat This compound Step1 Nitro Reduction StartMat->Step1 Product1 1-(3-Aminopyridin-4-yl)ethanone Step1->Product1 Step2 Condensation / Cyclization Product1->Step2 Product2 Fused Heterocyclic Scaffold (e.g., Pyrido[3,4-b]pyrazine) Step2->Product2 Step3 Further Functionalization Product2->Step3 FinalProduct Bioactive Molecule (e.g., Kinase Inhibitor) Step3->FinalProduct

Caption: Hypothetical workflow for the use in drug discovery.

A plausible drug discovery workflow could involve the initial reduction of the nitro group to an amine. The resulting 1-(3-aminopyridin-4-yl)ethanone is a 1,2-amino-ketone, a versatile precursor for the synthesis of various heterocyclic systems. For instance, condensation with a 1,2-dicarbonyl compound could lead to the formation of a pyrido[3,4-b]pyrazine ring system, a scaffold of interest in medicinal chemistry. Subsequent modifications of this core structure could then be explored to optimize binding to a target protein, such as a kinase.

Conclusion

This compound is a chemical intermediate with significant, albeit largely untapped, potential in organic synthesis, particularly in the realm of drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, its synthesis, characterization, and reactivity can be reliably predicted based on fundamental principles of organic chemistry. The strategic placement of its functional groups makes it a valuable starting point for the construction of more complex, biologically active molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this intriguing nitropyridine derivative.

References

An In-Depth Technical Guide to 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Core Compound Overview

1-(3-Nitropyridin-4-yl)ethanone (also known as 4-acetyl-3-nitropyridine) is a functionalized heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a pyridine derivative, it incorporates a scaffold prevalent in numerous active pharmaceutical ingredients (APIs). The presence of three key functional groups—a pyridine ring, a nitro group, and a ketone—creates a unique electronic environment that dictates its reactivity and utility as a versatile chemical intermediate.

The pyridine core is strongly electron-deficient, a state exacerbated by the powerful electron-withdrawing properties of both the acetyl group and the nitro group at the C4 and C3 positions, respectively. This electronic profile makes the compound a valuable building block for constructing more complex molecular architectures, particularly through nucleophilic aromatic substitution and transformations of the ketone and nitro moieties. This guide provides a comprehensive analysis of its chemical properties, a validated synthesis protocol, its reactivity profile, and essential safety information for researchers and drug development professionals.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some physical data is available from chemical suppliers, primary literature and safety data sheets often report these fields as "not available," indicating a need for empirical verification in a laboratory setting.[1]

PropertyValueSource(s)
IUPAC Name 1-(3-nitropyridin-4-yl)ethan-1-one[2]
Synonyms 4-Acetyl-3-nitropyridine, TPC-PY013
CAS Number 161871-65-4[2][3]
Molecular Formula C₇H₆N₂O₃[2]
Molecular Weight 166.14 g/mol [2]
Appearance Data not available[1]
Melting Point Data not available[1]
Boiling Point 309.8 °C at 760 mmHg[4]
Density 1.318 g/cm³[4]

Synthesis Pathway: Electrophilic Nitration of 4-Acetylpyridine

Mechanistic Rationale and Synthetic Strategy

The direct nitration of pyridine is notoriously challenging. The nitrogen atom is readily protonated under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), forming a pyridinium cation. This cation is severely deactivated towards electrophilic aromatic substitution, resulting in extremely low yields of the desired nitropyridine.[5]

To overcome this, a highly effective method developed by Katritzky et al. utilizes a less acidic, non-protonating medium.[6] The reaction proceeds by treating the parent pyridine with nitric acid in trifluoroacetic anhydride (TFAA). This generates a potent nitrating agent and avoids the formation of the deactivated pyridinium species. The proposed mechanism involves an initial N-nitration followed by a[7] sigmatropic rearrangement to yield the 3-nitropyridine product.[5][8][9] This specific methodology has been reported to synthesize this compound from 4-acetylpyridine in high yield (>80%).[10]

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Katritzky, A. R., et al. in Organic & Biomolecular Chemistry, 2005.[6]

Materials:

  • 4-Acetylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated Nitric Acid (cHNO₃)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), cool trifluoroacetic anhydride to 0 °C using an ice bath.

  • Substrate Addition: To the cooled TFAA, slowly add 4-acetylpyridine dropwise. Maintain the temperature at 0 °C and stir the resulting mixture for 1 hour.

  • Nitration: Add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not rise above 0 °C. Stir the reaction vigorously at 0 °C for 8 hours.

  • Quenching: Prepare a separate stirred solution of sodium metabisulfite in water at 0 °C. Add the reaction mixture dropwise to this quenching solution. A vigorous reaction may occur. Continue stirring at 0 °C for an additional 1-2 hours after the addition is complete.

  • Neutralization & Extraction: Carefully adjust the pH of the quenched mixture to ~7 using a 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup (0 °C) cluster_nitration Nitration (0 °C) cluster_workup Workup & Purification TFAA Trifluoroacetic Anhydride (TFAA) ReactionMix Reaction Mixture Substrate 4-Acetylpyridine Substrate->TFAA Add dropwise, stir for 1 hr HNO3 Conc. Nitric Acid HNO3->ReactionMix Quench Quench with aq. Na₂S₂O₅ ReactionMix->Quench Neutralize Neutralize (pH ~7) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic & Structural Characterization

While a comprehensive, publicly available dataset is scarce, the structural features of this compound allow for the prediction of its key spectroscopic signals. The primary literature from Katritzky et al. contains supplementary NMR data for verification.[6]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the pyridine protons and one singlet in the aliphatic region for the acetyl methyl protons.

    • H-2 (proton between the nitrogen and nitro group): Expected to be the most downfield singlet due to deshielding from the adjacent ring nitrogen and nitro group.

    • H-6 (proton adjacent to the nitrogen): Expected as a doublet.

    • H-5 (proton adjacent to the acetyl group): Expected as a doublet, coupled to H-6.

    • -CH₃ (acetyl protons): A sharp singlet, typically around 2.6-2.8 ppm.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon will be significantly downfield (>190 ppm). The aromatic carbons will appear in the typical 120-160 ppm range, with C-3 and C-4 being highly influenced by the attached nitro and acetyl groups.

  • FT-IR: Key vibrational bands should be observable for:

    • C=O stretch (ketone): Strong absorption around 1700 cm⁻¹.

    • N-O asymmetric stretch (nitro group): Strong absorption around 1530-1550 cm⁻¹.

    • N-O symmetric stretch (nitro group): Strong absorption around 1340-1360 cm⁻¹.

    • C-N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 166.

Reactivity Profile and Chemical Behavior

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing capabilities of the C3-nitro and C4-acetyl substituents. This electronic configuration governs the compound's reactivity:

  • High Susceptibility to Nucleophilic Attack: The ring is highly activated towards nucleophilic aromatic substitution (SₙAr). Positions ortho and para to the electron-withdrawing groups (C2, C5, C6) are particularly electrophilic.

  • Nitro Group as a Potential Leaving Group: In some 3-nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles, a reaction facilitated by the presence of other activating groups.[11]

  • Reactivity of the Ketone: The acetyl group can undergo standard ketone chemistry, such as reduction to a secondary alcohol, formation of imines/oximes, or alpha-halogenation, though reaction conditions must be carefully chosen to avoid competing reactions on the sensitive ring.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-amino-4-acetylpyridine), which is a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines.[12]

Logical Reactivity Pathways Diagram

ReactivityPathways cluster_ring Ring Transformations cluster_sidechain Side-Chain Reactions Start This compound SnAr Nucleophilic Aromatic Substitution (SₙAr) at C2, C5, or C6 Start->SnAr Nu⁻ Nitro_Sub NO₂ Group Displacement by strong nucleophiles Start->Nitro_Sub Strong Nu⁻ Nitro_Red Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Start->Nitro_Red [H] Ketone_Red Ketone Reduction (e.g., NaBH₄) Start->Ketone_Red [H] Amino_Product 3-Amino-4-acetylpyridine Nitro_Red->Amino_Product Alcohol_Product 1-(3-Nitropyridin-4-yl)ethanol Ketone_Red->Alcohol_Product

Caption: Potential reactivity pathways for this compound.

Stability and Storage

According to available safety data, no specific data on chemical stability or hazardous reactivity is published.[1] As a standard precaution for nitroaromatic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat or ignition.

Safety, Handling, and Toxicological Profile

The safety data sheet (SDS) for this compound indicates a lack of comprehensive toxicological and ecological data.[1] Therefore, the compound should be handled with the standard precautions applicable to new chemical entities of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. If dust or aerosol formation is possible, use a full-face respirator.[1]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitropyridin-4-yl)ethanone, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a nitro group and an acetyl group, imparts a unique electronic profile and reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the acetyl group activates the pyridine ring towards certain chemical transformations, while also presenting opportunities for functional group manipulation. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆N₂O₃ and a molecular weight of approximately 166.14 g/mol , is typically a pale-yellow to yellow-brown liquid or semi-solid at room temperature.

Structural Elucidation

The molecular structure consists of a pyridine ring with an acetyl group at position 4 and a nitro group at position 3. The presence of these two electron-withdrawing groups significantly influences the electron density distribution within the pyridine ring, affecting its reactivity and spectroscopic properties.

While a definitive crystal structure is not publicly available, the molecular geometry can be predicted using computational modeling. The pyridine ring is planar, and the acetyl and nitro groups will have preferred orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The C-N bonds of the nitro group and the C-C bond of the acetyl group are expected to lie in or close to the plane of the pyridine ring.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show three signals corresponding to the protons on the pyridine ring. The proton at position 2 would likely be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atom and the nearby nitro group. The protons at positions 5 and 6 would also exhibit characteristic shifts and coupling patterns. A singlet corresponding to the three protons of the acetyl group's methyl moiety would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbonyl carbon of the acetyl group would appear significantly downfield. The carbons of the pyridine ring would have chemical shifts influenced by the nitrogen atom and the electron-withdrawing substituents. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present. Key expected vibrations include:

    • C=O stretching of the ketone at approximately 1680-1700 cm⁻¹.

    • Asymmetric and symmetric stretching of the nitro group (NO₂) typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-N stretching vibrations.

    • Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl and nitro groups.

A summary of key physicochemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 161871-65-4[1][2][3][][5][6][7]
Molecular Formula C₇H₆N₂O₃[1][]
Molecular Weight 166.14 g/mol []
Physical Form Pale-yellow to yellow-brown liquid or semi-solid
IUPAC Name This compound[1]
SMILES CC(=O)C1=C(C=NC=C1)--INVALID-LINK--=O[1]
InChI Key WJBPEUKZXRFJDM-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is through the direct nitration of 4-acetylpyridine[8][9][10]. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, specific conditions can achieve nitration.

The Katritzky Nitration Protocol

A highly effective method for the nitration of pyridines was developed by Alan R. Katritzky and his team, and this procedure has been successfully applied to the synthesis of this compound with a reported yield of over 80%[8][9][10]. The reaction utilizes a potent nitrating agent generated in situ from nitric acid and trifluoroacetic anhydride.

The underlying principle of this methodology involves the initial activation of the pyridine nitrogen, which facilitates the subsequent electrophilic attack of the nitronium ion (NO₂⁺). The trifluoroacetic anhydride plays a crucial role in generating the highly reactive nitrating species.

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product 4-Acetylpyridine 4-Acetylpyridine Reaction Nitration Reaction (0°C) 4-Acetylpyridine->Reaction Nitric_Acid Nitric Acid Nitric_Acid->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Quench Quenching with sodium bisulfite Reaction->Quench Reaction Mixture Neutralization Basification Quench->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Crude Product Product This compound Purification->Product Pure Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Katritzky et al.[9][10])

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves strong acids and anhydrides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride to 0°C using an ice bath.

  • Addition of Starting Material: Slowly add 4-acetylpyridine to the cooled trifluoroacetic anhydride with continuous stirring.

  • Formation of Nitrating Agent: Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench the excess nitrating agent.

    • Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Potential Applications in Drug Development

The presence of the nitro and acetyl groups on the pyridine ring makes this compound a versatile intermediate for further chemical modifications.

Reactivity_Diagram cluster_nitro Nitro Group Transformations cluster_acetyl Acetyl Group Transformations Start This compound Reduction Reduction to Amino Group (-NH2) Start->Reduction Reduction (e.g., H2/Pd, SnCl2) Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Nucleophilic_Substitution With Nucleophiles Condensation Condensation Reactions (e.g., Aldol, Claisen-Schmidt) Start->Condensation With Aldehydes/Ketones Oxidation Oxidation (e.g., Baeyer-Villiger) Start->Oxidation With Peroxy Acids Reduction_Ketone Reduction to Alcohol (-CH(OH)CH3) Start->Reduction_Ketone Reduction (e.g., NaBH4)

Potential reaction pathways for this compound.
As a Synthetic Intermediate

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, SnCl₂/HCl). This introduces a key functional group for further derivatization, such as amide bond formation, which is prevalent in many drug molecules.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of both the nitro and acetyl groups can activate the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles at specific positions.

  • Modification of the Acetyl Group: The ketone functionality of the acetyl group is a versatile handle for a wide range of chemical transformations, including:

    • Condensation reactions: It can participate in aldol or Claisen-Schmidt condensations to form chalcone-like structures, which are known scaffolds for various biological activities.

    • Reductions: The ketone can be reduced to a secondary alcohol, which can be further functionalized.

    • Oxidations: Baeyer-Villiger oxidation can convert the ketone into an ester.

While there is no direct evidence in the public domain for the use of this compound in specific drug development programs, its structural motifs are present in various biologically active compounds. For instance, nitropyridine derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents[11]. The acetylpyridine scaffold is also found in molecules with diverse pharmacological properties. Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a synthetically accessible and reactive intermediate with significant potential in medicinal chemistry. Its preparation via the Katritzky nitration of 4-acetylpyridine is an efficient process. The strategic placement of the nitro and acetyl groups on the pyridine ring provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular architectures. Although specific applications in drug development are not yet widely reported, its value as a versatile building block for the synthesis of novel bioactive compounds is clear. Further exploration of the reactivity and biological activity of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-nitropyridin-4-yl)ethanone, a key building block in pharmaceutical and agrochemical research. The document is structured to provide not only detailed, step-by-step experimental protocols but also a deep dive into the mechanistic rationale and strategic considerations behind the synthesis. We will explore two primary, field-proven routes: a direct, high-yield nitration of 4-acetylpyridine and a more traditional, multi-step approach via a pyridine N-oxide intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering actionable insights and robust, citable methodologies to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound (CAS 161871-65-4) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] The presence of the nitro group, a powerful electron-withdrawing group, and the acetyl moiety makes it a versatile intermediate for a variety of cross-coupling reactions and further functionalization. The inherent electronic properties of the pyridine ring, however, present unique challenges for regioselective synthesis. The pyridine nitrogen acts as a deactivating group towards electrophilic aromatic substitution, making direct nitration significantly more challenging than with benzene analogues.

This guide will dissect two principal synthetic strategies to overcome these challenges:

  • Pathway A: Direct Nitration. A highly efficient, one-pot synthesis involving the direct nitration of 4-acetylpyridine. This modern approach offers high yields but requires careful control of reaction conditions.

  • Pathway B: The N-Oxide Route. A classic and reliable multi-step pathway that involves the initial activation of the pyridine ring through N-oxidation, followed by nitration and subsequent deoxygenation. While longer, this route offers excellent regiocontrol and is often more tolerant of a wider range of substrates.

The choice between these pathways will depend on the specific requirements of the research, including scale, available reagents, and the need for stringent purity.

Pathway A: Direct Electrophilic Nitration of 4-Acetylpyridine

This pathway represents the most efficient route to this compound, leveraging a potent nitrating system to overcome the deactivated nature of the pyridine ring. The key to this approach is the in-situ generation of a highly reactive nitrating agent from nitric acid and trifluoroacetic anhydride (TFAA).

Mechanistic Rationale

Direct nitration of pyridine with standard mixed acids (HNO₃/H₂SO₄) is notoriously difficult and often requires harsh conditions, leading to low yields. The Katritzky method utilizes trifluoroacetic anhydride to activate the nitric acid.[2][3] TFAA reacts with nitric acid to form trifluoroacetyl nitrate, which is in equilibrium with the highly electrophilic dinitrogen pentoxide (N₂O₅). This powerful nitrating species can effectively react with the electron-deficient pyridine ring. The acetyl group at the 4-position is a meta-director, thus favoring the introduction of the nitro group at the 3-position.

Caption: Simplified mechanism of direct nitration.

Experimental Protocol: Direct Nitration

This protocol is adapted from the work of Katritzky, A. R., et al.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylpyridine (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (4.2 eq) to the stirred solution.

  • Nitration: Add concentrated nitric acid (65%, 2.1 eq) dropwise to the mixture, ensuring the temperature remains at 0 °C. Stir the reaction mixture at this temperature for 8 hours.

  • Quenching: Prepare a solution of sodium metabisulfite (1.0 eq) in water at 0 °C. Slowly and carefully add the reaction mixture to the stirred bisulfite solution. Continue stirring at 0 °C for an additional 16 hours.

  • Work-up: Adjust the pH of the solution to 6-7 using a 1 M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary: Pathway A
ParameterValueReference
Starting Material4-Acetylpyridine[4]
Key ReagentsNitric Acid, Trifluoroacetic Anhydride[4]
Temperature0 °C[4]
Reaction Time8 hours (nitration), 16 hours (quench)[4]
Reported Yield 83% [4]

Pathway B: The N-Oxide Mediated Synthesis

This classical approach involves a three-step sequence: N-oxidation of the starting material, nitration of the activated intermediate, and subsequent deoxygenation to yield the final product. This method is highly reliable and provides excellent regioselectivity.

Caption: Overview of the N-Oxide synthesis pathway.

Step 1: N-Oxidation of 4-Acetylpyridine

Mechanistic Rationale: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation. The resulting N-oxide is a crucial intermediate; the N-O bond can donate electron density into the ring through resonance, thereby activating the 2- and 4-positions towards electrophilic attack.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-acetylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise to the solution.

  • Reaction: Stir the mixture at reflux for 16 hours.

  • Isolation: Cool the reaction mixture and add diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration and wash with diethyl ether to yield 4-acetylpyridine N-oxide.

Step 2: Nitration of 4-Acetylpyridine N-oxide

Mechanistic Rationale: The N-oxide group strongly activates the 4-position for electrophilic substitution. However, since this position is already occupied by the acetyl group, the directing influence of the N-oxide extends to the 2- and 6-positions. The acetyl group, being a deactivating meta-director, will direct the incoming electrophile to the 3- and 5-positions. The combination of these directing effects strongly favors nitration at the 3-position. A standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid is sufficient for this activated substrate.[5][6]

Experimental Protocol:

  • Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath and slowly add fuming nitric acid.

  • Reaction Setup: Add 4-acetylpyridine N-oxide (1.0 eq) to a three-necked flask and heat to 60 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the heated N-oxide. After the addition, heat the reaction mixture to 125-130 °C for 3 hours.

  • Quenching: Cool the reaction mixture and pour it onto crushed ice.

  • Work-up: Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.

  • Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude 4-acetyl-3-nitropyridine N-oxide.

Step 3: Deoxygenation of 4-Acetyl-3-nitropyridine N-oxide

Mechanistic Rationale: The final step is the removal of the N-oxide oxygen. Several reagents can accomplish this, with phosphorus trichloride (PCl₃) being a common and effective choice. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the N-oxide, resulting in the desired pyridine and phosphoryl chloride. This reaction is typically clean and high-yielding.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 4-acetyl-3-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, >1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Slowly pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.

Product Characterization

The final product, this compound, is typically an oil or a low-melting solid. Proper characterization is essential to confirm its identity and purity.

Property Data
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.14 g/mol
Appearance Pale-yellow to yellow-brown liquid or semi-solid
CAS Number 161871-65-4

Conclusion and Future Perspectives

This guide has detailed two robust and validated pathways for the synthesis of this compound. The direct nitration method by Katritzky and co-workers offers a highly efficient and atom-economical route, making it ideal for large-scale synthesis, provided the reaction conditions are carefully controlled.[4] The N-oxide pathway, while longer, is a classic and reliable method that offers excellent regiocontrol and may be more suitable for smaller-scale, discovery-focused research where substrate variability is a concern. The choice of synthetic route is a critical decision in any research and development program, and the information presented herein provides the necessary technical and theoretical foundation for making an informed choice.

References

1-(3-Nitropyridin-4-yl)ethanone IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(3-Nitropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines a plausible synthetic pathway with mechanistic rationale, and discusses its strategic importance in the context of drug discovery. Emphasis is placed on the compound's functional group reactivity, which serves as a versatile platform for molecular elaboration. Detailed safety protocols and predicted spectroscopic data are also presented to equip researchers with the necessary information for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a nitro group at the C3 position and an acetyl group at the C4 position. This unique arrangement of an electron-withdrawing nitro group and a reactive ketone moiety makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Compound Identification

Identifier Value Source
Preferred IUPAC Name 1-(3-nitropyridin-4-yl)ethan-1-one [1]
Synonyms 1-(3-nitro-4-pyridinyl)ethanone [2]
CAS Number 161871-65-4 [1][2][3]
Molecular Formula C₇H₆N₂O₃ [1]
Molecular Weight 166.14 g/mol [4]
InChI Key WJBPEUKZXRFJDM-UHFFFAOYSA-N [1][]

| SMILES | CC(=O)C1=C(C=NC=C1)--INVALID-LINK--=O |[1] |

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

Table 2: Physicochemical Properties

Property Value Source
Physical Form Pale-yellow to yellow-brown liquid or semi-solid [4]
Density 1.318 g/cm³ []
Purity ≥97% [4]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphere. [4][6][7]

| Shipping Temperature | Room Temperature | |

Plausible Synthetic Route and Mechanistic Rationale

While numerous proprietary methods exist for the synthesis of nitropyridine derivatives, a general and instructive approach can be conceptualized based on established principles of heterocyclic chemistry. A plausible route involves the nitration of a suitable pyridine precursor.

Proposed Synthesis: Nitration of 4-Acetylpyridine

The direct nitration of 4-acetylpyridine presents a straightforward, albeit challenging, pathway. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. Furthermore, the acetyl group is a meta-directing deactivator. However, under harsh nitrating conditions (e.g., fuming nitric acid and sulfuric acid), substitution can be forced. The nitro group is directed to the 3-position, beta to both the ring nitrogen and the acetyl group.

Causality in Experimental Design:

  • Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for attacking the deactivated pyridine ring.

  • Temperature Control : The reaction is highly exothermic and must be performed at low temperatures (e.g., 0-10 °C) during the addition of reagents to prevent runaway reactions and the formation of undesired byproducts. The mixture is then carefully heated to drive the reaction to completion.

  • Work-up : The reaction is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium carbonate or ammonium hydroxide). This step is critical for precipitating the product and neutralizing the strong acids. The crude product can then be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 4-Acetylpyridine React Electrophilic Aromatic Substitution (Nitration) SM1->React Combine at 0-10°C, then heat SM2 Fuming HNO₃ / H₂SO₄ SM2->React Combine at 0-10°C, then heat Workup 1. Quench with Ice 2. Neutralize with Base React->Workup Reaction Mixture Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Purified Product Derivatization_Pathways cluster_nitro Nitro Group Chemistry cluster_ketone Ketone Chemistry Start This compound Nitro_Reduction Reduction (e.g., H₂/Pd-C) Start->Nitro_Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Aldol Aldol Condensation Start->Aldol Heterocycle Heterocycle Formation Start->Heterocycle Amine_Product 1-(3-Aminopyridin-4-yl)ethanone Nitro_Reduction->Amine_Product Amide_Coupling Amide Coupling Amine_Product->Amide_Coupling Further Derivatization

References

An In-Depth Technical Guide to the Physical Properties of 4-Acetyl-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical properties of 4-acetyl-3-nitropyridine. This document is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. The following sections provide a detailed exploration of the synthesis and physical characterization of this compound, underpinned by rigorous scientific principles and practical, field-proven insights. Our aim is to not only present data but to also elucidate the causality behind experimental choices, ensuring a self-validating and trustworthy guide.

Introduction to 4-Acetyl-3-Nitropyridine

4-Acetyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of the acetyl and nitro groups on the pyridine ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its physical properties is paramount for its effective handling, characterization, and utilization in further synthetic transformations.

This guide provides the known physical properties of 4-acetyl-3-nitropyridine, detailed experimental protocols for their determination, and insights into the interpretation of its spectral data.

Synthesis of 4-Acetyl-3-Nitropyridine

The primary route for the synthesis of 4-acetyl-3-nitropyridine is through the nitration of 4-acetylpyridine. A notable method is described by Katritzky et al., which utilizes a mixture of nitric acid and trifluoroacetic anhydride.[1] This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring.

The reaction mechanism involves the in situ formation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride. The electron-withdrawing nature of the acetyl group at the 4-position directs the incoming nitro group to the 3-position.

Synthesis_Workflow Start 4-Acetylpyridine Reaction Nitration Reaction Start->Reaction Substrate Reagents Nitric Acid (HNO3) Trifluoroacetic Anhydride ((CF3CO)2O) Reagents->Reaction Reagents Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product 4-Acetyl-3-Nitropyridine Workup->Product Purified Product

Caption: Synthetic workflow for 4-acetyl-3-nitropyridine.

Physical Properties of 4-Acetyl-3-Nitropyridine

Precise experimental data for all physical properties of 4-acetyl-3-nitropyridine are not widely available in public literature. The following table summarizes the available data and provides estimated values based on closely related compounds for properties that have not been experimentally determined.

PropertyValueSource/Method
Molecular Formula C₇H₆N₂O₃Calculated
Molecular Weight 166.14 g/mol Calculated
Melting Point Not explicitly reported.Predicted to be a solid at room temperature based on related nitro- and acetyl-pyridines. For instance, 4-amino-3-nitropyridine has a melting point of 203-207 °C, while 4-acetylpyridine is a liquid at room temperature with a melting point of 13-16 °C.[2]
Boiling Point Not reported.Expected to be significantly higher than that of 4-acetylpyridine (212 °C) due to the increased molecular weight and polarity from the nitro group.
Solubility Not explicitly reported.Predicted to be soluble in common organic solvents like chloroform, ethyl acetate, and acetone, based on the solubility of 4-acetylpyridine.[2]

Spectral Data and Characterization

The structural elucidation of 4-acetyl-3-nitropyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. Due to the electron-withdrawing effects of the nitro and acetyl groups, the pyridine protons are expected to be shifted downfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. It is expected to show seven distinct signals: five for the pyridine ring carbons and two for the acetyl group (one for the carbonyl carbon and one for the methyl carbon). The carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expected vibrational frequencies include:

  • C=O stretch (acetyl group): Around 1700 cm⁻¹

  • N-O asymmetric stretch (nitro group): Around 1530 cm⁻¹

  • N-O symmetric stretch (nitro group): Around 1350 cm⁻¹

  • C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z ratio corresponding to the molecular weight of 4-acetyl-3-nitropyridine (166.14 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.

Experimental Protocols for Physical Property Determination

The following section details standardized, self-validating protocols for determining the key physical properties of a novel compound like 4-acetyl-3-nitropyridine. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The Thiele tube method is a classic and reliable technique for this determination.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or a piece of tubing, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the thermometer and capillary tube in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Melting_Point_Determination Start Powdered Sample Load_Capillary Load Capillary Tube (2-3 mm) Start->Load_Capillary Assemble Attach to Thermometer Load_Capillary->Assemble Heat Heat in Thiele Tube Assemble->Heat Observe Observe Melting Heat->Observe Record Record Temp. Range Observe->Record

Caption: Workflow for melting point determination.

Boiling Point Determination (Micro-scale)

Rationale: For small quantities of a liquid, a micro-boiling point determination is necessary. This method relies on trapping a small bubble of air in an inverted capillary, which acts as a nucleus for boiling.

Protocol:

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube or a melting point capillary tube.

  • Apparatus Setup: Place a smaller, inverted capillary tube (sealed at one end) into the sample tube.

  • Heating: Attach the sample tube to a thermometer and heat it in a Thiele tube as described for the melting point determination.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for purification (recrystallization), reaction setup, and formulation. A systematic approach is used to determine qualitative solubility.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, known amount of the compound (e.g., 10 mg).

  • Observation at Room Temperature: Agitate the mixture and observe if the solid dissolves completely.

  • Heating: If the compound is not soluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

  • Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Solubility_Determination Start Select Solvents (Varying Polarity) Add_Sample Add Known Amount of Compound to 1 mL of each Solvent Start->Add_Sample Observe_RT Observe at Room Temperature Add_Sample->Observe_RT Decision_RT Soluble? Observe_RT->Decision_RT Soluble_RT Classify as 'Soluble' Decision_RT->Soluble_RT Yes Heat_Sample Gently Heat Decision_RT->Heat_Sample No Observe_Heat Observe while Heating Heat_Sample->Observe_Heat Decision_Heat Soluble? Observe_Heat->Decision_Heat Soluble_Heat Classify as 'Soluble with Heating' Decision_Heat->Soluble_Heat Yes Insoluble Classify as 'Sparingly Soluble' or 'Insoluble' Decision_Heat->Insoluble No

Caption: Workflow for qualitative solubility determination.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic methods provide the fundamental data for structural elucidation. Standardized procedures ensure high-quality, interpretable spectra.

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • IR Spectroscopy:

    • Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

    • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-acetyl-3-nitropyridine. Based on the properties of related nitro and acetyl-pyridines, it should be considered potentially harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 4-acetyl-3-nitropyridine, grounded in available literature and predictive science. While some experimental data remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for researchers. The synthesis and characterization of this molecule are crucial steps in the development of new chemical entities, and a thorough understanding of its physical properties is indispensable for this endeavor.

References

Navigating the Synthesis and Handling of 1-(3-Nitropyridin-4-yl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutics. 1-(3-Nitropyridin-4-yl)ethanone, a seemingly simple heterocyclic ketone, represents a potent bifunctional building block with significant potential in drug discovery. Its unique electronic architecture, characterized by an electron-withdrawing nitro group and a reactive acetyl moiety on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides an in-depth technical overview of the safety, handling, and synthetic utility of this compound, designed for researchers, scientists, and drug development professionals. The content herein is curated to move beyond rudimentary safety data, offering insights into the causality behind experimental choices and providing a framework for its confident and safe application in the laboratory.

Section 1: Comprehensive Hazard Assessment and Risk Mitigation

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted based on its structural motifs: a nitropyridine core. The primary hazards are associated with potential skin and eye irritation, and the general risks posed by nitroaromatic compounds.

GHS Hazard Profile (Inferred)

Based on data for similar compounds and general chemical principles, the following GHS classifications should be considered as a precautionary measure:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

This table represents an inferred hazard profile and should be treated as a guideline. Always refer to the supplier-specific Safety Data Sheet (SDS) before handling.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent inhalation of any potential dust or vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the workspace.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A comprehensive PPE regimen is non-negotiable when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Protection Splash-proof Safety Goggles or Face Shield Hand_Protection Nitrile or Neoprene Gloves (Double-gloving recommended) Body_Protection Flame-retardant Laboratory Coat Respiratory_Protection Use in Fume Hood (Respirator for spills/aerosols) Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear Compound This compound Compound->Respiratory_Protection Handled Under

Caption: Mandatory PPE for handling this compound.

Section 2: Prudent Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Dispensing and Weighing
  • Solid Form: If the compound is a solid, weighing should be conducted in a fume hood or a balance enclosure to avoid inhalation of fine particulates.

  • Solution Form: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage Conditions

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. While specific stability data is limited, it is prudent to protect the compound from prolonged exposure to light to prevent potential photodegradation, a known issue with some nitroaromatic compounds.[4]

Section 3: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be reduced to an amine, a key handle for further derivatization. The acetyl group offers a site for a variety of carbonyl chemistry.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nitro group at the 3-position of the pyridine ring, while not as activating as a 2- or 4-nitro group, still facilitates nucleophilic attack at positions 2 and 6. However, the most significant reactivity is often observed at the 4-position, where a suitable leaving group would be readily displaced. In the case of this compound, while there is no leaving group at the 2 or 6 positions, the understanding of this reactivity is crucial when planning multi-step syntheses where the pyridine core might be further functionalized. Research on related 3-nitropyridines has shown that the nitro group itself can sometimes be displaced by strong nucleophiles, particularly sulfur nucleophiles.[5]

Reduction of the Nitro Group

A pivotal transformation in the use of this compound as a synthetic intermediate is the reduction of the nitro group to an amine. This conversion opens up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization.

Experimental Protocol: Reduction of the Nitro Group

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1-(3-Aminopyridin-4-yl)ethanone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nitro_Reduction Start This compound C7H6N2O3 Reagents {H2, Pd/C | Ethanol} Start->Reagents Reduction Product 1-(3-Aminopyridin-4-yl)ethanone C7H8N2O Reagents->Product

Caption: Synthetic pathway for the reduction of the nitro group.

Applications in Kinase Inhibitor Synthesis

The 3-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors.[1][6][7] The amino group serves as a crucial hydrogen bond donor/acceptor, while the pyridine nitrogen can interact with the hinge region of the kinase active site. The acetyl group can be further elaborated to introduce additional binding elements. For example, the amino group can be acylated with a variety of carboxylic acids to explore structure-activity relationships (SAR).

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound and its derivatives.

Chromatographic Methods
  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard method for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the compound and its derivatives. Electrospray ionization (ESI) in positive mode is typically effective for these nitrogen-containing compounds.[8][9][10]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitro and acetyl groups.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone and the asymmetric and symmetric stretches of the N-O bonds of the nitro group.

Section 5: Emergency Procedures and Waste Disposal

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is minor, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. For large spills, or if you are not equipped to handle the situation, evacuate the laboratory and contact your institution's emergency response team.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Collect all solid and liquid waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. While it presents certain handling challenges inherent to nitroaromatic compounds, a thorough understanding of its reactivity and a commitment to rigorous safety protocols will enable its effective and safe use in drug discovery and development programs. By leveraging its unique chemical functionalities, researchers can continue to explore new chemical space and advance the development of novel therapeutics.

References

The Strategic Synthesis of 1-(3-Nitropyridin-4-yl)ethanone: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Key Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pharmacopeia. Within this privileged class of heterocycles, 1-(3-nitropyridin-4-yl)ethanone has emerged as a particularly valuable starting material. Its strategic placement of a nitro group, an acetyl moiety, and the pyridine nitrogen atom creates a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis of this compound, offering a detailed, field-proven protocol and a discussion of the underlying chemical principles that govern its formation. Understanding the nuances of its synthesis is paramount for researchers aiming to leverage this key intermediate in the discovery and development of next-generation pharmaceuticals. Nitropyridine derivatives are significant in a wide array of chemical processes and are integral to the creation of numerous Active Pharmaceutical Ingredients (APIs)[1].

The Synthetic Blueprint: From a Readily Available Precursor to a High-Value Intermediate

The most direct and efficient pathway to this compound commences with the commercially available and structurally simpler precursor, 1-(pyridin-4-yl)ethanone. The core of the synthetic strategy lies in the regioselective nitration of the pyridine ring. This transformation, while conceptually straightforward, requires a nuanced understanding of pyridine's electronic nature to achieve the desired 3-nitro substitution pattern.

Causality in Experimental Design: Overcoming the Challenges of Pyridine Nitration

Pyridine is an electron-deficient heterocycle, a characteristic that deactivates it towards electrophilic aromatic substitution reactions like nitration. Furthermore, the nitrogen atom is prone to protonation or coordination with Lewis acids under typical nitrating conditions, which further deactivates the ring and can direct substitution to the meta-position (C3 and C5). However, the presence of the acetyl group at the 4-position, while electron-withdrawing, can influence the regioselectivity of the nitration.

A well-established and effective method for the nitration of substituted pyridines involves the use of a potent nitrating system, such as nitric acid in trifluoroacetic anhydride[1]. This combination generates a highly reactive nitrating species, trifluoroacetyl nitrate, which is capable of nitrating even deactivated aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) or a related electrophilic species attacks the pyridine ring. The substitution occurs preferentially at the 3-position due to the directing effects of the pyridine nitrogen and the acetyl group.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of this compound

This protocol is adapted from the general procedure described by Katritzky et al. for the nitration of substituted pyridines[1].

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
1-(Pyridin-4-yl)ethanoneC₇H₇NO121.14≥98%
Trifluoroacetic anhydride(CF₃CO)₂O210.03≥99%
Nitric acid (fuming)HNO₃63.01≥90%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated sodium bicarbonate solutionNaHCO₃84.01-
Anhydrous magnesium sulfateMgSO₄120.37-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(pyridin-4-yl)ethanone (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Preparation of the Nitrating Agent: In a separate, dry flask, carefully add fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (3.0 eq) at 0 °C. Caution: This mixture is highly corrosive and reactive. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • Addition of the Nitrating Agent: Slowly add the freshly prepared nitrating mixture to the solution of 1-(pyridin-4-yl)ethanone via the dropping funnel over a period of 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases, ensuring the pH of the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Expected Yield: Based on similar nitration reactions of substituted pyridines, a moderate to good yield can be expected[1].

Mechanistic Insights: Visualizing the Synthetic Transformation

The nitration of 1-(pyridin-4-yl)ethanone is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. The key steps are outlined below.

Synthesis_Mechanism cluster_activation Generation of Nitrating Agent cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NitratingAgent CF₃COONO₂ + CF₃COOH HNO3->NitratingAgent Reaction TFAA (CF₃CO)₂O TFAA->NitratingAgent Intermediate Sigma Complex (Wheland Intermediate) StartMat 1-(Pyridin-4-yl)ethanone StartMat->Intermediate + NO₂⁺ (from CF₃COONO₂) Product This compound Intermediate->Product - H⁺

Caption: Mechanism of this compound Synthesis.

The Role of this compound in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, including amidation, alkylation, and sulfonylation. The ketone functionality provides a handle for reactions such as reductive amination, aldol condensation, and the formation of various heterocyclic systems. The pyridine ring itself can be a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions with biological targets.

This trifunctional nature allows for the rapid generation of diverse chemical libraries, a crucial aspect of modern drug discovery. The strategic positioning of these functional groups provides a framework for the synthesis of compounds with a wide range of pharmacological activities.

Conclusion: A Foundational Starting Material for Future Innovations

The synthesis of this compound via the nitration of 1-(pyridin-4-yl)ethanone represents a robust and scalable route to a highly valuable building block for the pharmaceutical industry. A thorough understanding of the reaction mechanism and the practical aspects of the experimental protocol is essential for any researcher seeking to utilize this versatile intermediate. As the demand for novel and effective therapeutics continues to grow, the importance of foundational starting materials like this compound will only increase, paving the way for the discovery of the next generation of life-saving medicines.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Nitropyridin-4-yl)ethanone from 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(3-nitropyridin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic pathway starting from the readily available 4-acetylpyridine. The synthesis involves an initial N-oxidation of the pyridine ring, followed by a regioselective nitration, and a final deoxygenation to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.

Introduction

Substituted nitropyridines are of significant interest in the pharmaceutical industry due to their versatile reactivity, allowing for further functionalization to create a diverse range of bioactive molecules. The target molecule, this compound, incorporates both a nitro group and a keto functionality on the pyridine scaffold, making it a key intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Direct electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which is further exacerbated by the presence of the electron-withdrawing acetyl group at the 4-position. To overcome this, the presented synthesis employs a well-established strategy of activating the pyridine ring towards electrophilic substitution through the formation of a pyridine-N-oxide. This application note details a reliable and scalable laboratory procedure for this transformation.

Reaction Mechanism and Strategy

The overall synthetic strategy is a three-step process designed to overcome the inherent low reactivity of the pyridine ring towards electrophilic aromatic substitution.

  • N-Oxidation: The synthesis commences with the oxidation of the nitrogen atom of 4-acetylpyridine to form 4-acetylpyridine-N-oxide. The N-oxide group is a crucial activating group; it increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, through resonance donation.

  • Electrophilic Nitration: The activated 4-acetylpyridine-N-oxide then undergoes electrophilic nitration. The N-oxide directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the nitrogen. However, with the 4-position blocked by the acetyl group, nitration is directed to the 3-position. The acetyl group, being electron-withdrawing, further influences the regioselectivity.

  • Deoxygenation: The final step involves the removal of the N-oxide group to afford the desired this compound. This deoxygenation can be achieved using various reducing agents, with a chemoselective method being preferable to avoid reduction of the nitro group.

Experimental Protocols

Part 1: Synthesis of 4-Acetylpyridine-N-oxide

Principle: This step involves the oxidation of the pyridine nitrogen using an oxidizing agent, typically a peroxy acid like m-chloroperbenzoic acid (m-CPBA).

Materials and Equipment:

Reagent/EquipmentSpecification
4-Acetylpyridine98% purity
m-Chloroperbenzoic acid (m-CPBA)77% (remainder water)
Dichloromethane (DCM)Anhydrous
Diethyl etherAnhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Ice bath
Buchner funnel and filter paper
Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Add m-chloroperbenzoic acid (1.1 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Precipitate the product by adding an excess of diethyl ether.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material and m-chlorobenzoic acid.

  • Dry the resulting white to off-white solid under vacuum to obtain 4-acetylpyridine-N-oxide.

Part 2: Nitration of 4-Acetylpyridine-N-oxide to this compound-N-oxide

Principle: This is a key electrophilic aromatic substitution step where the activated N-oxide is nitrated using a potent nitrating agent. A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective choice. An alternative, potent nitrating system involves the use of nitric acid with trifluoroacetic anhydride.

Materials and Equipment:

Reagent/EquipmentSpecification
4-Acetylpyridine-N-oxideFrom Part 1
Fuming Nitric Acid (HNO₃)90%
Concentrated Sulfuric Acid (H₂SO₄)98%
Trifluoroacetic anhydride>99%
Crushed ice
Saturated sodium carbonate (Na₂CO₃) solution
Three-necked round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Heating mantle with temperature control
Ice bath
BeakerLarge
pH paper

Procedure:

  • Caution: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly add fuming nitric acid to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. This mixture is the nitrating agent.

  • To this nitrating mixture, add 4-acetylpyridine-N-oxide (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This step is highly exothermic and will produce significant foaming.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Part 3: Deoxygenation of this compound-N-oxide

Principle: The final step is the removal of the N-oxide functionality. A variety of reagents can be used for this purpose. A chemoselective method using a palladium catalyst is described here to avoid the reduction of the nitro group.

Materials and Equipment:

Reagent/EquipmentSpecification
This compound-N-oxideFrom Part 2
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Triethylamine (Et₃N)Anhydrous
Acetonitrile (MeCN)Anhydrous
Microwave reactor or oil bath
Schlenk tube or sealed reaction vessel
Magnetic stirrer and stir bar
Rotary evaporator
Silica gel for column chromatography
Ethyl acetate and HexaneHPLC grade

Procedure:

  • In a Schlenk tube or a microwave reaction vessel, combine this compound-N-oxide (1.0 eq), palladium(II) acetate (0.03 eq), and dppf (0.03 eq).

  • Add anhydrous acetonitrile and anhydrous triethylamine (3.0 eq).

  • Seal the vessel and heat the reaction mixture to 140-160 °C for 1-2 hours, either using a microwave reactor or a preheated oil bath. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visual Workflow

Synthesis_Workflow Start 4-Acetylpyridine Step1 Step 1: N-Oxidation (m-CPBA, DCM, Reflux) Start->Step1 Intermediate1 4-Acetylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃/H₂SO₄, 80-90°C) Intermediate1->Step2 Intermediate2 This compound-N-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation (Pd(OAc)₂/dppf, Et₃N, MeCN, 140-160°C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. The overall yield for the three-step synthesis is anticipated to be in the range of 50-70%, depending on the efficiency of each step and the purification process.

Characterization Data:

PropertyExpected Value
Appearance Yellow to light brown solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.9 (s, 1H, H-2), ~8.7 (d, 1H, J ≈ 5 Hz, H-6), ~7.6 (d, 1H, J ≈ 5 Hz, H-5), ~2.7 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~198 (-C=O), ~155 (C-2), ~150 (C-6), ~145 (C-4), ~135 (C-3), ~125 (C-5), ~28 (-CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₇H₆N₂O₃: 167.0406; found: to be determined

Note: The predicted NMR chemical shifts are estimates based on the analysis of similar structures and the electronic effects of the substituents. Actual experimental values may vary.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_nitration Nitration of 4-Acetylpyridine-N-oxide Reactant 4-Acetylpyridine-N-oxide Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Electrophilic Attack Electrophile + NO₂⁺ Product This compound-N-oxide Intermediate->Product - H⁺

Caption: Simplified mechanism of the electrophilic nitration step.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Specific Hazards:

  • m-Chloroperbenzoic acid (m-CPBA): A strong oxidizing agent and may be shock-sensitive when dry. Handle with care.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Can cause severe burns upon contact.[1] Always add acid to water, not the other way around. The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[2]

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous layers should be neutralized before disposal. Organic waste containing halogenated solvents should be collected separately.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 4-acetylpyridine. By following the outlined three-step procedure, researchers can reliably produce this valuable synthetic intermediate. The inclusion of mechanistic insights, safety protocols, and expected characterization data aims to facilitate a successful and safe execution of this synthesis in a laboratory setting.

References

Application Note and Experimental Protocol: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Nitropyridin-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group on the pyridine ring, ortho to the acetyl substituent, provides a key site for further chemical modification, enabling the synthesis of a diverse range of more complex molecules. The electron-withdrawing nature of both the nitro and acetyl groups activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile intermediate for the introduction of various functional groups. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the direct nitration of 4-acetylpyridine. The described methodology is based on the robust procedure developed by Katritzky et al., which utilizes a mixture of nitric acid and trifluoroacetic anhydride.[1][2][3]

Reaction Principle and Causality

The direct nitration of the pyridine ring is notoriously challenging due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions.[3] The method described herein circumvents this issue by employing trifluoroacetic anhydride (TFAA). TFAA reacts with nitric acid to form trifluoroacetyl nitrate, a potent nitrating agent, and also generates dinitrogen pentoxide in situ.[4][5] This approach avoids the harsh conditions of traditional mixed acid (H₂SO₄/HNO₃) nitration, which often leads to low yields for pyridine substrates.[3] The regioselectivity of the nitration at the 3-position is directed by the acetyl group at the 4-position.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
4-AcetylpyridineC₇H₇NO121.141122-54-9≥97%Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA)C₄F₆O₃210.03407-25-0≥99%Sigma-Aldrich
Concentrated Nitric AcidHNO₃63.017697-37-268-70%Fisher Scientific
Sodium MetabisulfiteNa₂S₂O₅190.117681-57-4≥97%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2HPLC GradeVWR
Sodium BicarbonateNaHCO₃84.01144-55-8≥99.5%Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥97%Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer with stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_nitration Nitration Reaction cluster_workup Work-up and Extraction cluster_purification Purification and Characterization start Chill Trifluoroacetic Anhydride (TFAA) in an ice bath add_pyridine Slowly add 4-Acetylpyridine to chilled TFAA start->add_pyridine Maintain temperature stir1 Stir the mixture at 0°C for 2 hours add_pyridine->stir1 add_nitric Add concentrated Nitric Acid dropwise at 0°C stir1->add_nitric Exothermic reaction control stir2 Stir the reaction mixture for 9-10 hours, allowing it to warm to room temperature add_nitric->stir2 quench Slowly add the reaction mixture to a chilled aqueous solution of Sodium Metabisulfite stir2->quench Decomposition of excess nitrating agent neutralize Adjust pH to 7-8 with Sodium Bicarbonate solution quench->neutralize extract Extract the aqueous layer with Dichloromethane (DCM) neutralize->extract wash_dry Wash the combined organic layers with brine and dry over anhydrous MgSO₄ extract->wash_dry evaporate Evaporate the solvent under reduced pressure wash_dry->evaporate purify Purify the crude product by column chromatography evaporate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end Obtain pure this compound characterize->end

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, place trifluoroacetic anhydride (10 mL, 42 mmol).

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 4-acetylpyridine (2.06 g, 17 mmol) to the chilled TFAA. The addition should be done dropwise to control the exothermic reaction.

  • Stir the resulting mixture at 0°C for 2 hours. This allows for the formation of the N-trifluoroacetylpyridinium intermediate.

2. Nitration:

  • While maintaining the temperature at 0°C, add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the reaction mixture using a dropping funnel. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • After the addition is complete, continue stirring the reaction mixture for 9-10 hours. The ice bath can be removed after the initial exotherm subsides, and the reaction can be allowed to proceed at room temperature.[4] The progress of the reaction can be monitored by TLC.

3. Work-up and Extraction:

  • In a separate beaker, prepare a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 mL of water). This solution is used to quench the reaction and neutralize any excess oxidizing species.

  • Slowly and carefully add the reaction mixture dropwise to the stirred sodium metabisulfite solution. This step should be performed in a fume hood as gases may be evolved.

  • After the addition is complete, carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product, a yellow oil, can be purified by column chromatography on silica gel.[5]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR (CDCl₃, 300 MHz)δ 9.37 (s, 1H), 8.97 (d, J = 4.9 Hz, 1H), 7.36 (d, J = 4.9 Hz, 1H), 2.60 (s, 3H).[5]
¹³C NMR (CDCl₃)δ 197.8, 155.1, 150.9, 145.7, 144.7, 120.6, 29.9.[5]
FT-IR (neat)Characteristic peaks for C=O (ketone) around 1700 cm⁻¹, and N-O stretching (nitro group) around 1530 and 1350 cm⁻¹.
Mass Spec (ESI+)m/z = 167.04 [M+H]⁺ for C₇H₆N₂O₃.

Safety Precautions

This synthesis involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated chemical fume hood.

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and reacts violently with water.[2][4] It is a lachrymator and can cause severe burns upon contact with skin and eyes. Handle with extreme care and avoid inhalation of vapors.[2]

  • Concentrated Nitric Acid: A strong oxidizing agent and highly corrosive.[1][3][5] It can cause severe burns and its vapors are toxic.[1][3] Always add acid to water, never the other way around, when preparing dilutions.[1]

  • Reaction Quenching: The addition of the reaction mixture to the sodium metabisulfite solution can be vigorous. Perform this step slowly and with caution.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Troubleshooting

Problem Possible Cause Solution
Low or no product yieldImpure starting material (4-acetylpyridine).Purify the 4-acetylpyridine by distillation before use.
Incomplete reaction.Extend the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure the pH is properly adjusted before extraction. Perform multiple extractions with DCM.
Formation of multiple productsIncorrect reaction temperature.Maintain the temperature at 0°C during the addition of nitric acid.
Side reactions due to impurities.Use high-purity reagents.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. The key to a successful synthesis lies in the careful control of the reaction temperature and the use of pure starting materials.

References

The Strategic Role of 1-(3-Nitropyridin-4-yl)ethanone in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Nitropyridine Ketone

In the intricate landscape of medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of versatile chemical intermediates. These building blocks must offer a blend of stability, predictable reactivity, and the potential for rapid diversification. 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4) has emerged as a key player in this arena, serving as a highly valuable precursor for a range of biologically active molecules.[1][2] Its unique electronic and structural features make it an ideal starting point for the synthesis of complex heterocyclic scaffolds, particularly those found in targeted therapies like kinase inhibitors.[3][4]

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[5] The introduction of a nitro group onto this scaffold dramatically influences its reactivity. The potent electron-withdrawing nature of the nitro group at the 3-position, coupled with the acetyl group at the 4-position, activates the pyridine ring for a variety of chemical transformations that are crucial for building molecular complexity.[6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound as a pivotal intermediate in the quest for novel therapeutics.

Physicochemical & Safety Data

A thorough understanding of the properties and handling requirements of any chemical intermediate is paramount for safe and successful experimentation.

PropertyValueReference
CAS Number 161871-65-4[7]
Molecular Formula C₇H₆N₂O₃[7]
Molecular Weight 166.13 g/mol [7]
Appearance Yellow oil or solid[5]
Purity Typically ≥97%[1]

Safety and Handling:

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[8] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are the bedrock of reproducible chemical research. This section details a validated protocol for the preparation of this compound and the expected analytical data for its characterization.

Protocol 1: Synthesis of this compound

This procedure is adapted from the robust nitration method developed by Katritzky et al., which provides the target compound in high yield.[3][5][9]

Reaction Scheme:

Synthesis_of_this compound cluster_reagents Reagents start_material 4-Acetylpyridine product This compound start_material->product Nitration reagents HNO₃, (CF₃CO)₂O

Figure 1: Synthesis of this compound.

Materials and Equipment:

  • 4-Acetylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Fuming nitric acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add trifluoroacetic anhydride (TFAA).

  • Addition of Pyridine: Slowly add 4-acetylpyridine to the cooled TFAA with continuous stirring. Maintain the temperature at 0 °C.

  • Nitrating Agent: To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly add saturated aqueous sodium bisulfite solution to quench any excess nitric acid, followed by the cautious addition of saturated aqueous sodium bicarbonate solution until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (a yellow oil) can be purified by silica gel column chromatography to afford the pure this compound.[5]

Causality Behind Experimental Choices:

  • Trifluoroacetic Anhydride (TFAA): Pyridine itself is resistant to electrophilic nitration due to the deactivating effect of the nitrogen atom, which is protonated under strongly acidic conditions. TFAA reacts with nitric acid to form the highly reactive nitrating agent, trifluoroacetyl nitrate, in situ. This reagent is potent enough to nitrate the deactivated pyridine ring.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Sodium Bisulfite Quench: The addition of sodium bisulfite is a critical safety step to neutralize any unreacted nitric acid and nitrogen oxides that may have formed, preventing their hazardous release.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analysis Expected Data
¹H NMR (300 MHz, CDCl₃): δ 9.37 (s, 1H), 8.97 (d, J = 4.9 Hz, 1H), 7.36 (d, J = 4.9 Hz, 1H), 2.60 (s, 3H).[5]
¹³C NMR (75 MHz, CDCl₃): δ 197.8, 155.1, 150.9, 145.7, 144.7, 120.6, 29.9.[5]
Appearance Yellow oil.[5]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. One of the most significant applications is in the synthesis of fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines, which are core scaffolds in numerous kinase inhibitors.[10]

The general workflow involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding 1-(3-aminopyridin-4-yl)ethanone. This transformation unmasks a nucleophilic center essential for subsequent cyclization reactions.

  • Cyclization/Annulation: The resulting ortho-aminoaryl ketone is a classic precursor for building a fused pyrimidine ring through condensation with various reagents.

Application_Workflow node_A This compound Key Intermediate node_B 1-(3-Aminopyridin-4-yl)ethanone Versatile Precursor node_A->node_B Reduction (e.g., Fe/AcOH) node_C Pyrido[3,4-d]pyrimidine Scaffolds Bioactive Core node_B->node_C Cyclization (e.g., with Guanidine) node_D Kinase Inhibitors Drug Candidates node_C->node_D Further Functionalization

Figure 2: Strategic workflow from intermediate to drug candidates.

Protocol 2: Reduction to 1-(3-Aminopyridin-4-yl)ethanone

The reduction of the nitro group is a pivotal step. While various methods exist, reduction with iron in acetic acid is a common, effective, and scalable procedure.[6][11]

Reaction Scheme:

Reduction_Reaction cluster_reagents Reagents start_material This compound product 1-(3-Aminopyridin-4-yl)ethanone start_material->product Reduction reagents Fe, Acetic Acid

Figure 3: Reduction of the nitro group.

Materials and Equipment:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a solution of this compound in a mixture of ethanol and glacial acetic acid, add iron powder.

  • Heating: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Neutralization and Extraction: Redissolve the residue in water and basify with ammonium hydroxide until pH > 8. Extract the aqueous layer with ethyl acetate.

  • Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-aminopyridin-4-yl)ethanone, which can be further purified by crystallization or chromatography.[2]

Characterization of 1-(3-Aminopyridin-4-yl)ethanone:

  • CAS Number: 13210-52-1

  • Molecular Formula: C₇H₈N₂O[2]

  • Molecular Weight: 136.15 g/mol [2]

Protocol 3: Synthesis of a Pyrido[3,4-d]pyrimidine Scaffold

The ortho-amino ketone is a classic precursor for the Friedländer annulation or similar cyclization strategies to build fused heterocyclic systems. This example demonstrates the construction of a 2-amino-pyrido[3,4-d]pyrimidine core, a common feature in many kinase inhibitors.[10]

Reaction Scheme:

Cyclization_Reaction cluster_reagents Reagents start_material 1-(3-Aminopyridin-4-yl)ethanone product 4-Methyl-pyrido[3,4-d]pyrimidin-2-amine start_material->product Condensation/Cyclization reagents Guanidine Nitrate, NaOEt

Figure 4: Synthesis of a pyrido[3,4-d]pyrimidine core.

Procedure:

  • Reaction Setup: A mixture of 1-(3-aminopyridin-4-yl)ethanone and guanidine nitrate is heated in the presence of a strong base, such as sodium ethoxide (NaOEt), in ethanol.

  • Reaction: The reaction is typically heated at reflux for several hours to drive the condensation and subsequent cyclization.

  • Work-up: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is partitioned between water and an organic solvent, followed by purification of the product from the organic layer.

Mechanistic Rationale: The reaction proceeds via an initial condensation between the ketone of the aminopyridine and guanidine, followed by an intramolecular cyclization where the amino group of the pyridine attacks the imine carbon. A final dehydration step leads to the aromatic pyrido[3,4-d]pyrimidine system. This scaffold can then be further elaborated, for instance, through palladium-catalyzed cross-coupling reactions at other positions to build a library of potential kinase inhibitors.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex, medicinally relevant scaffolds. Its synthesis is straightforward, and its reactivity is well-defined. The nitro and acetyl groups provide orthogonal handles for a logical and powerful synthetic sequence: nitration to activate the ring, reduction to unmask a key nucleophile, and cyclization to build the core of a target molecule class. By understanding and applying the protocols outlined in this note, researchers in drug discovery can leverage the full potential of this versatile intermediate to accelerate the development of novel therapeutics.

References

Application Notes and Protocols for 1-(3-Nitropyridin-4-yl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous highly effective insecticides. Its unique electronic properties and ability to interact with specific biological targets in insects make it a cornerstone for the development of novel crop protection agents. Within this chemical space, 1-(3-Nitropyridin-4-yl)ethanone emerges as a versatile and strategically important starting material. Its bifunctional nature, possessing both a reactive ketone and an electron-deficient nitro-substituted pyridine ring, offers multiple avenues for synthetic elaboration into high-value insecticidal compounds.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a sulfoxaflor-analogue, a representative of the sulfoximine class of insecticides. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical logic and practical insights to ensure successful synthesis and further innovation.

Synthetic Strategy: A Multi-Step Pathway to a Sulfoxaflor Analogue

The overall synthetic strategy to access a sulfoxaflor-like insecticide from this compound is a multi-step process that leverages a series of robust and well-established chemical transformations. The key stages involve the sequential modification of the nitro and acetyl functional groups to construct the characteristic ethyl-sulfoximine side chain.

G A This compound B 1-(3-Aminopyridin-4-yl)ethanone A->B Nitro Group Reduction C N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine B->C Reductive Amination D S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimine C->D Sulfide Formation & Cyanation E 1-(3-Aminopyridin-4-yl)ethyloxido-λ⁶-sulfanylidene-cyanamide (Sulfoxaflor Analogue) D->E Oxidation

Figure 1: Overall synthetic workflow from this compound to a sulfoxaflor analogue.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Reduction of the Nitro Group to Form 1-(3-Aminopyridin-4-yl)ethanone

The initial and critical step in this synthetic sequence is the selective reduction of the nitro group to an amine. This transformation is pivotal as the resulting amino group is essential for the final structure and biological activity of many insecticides. A common and effective method for this reduction in the presence of other functional groups is the use of iron powder in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (10.0 g, 60.2 mmol).

  • Solvent Addition: Add ethanol (100 mL) and water (20 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add iron powder (20.2 g, 361 mmol) followed by the dropwise addition of concentrated hydrochloric acid (5 mL) over 15 minutes. An exothermic reaction will be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol (3 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel (eluent: 1:1 ethyl acetate/hexane) to afford 1-(3-Aminopyridin-4-yl)ethanone as a solid.

Parameter Value Reference
Starting Material This compoundN/A
Product 1-(3-Aminopyridin-4-yl)ethanone[1][2]
Typical Yield 85-95%[1]
Purity (by HPLC) >98%N/A
Appearance Yellow to brown solidN/A
Protocol 1.2: Reductive Amination to Synthesize N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine

The next key transformation is the conversion of the acetyl group into an N-methylethylamine side chain via reductive amination. This reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this purpose.[3][4]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-(3-Aminopyridin-4-yl)ethanone (5.0 g, 36.7 mmol) and dissolve it in 1,2-dichloroethane (100 mL).

  • Amine Addition: Add a solution of methylamine (40% in water, 5.7 mL, 73.4 mmol) to the flask.

  • Acid Catalyst: Add acetic acid (2.1 mL, 36.7 mmol) to the reaction mixture.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (11.7 g, 55.1 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (eluent: 9:1 dichloromethane/methanol).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine.

Parameter Value Reference
Starting Material 1-(3-Aminopyridin-4-yl)ethanoneN/A
Product N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine[3][4]
Typical Yield 70-85%N/A
Purity (by HPLC) >97%N/A
Appearance Pale yellow oilN/A

Part 2: Construction of the Sulfoximine Moiety

The formation of the sulfoximine is a hallmark of this class of insecticides and is achieved through a two-step process: formation of an N-cyanosulfilimine followed by oxidation.

G cluster_0 Sulfoximine Formation C N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine D S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimine C->D Reaction with Dimethyl N-cyanodithioiminocarbonate E 1-(3-Aminopyridin-4-yl)ethyloxido-λ⁶-sulfanylidene-cyanamide D->E Oxidation with m-CPBA

Figure 2: Key steps in the construction of the sulfoximine functional group.

Protocol 2.1: Synthesis of S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimine

This step involves the reaction of the synthesized amine with a suitable sulfur electrophile, in this case, dimethyl N-cyanodithioiminocarbonate, to form the sulfilimine intermediate.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine (2.0 g, 13.2 mmol) in acetonitrile (40 mL).

  • Reagent Addition: Add dimethyl N-cyanodithioiminocarbonate (2.1 g, 14.5 mmol) and potassium carbonate (2.7 g, 19.8 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel (eluent: gradient of 0-5% methanol in dichloromethane) to give the desired N-cyanosulfilimine.

Parameter Value Reference
Starting Material N-(1-(3-Aminopyridin-4-yl)ethyl)methanamineN/A
Product S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimineN/A
Typical Yield 60-75%N/A
Purity (by LC-MS) >95%N/A
Appearance Viscous oil or low-melting solidN/A
Protocol 2.2: Oxidation to the Sulfoximine Analogue

The final step is the oxidation of the sulfilimine to the corresponding sulfoximine. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidizing agent for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimine (1.5 g, 6.7 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (77% max, 1.6 g, 7.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (eluent: 5% methanol in dichloromethane).

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (20 mL). Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by preparative HPLC to yield the final sulfoxaflor analogue.

Parameter Value Reference
Starting Material S-(1-(3-Aminopyridin-4-yl)ethyl)-S-methyl-N-cyanosulfilimineN/A
Product --INVALID-LINK--oxido-λ⁶-sulfanylidene-cyanamide[5]
Typical Yield 75-85%N/A
Purity (by HPLC) >98%N/A
Appearance White to off-white solidN/A

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible synthetic pathway for the application of this compound in the synthesis of a sulfoxaflor-like agrochemical. The protocols provided offer a solid foundation for the synthesis of this and other related pyridine-based insecticides. The versatility of the key intermediates, particularly 1-(3-Aminopyridin-4-yl)ethanone and N-(1-(3-Aminopyridin-4-yl)ethyl)methanamine, opens up avenues for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Further modifications of the pyridine ring substituents and the sulfoximine moiety could lead to the discovery of next-generation insecticides with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols: Reaction Conditions for the Nitration of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective introduction of a nitro group onto the pyridine ring of 4-acetylpyridine is a critical transformation in medicinal chemistry and drug development. The resulting nitro-4-acetylpyridine isomers, primarily 3-nitro-4-acetylpyridine and 2-nitro-4-acetylpyridine, serve as versatile intermediates for the synthesis of a wide array of pharmaceutical compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, enabling further functionalization through nucleophilic aromatic substitution or reduction to an amino group, which opens pathways to diverse molecular scaffolds.

This application note provides a comprehensive guide to the reaction conditions for the nitration of 4-acetylpyridine. It delves into the mechanistic rationale behind different synthetic strategies, offers detailed, field-proven protocols for the synthesis of both 3-nitro and 2-nitro isomers, and outlines the critical safety considerations inherent in nitration reactions. This document is intended for researchers, scientists, and drug development professionals seeking to perform this important transformation with a deep understanding of the underlying chemistry and a strong emphasis on safety and reproducibility.

Mechanistic Insights: The Challenge of Pyridine Nitration and Strategies for Regiocontrol

The direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously challenging. The lone pair of electrons on the nitrogen atom readily protonates in the strongly acidic conditions typical of nitration (e.g., a mixture of nitric and sulfuric acids), forming a pyridinium ion. This positively charged species is highly electron-deficient, deactivating the ring towards attack by an electrophile like the nitronium ion (NO₂⁺).[1]

When nitration does occur on the free pyridine base, it preferentially takes place at the 3-position (meta-position). This is because attack at the 2- (ortho) or 4- (para) positions results in resonance structures where the electron-deficient nitrogen atom bears a positive charge, which is highly unfavorable. Attack at the 3-position, however, avoids placing a positive charge on the nitrogen in any of the resonance intermediates, making it the kinetically and thermodynamically favored pathway, albeit a slow one.

To overcome the inherent low reactivity of the pyridine ring and to control the regioselectivity of nitration, several strategies have been developed:

  • N-Oxide Activation: The formation of a pyridine N-oxide significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activation directs the incoming electrophile to the 4-position (para) and to a lesser extent the 2-position (ortho). Subsequent deoxygenation of the N-oxide restores the pyridine ring.

  • Anhydride-Promoted Nitration: The use of anhydrides, particularly trifluoroacetic anhydride (TFAA), in combination with nitric acid provides a powerful method for the nitration of pyridines.[2] TFAA reacts with nitric acid to form the highly reactive trifluoroacetyl nitrate, which is a potent source of the nitronium ion. This system can often overcome the deactivation of the pyridine ring and can influence the regioselectivity of the reaction.

The choice of nitrating agent and reaction conditions is therefore paramount in determining the isomeric outcome of the nitration of 4-acetylpyridine.

Experimental Protocols

This section provides detailed protocols for the synthesis of both 3-nitro-4-acetylpyridine and 2-nitro-4-acetylpyridine.

Protocol 1: Synthesis of 3-Nitro-4-acetylpyridine via Trifluoroacetic Anhydride-Mediated Nitration

This protocol is adapted from the work of Katritzky et al. and has been reported to provide good yields of the 3-nitro isomer.[2] The mechanism is believed to involve the in-situ formation of dinitrogen pentoxide from nitric acid and TFAA.

Materials:

  • 4-Acetylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (70%)

  • Sodium metabisulfite

  • Sodium hydroxide (1 M solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-acetylpyridine (1.0 eq). Cool the flask in an ice bath.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (TFAA) (4.2 eq) to the cooled 4-acetylpyridine with continuous stirring. Maintain the temperature at 0 °C. Stir the mixture at this temperature for 1 hour.

  • Nitration: Add concentrated nitric acid (2.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. After the addition is complete, continue stirring the reaction at 0 °C for 8 hours.

  • Quenching: In a separate beaker, prepare a solution of sodium metabisulfite (1.0 eq) in water. Cool this solution in an ice bath. Slowly and carefully add the reaction mixture dropwise to the stirred sodium metabisulfite solution. A vigorous reaction may occur. Continue stirring the quenched mixture at 0 °C for 16 hours.

  • Work-up:

    • Adjust the pH of the solution to 6-7 by the slow addition of a 1 M sodium hydroxide solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a small-scale reaction).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-nitro-4-acetylpyridine.

Protocol 2: Synthesis of 2-Nitro-4-acetylpyridine via N-Oxidation and Subsequent Nitration

This two-step protocol utilizes the activating effect of the N-oxide to direct nitration to the 2-position.

Part A: Synthesis of 4-Acetylpyridine-N-oxide

Materials:

  • 4-Acetylpyridine

  • Hydrogen peroxide (30% w/v solution)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Slowly add a 30% w/v solution of hydrogen peroxide (1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure. The resulting crude 4-acetylpyridine-N-oxide can often be used in the next step without further purification.

Part B: Nitration of 4-Acetylpyridine-N-oxide

Materials:

  • 4-Acetylpyridine-N-oxide

  • Concentrated sulfuric acid

  • Fuming nitric acid

Procedure:

  • Reaction Setup: In a thick-walled flask, carefully add concentrated sulfuric acid to 4-acetylpyridine-N-oxide (1.0 eq) while cooling in an ice-salt bath.

  • Nitration: Slowly add fuming nitric acid dropwise to the mixture, maintaining a low temperature.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat as necessary (e.g., to 60-70 °C) while monitoring by TLC.

  • Quenching and Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 2-nitro-4-acetylpyridine-N-oxide can then be deoxygenated using a reducing agent such as PCl₃ or by catalytic hydrogenation to yield 2-nitro-4-acetylpyridine.

Data Presentation

Table 1: Reaction Parameters for the Nitration of 4-Acetylpyridine

ParameterProtocol 1 (3-Nitro-4-acetylpyridine)Protocol 2 (2-Nitro-4-acetylpyridine)
Starting Material 4-Acetylpyridine4-Acetylpyridine-N-oxide
Nitrating Agent Nitric Acid / TFAAFuming Nitric Acid / Sulfuric Acid
Temperature 0 °C0 °C to 70 °C
Reaction Time ~8 hoursVaries (monitor by TLC)
Key Reagents Trifluoroacetic anhydride, Sodium metabisulfiteHydrogen peroxide, PCl₃ (for deoxygenation)
Typical Yield >80% (reported)[2]Moderate to good

Table 2: Spectroscopic Data for Nitrated 4-Acetylpyridine Isomers

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Acetylpyridine 8.80 (d, 2H), 7.70 (d, 2H), 2.65 (s, 3H)197.5, 150.8, 143.5, 121.5, 26.8
3-Nitro-4-acetylpyridine 9.15 (s, 1H), 8.95 (d, 1H), 7.85 (d, 1H), 2.60 (s, 3H)Data to be confirmed by experimental analysis
2-Nitro-4-acetylpyridine 9.37 (s, 1H), 8.96 (d, 1H), 7.33 (dd, 1H), 2.59 (s, 3H)Data to be confirmed by experimental analysis

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data for the nitrated products is based on literature reports and should be confirmed by experimental analysis.[2]

Visualization of Experimental Workflow

Nitration_Workflow cluster_3_nitro Synthesis of 3-Nitro-4-acetylpyridine cluster_2_nitro Synthesis of 2-Nitro-4-acetylpyridine start_3 4-Acetylpyridine step1_3 Cool to 0°C start_3->step1_3 step2_3 Add TFAA step1_3->step2_3 step3_3 Add Conc. HNO₃ step2_3->step3_3 step4_3 React at 0°C step3_3->step4_3 step5_3 Quench with Na₂S₂O₅ step4_3->step5_3 step6_3 Neutralize & Extract step5_3->step6_3 step7_3 Purify (Chromatography) step6_3->step7_3 end_3 3-Nitro-4-acetylpyridine step7_3->end_3 start_2 4-Acetylpyridine step1_2 N-Oxidation (H₂O₂/AcOH) start_2->step1_2 step2_2 4-Acetylpyridine-N-oxide step1_2->step2_2 step3_2 Nitration (fuming HNO₃/H₂SO₄) step2_2->step3_2 step4_2 2-Nitro-4-acetylpyridine-N-oxide step3_2->step4_2 step5_2 Deoxygenation (e.g., PCl₃) step4_2->step5_2 end_2 2-Nitro-4-acetylpyridine step5_2->end_2

Caption: Comparative workflow for the synthesis of 3-nitro and 2-nitro-4-acetylpyridine.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols. The following points are critical for the safe execution of the described procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.

  • Fume Hood: All manipulations involving concentrated acids, fuming nitric acid, and trifluoroacetic anhydride must be performed in a well-ventilated chemical fume hood.

  • Exothermic Reactions: The addition of nitrating agents is highly exothermic. Add reagents slowly and in a controlled manner, with efficient cooling (ice bath or cryocooler) to prevent thermal runaway.

  • Quenching: Quenching of nitration reactions can be vigorous. Always add the reaction mixture slowly to the quenching solution (e.g., ice or a reducing agent solution) with efficient stirring and cooling. Never add water or other quenching agents directly to the concentrated acid mixture.

  • Handling of Reagents:

    • Concentrated Acids: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.

    • Trifluoroacetic Anhydride (TFAA): TFAA is corrosive and reacts violently with water. Handle with care and avoid inhalation of its vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic waste should be neutralized before disposal.

A thorough risk assessment should be conducted before commencing any nitration reaction.

Conclusion

The nitration of 4-acetylpyridine is a valuable synthetic transformation that provides access to key building blocks for pharmaceutical research and development. The regiochemical outcome of this reaction is highly dependent on the chosen methodology. Direct nitration using a nitric acid/trifluoroacetic anhydride system favors the formation of 3-nitro-4-acetylpyridine. In contrast, a two-step approach involving the initial formation of the pyridine N-oxide, followed by nitration, directs the substitution to the 2-position.

Successful and safe execution of these protocols requires a thorough understanding of the reaction mechanisms, careful control of reaction parameters, and strict adherence to safety guidelines. The information presented in this application note is intended to provide researchers with the necessary knowledge and procedures to confidently and safely perform the nitration of 4-acetylpyridine in their laboratories.

References

Application Notes & Protocols: The Strategic Use of 1-(3-Nitropyridin-4-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in medicinal chemistry. The pyridine scaffold is a privileged structure in this field, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1] This document provides an in-depth guide on the strategic application of 1-(3-Nitropyridin-4-yl)ethanone , a versatile and highly functionalized building block, in the synthesis of diverse kinase inhibitor frameworks. We will elucidate the causality behind its reactivity and provide detailed, field-proven protocols for its transformation into key heterocyclic cores, empowering researchers in drug discovery to leverage this reagent to its full potential.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors often begins with the selection of a core scaffold that can be readily diversified to explore the chemical space around the kinase ATP-binding site. This compound (CAS: 161871-65-4) is an exemplary starting material due to a unique convergence of structural features that pre-dispose it for complex heterocyclic synthesis.

  • The Pyridine Core : Inherently, the pyridine ring is a bioisostere of purine, the core of ATP. This mimicry allows pyridine-based inhibitors to effectively compete with endogenous ATP for binding to the kinase active site.[1]

  • The Nitro Group : The electron-withdrawing nitro group serves a dual purpose. Primarily, it is a masked amino group. Its facile reduction to a primary amine is a gateway to a multitude of cyclization reactions, enabling the construction of fused-ring systems common in potent kinase inhibitors like imidazopyridines and pyridopyrimidines.[1]

  • The Acetyl Moiety : Positioned ortho to the nitro group, the acetyl group provides a crucial handle for further synthetic elaboration or can directly participate in cyclization reactions, influencing the final heterocyclic structure.

This combination of features makes this compound a powerful precursor for building libraries of compounds targeting various kinases, including Janus kinase 2 (JAK2), Rho-associated coiled-coil containing protein kinases (ROCK), and Src family kinases.[2][3][4]

Chemical Profile: this compound
PropertyValueSource
CAS Number 161871-65-4[5]
Molecular Formula C₇H₆N₂O₃[5][]
Molecular Weight 166.14 g/mol [5]
IUPAC Name This compound[5]
Appearance Pale-yellow to Yellow-brown liquid or semi-solid[7]
InChI Key WJBPEUKZXRFJDM-UHFFFAOYSA-N[5][]

Core Synthetic Strategy: From Nitropyridine to Fused Heterocyclic Kinase Scaffolds

The most prevalent and powerful application of this compound is its conversion into a 3,4-diaminopyridine derivative, which serves as a linchpin intermediate for building fused heterocyclic systems. This transformation is a classic example of using a nitro group as a synthetic precursor to a reactive amine.

The general workflow involves two key stages:

  • Reduction of the Nitro Group : Converting the 3-nitro group into a 3-amino group.

  • Condensation and Cyclization : Reacting the resulting ortho-amino ketone with a suitable reagent to form the desired fused ring system.

G A This compound B 1-(3-Aminopyridin-4-yl)ethanone A->B Nitro Group Reduction (e.g., Fe/AcOH, H₂/Pd-C) C Fused Pyridine Heterocycle (e.g., Imidazo[4,5-c]pyridine) B->C Cyclization (e.g., with Aldehydes, Carboxylic Acids) D Kinase Inhibitor Library C->D Further Derivatization (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of 1-(3-Aminopyridin-4-yl)ethanone

This protocol details the reduction of the nitro group, a critical first step. The use of iron in acetic acid is a classic, cost-effective, and reliable method for this transformation.

Rationale: Iron powder in an acidic medium (acetic acid) acts as a mild and effective reducing agent for aromatic nitro groups. The reaction is heterogeneous, and the heat generated helps drive the reaction to completion. Acetic acid serves as both the solvent and a proton source.

Materials:

  • This compound (1.0 eq, e.g., 5.0 g, 30.1 mmol)

  • Iron powder (<100 mesh) (5.0 eq, e.g., 8.4 g, 150.5 mmol)

  • Glacial Acetic Acid (10 mL / g of starting material)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g) and glacial acetic acid (50 mL). Stir to dissolve.

  • Add the iron powder to the solution in portions over 10-15 minutes. The addition is exothermic; maintain control by adjusting the addition rate.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture over ice (~100 g) and basify by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.

  • Filter the resulting slurry through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-(3-aminopyridin-4-yl)ethanone, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent cyclization step.

Building the Kinase Inhibitor Core: Imidazo[4,5-c]pyridine Synthesis

The imidazo[4,5-b]pyridine scaffold is a well-known bioisostere of purine and is found in numerous kinase inhibitors.[1] The ortho-diamino functionality generated from our starting material is perfectly poised for the construction of this fused heterocyclic system.

Protocol 2: Phillips Cyclization to form a 2-Substituted Imidazo[4,5-c]pyridine

This protocol describes the condensation of the diamine intermediate with an aromatic aldehyde to form the imidazole ring, a reaction known as the Phillips condensation.

Rationale: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization (often facilitated by air or a mild oxidant) yield the stable imidazopyridine core. The choice of aldehyde directly dictates the substituent at the 2-position of the final heterocycle, providing a simple and effective point for diversification.

Materials:

  • 1-(3-Aminopyridin-4-yl)ethanone (from Protocol 1, 1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Nitrobenzene or an alternative mild oxidant (optional, can improve yield)

  • N,N-Dimethylformamide (DMF) or Ethylene Glycol as solvent

Procedure:

  • In a round-bottom flask, dissolve 1-(3-aminopyridin-4-yl)ethanone in DMF.

  • Add the selected aromatic aldehyde (1.1 eq).

  • Heat the reaction mixture to 120-140°C and stir for 4-8 hours. The reaction can be monitored by TLC or LC-MS.

  • If oxidative aromatization is slow, a small amount of nitrobenzene can be added as an oxidant.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The precipitated product is collected by filtration, washed with cold water, and then a minimal amount of cold ethanol or diethyl ether to remove impurities.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted imidazo[4,5-c]pyridine derivative.

Application in Targeting Specific Kinase Pathways

Derivatives synthesized from this compound have shown activity against several important kinase families. By modifying the substituents introduced during synthesis (e.g., via the choice of aldehyde in Protocol 2 or through subsequent cross-coupling reactions), inhibitors can be tailored for specific targets.

Targeted Kinases:

  • JAK Family Kinases: Inhibitors of Janus kinases (JAKs) are crucial for treating inflammatory diseases and myeloproliferative neoplasms. Several potent JAK2 inhibitors utilize nitropyridine precursors in their synthesis.[3]

  • Aurora and MPS1 Kinases: These are mitotic kinases and are attractive targets for cancer therapy. Fragment-based screening has identified aminopyridinone scaffolds, accessible from nitropyridine precursors, as inhibitors of Aurora and Monopolar Spindle 1 (MPS1) kinases.[8][9]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator in immune signaling, and its inhibition is a therapeutic strategy for inflammatory diseases. Aminoquinoline derivatives, which share synthetic logic with aminopyridines, have been developed as potent RIPK2 inhibitors.[10]

Illustrative Pathway: The JAK-STAT Signaling Cascade

Inhibitors derived from these synthetic routes can block critical cell signaling pathways. For instance, a JAK2 inhibitor would interfere with the JAK-STAT pathway, which is central to cytokine signaling and cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates (P) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates & activates Inhibitor Kinase Inhibitor (Derived from Nitropyridinyl-ethanone) Inhibitor->JAK2 BLOCKS Cytokine Cytokine Cytokine->Receptor binds

References

1-(3-Nitropyridin-4-yl)ethanone: A Versatile Synthon for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-nitropyridin-4-yl)ethanone, a pivotal building block in modern synthetic organic and medicinal chemistry. We move beyond simple procedural lists to dissect the causality behind its reactivity, offering field-proven insights into its application for constructing high-value heterocyclic scaffolds. The inherent electronic properties of this molecule—a potent electron-withdrawing nitro group activating an already π-deficient pyridine ring, combined with a versatile acetyl moiety—render it a powerful precursor for a diverse array of nitrogen- and oxygen-containing heterocycles, including pyrazoles, isoxazoles, and fused pyrazolopyridines. This document serves as a comprehensive resource for researchers, offering detailed mechanistic explanations, validated experimental protocols, and critical safety information to empower innovation in drug discovery and materials science.

Foundational Concepts: Molecular Profile and Safety

Physicochemical and Structural Data

This compound is a commercially available compound whose utility stems from its unique electronic and structural arrangement.[1][2] The table below summarizes its key properties.

PropertyValue
CAS Number 161871-65-4[1][3]
Molecular Formula C₇H₆N₂O₃[][5]
Molecular Weight 166.14 g/mol [2][5]
Appearance Pale-yellow to yellow-brown liquid or semi-solid[2]
IUPAC Name This compound[2][5]
Synonyms 4-Acetyl-3-nitropyridine[6]
Density ~1.318 g/cm³[]
Core Reactivity: The Interplay of Activating and Directing Groups

The synthetic versatility of this compound is dictated by the interplay between its three key functional components: the pyridine ring, the nitro group, and the acetyl group.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[7] This activation is crucial for many of its cyclization reactions.

  • Acetyl Group (-COCH₃): This moiety presents two primary reactive sites. The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles like hydrazines. The α-protons on the methyl group are acidic and can be readily deprotonated by a base to form a nucleophilic enolate, which is key for condensations and cycloadditions.

  • Pyridine Ring: The nitrogen atom in the ring influences the overall electronic structure and provides a site for potential coordination or further functionalization.

Caption: Major reactive sites of this compound.

Mandatory Safety Protocols

Safe handling is paramount. This compound is classified with GHS07 (Exclamation mark) and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[2][6] Keep away from strong oxidizing agents and acids.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][8]

    • Skin Contact: Immediately wash off with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Ingestion: Clean mouth with water and seek immediate medical attention.[8]

Application Notes: Synthesis of Core Heterocyclic Scaffolds

This section provides detailed protocols for the synthesis of key heterocyclic families using this compound as the primary precursor.

Synthesis of 3-Nitro-4-(1H-pyrazol-3-yl)pyridine Derivatives

The condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine is a cornerstone reaction for pyrazole synthesis.[9] Here, the acetyl group of the starting material serves as the carbonyl component for a classical cyclocondensation reaction.[10][11]

Causality & Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the acetyl group. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the activated pyridine ring or, more commonly under acidic conditions, tautomerization and dehydration lead to the formation of the stable, aromatic pyrazole ring.

Experimental Protocol: Synthesis of 3-Nitro-4-(1H-pyrazol-5-yl)pyridine

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 1.66 g, 10 mmol)

    • Hydrazine hydrate (1.5 eq, e.g., 0.75 mL, 15 mmol)

    • Glacial Acetic Acid (10 mL)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve this compound in glacial acetic acid in the round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 3-nitro-4-(1H-pyrazol-5-yl)pyridine.

  • Validation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Caption: Workflow for pyrazole synthesis.

Synthesis of 4-(Isoxazol-5-yl)-3-nitropyridine Derivatives

Isoxazoles are commonly synthesized via the [3+2] cycloaddition of a nitrile oxide with an alkyne or by the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[12][13][14] A highly effective strategy for converting the acetyl group into a suitable 1,3-dielectrophile involves an initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Causality & Mechanism: this compound reacts with DMF-DMA to form a β-enaminone intermediate, (E)-3-(dimethylamino)-1-(3-nitropyridin-4-yl)prop-2-en-1-one. This intermediate is a masked 1,3-dicarbonyl compound. Subsequent treatment with hydroxylamine leads to a cyclocondensation reaction. The hydroxylamine nitrogen attacks the enamine β-carbon, followed by intramolecular cyclization and elimination of dimethylamine and water to furnish the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 4-(Isoxazol-5-yl)-3-nitropyridine

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 1.66 g, 10 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, e.g., 1.6 mL, 12 mmol)

    • Hydroxylamine hydrochloride (1.5 eq, e.g., 1.04 g, 15 mmol)

    • Ethanol (20 mL)

    • Triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol)

    • Round-bottom flask with reflux condenser.

  • Procedure:

    • Step 1: Enaminone Formation. In the round-bottom flask, dissolve this compound in DMF-DMA. Heat the mixture at 80-90 °C for 2-3 hours. Remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone.

    • Step 2: Isoxazole Cyclization. Dissolve the crude enaminone in ethanol. Add hydroxylamine hydrochloride and triethylamine to the solution.

    • Heat the mixture to reflux and maintain for 3-5 hours (monitor by TLC).

    • Cool the reaction to room temperature and reduce the solvent volume under vacuum.

    • Add water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-(isoxazol-5-yl)-3-nitropyridine.

  • Validation: Confirm the structure of the final product and the intermediate enaminone using standard spectroscopic techniques.

G Start This compound Enaminone β-Enaminone Intermediate Start->Enaminone + DMF-DMA (Heat) Isoxazole 4-(Isoxazol-5-yl)-3-nitropyridine Enaminone->Isoxazole + NH₂OH·HCl + Et₃N (Reflux)

Caption: Key steps in isoxazole synthesis.

Synthesis of Fused Systems: Pyrazolo[4,3-b]pyridines

The synthesis of fused heterocyclic systems often requires a multi-step approach. A common strategy involves the chemical modification of the initial precursor, such as the reduction of the nitro group to an amine, which introduces a new nucleophilic site for subsequent annulation reactions.[15] The resulting 1-(3-aminopyridin-4-yl)ethanone is a powerful intermediate for building fused pyrazolo[4,3-b]pyridine cores.[16]

Causality & Mechanism: This synthesis is a two-stage process. First, the nitro group is selectively reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like SnCl₂. The resulting ortho-aminoacetophenone derivative is then subjected to condensation with hydrazine. The reaction proceeds similarly to the pyrazole synthesis described in section 2.1, but the presence of the adjacent amino group facilitates a final intramolecular cyclization/dehydration step, leading to the formation of the fused bicyclic system.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivative

  • Reagents & Setup:

    • Step 1 (Reduction):

      • This compound (1.0 eq)

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

      • Concentrated Hydrochloric Acid (HCl)

      • Ethanol

    • Step 2 (Cyclization):

      • Crude 1-(3-aminopyridin-4-yl)ethanone (1.0 eq)

      • Hydrazine hydrate (1.5 eq)

      • Ethanol

  • Procedure:

    • Step 1: Reduction to 1-(3-Aminopyridin-4-yl)ethanone.

      • Suspend this compound in ethanol.

      • Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed (TLC).

      • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

      • Extract the aqueous layer multiple times with ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(3-aminopyridin-4-yl)ethanone. This can be used directly in the next step.

    • Step 2: Cyclization to Pyrazolo[4,3-b]pyridine.

      • Dissolve the crude amino-ketone from Step 1 in ethanol.

      • Add hydrazine hydrate and heat the mixture to reflux for 6-8 hours.

      • Cool the reaction, and the product should precipitate from the solution.

      • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target pyrazolo[4,3-b]pyridine derivative.

G Start This compound Intermediate 1-(3-Aminopyridin-4-yl)ethanone Start->Intermediate Reduction (e.g., SnCl₂/HCl) Final 1H-Pyrazolo[4,3-b]pyridine Intermediate->Final Cyclization (Hydrazine Hydrate)

Caption: Workflow for fused pyrazolopyridine synthesis.

Summary of Synthetic Protocols

The following table provides a comparative overview of the synthetic applications discussed.

Target HeterocycleKey ReagentsReaction TypeTypical Yield
Pyrazole Hydrazine Hydrate, Acetic AcidCyclocondensationGood to Excellent
Isoxazole DMF-DMA, Hydroxylamine HCl, Et₃NCondensation / CyclizationGood
Pyrazolo[4,3-b]pyridine 1. SnCl₂/HCl2. Hydrazine HydrateReduction / CyclocondensationModerate to Good

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone synthon for constructing a diverse range of heterocyclic compounds. Its predictable reactivity, governed by the electronic push-pull nature of its substituents, allows for the rational design of synthetic pathways to valuable scaffolds. The protocols detailed herein provide a reliable foundation for researchers in medicinal chemistry and materials science to access pyrazole, isoxazole, and fused pyridine systems.[17][18] The strategic placement of the nitro group and the latent reactivity of the resulting heterocycles offer numerous opportunities for further diversification, making this compound a gateway to novel chemical entities with potential applications in therapeutics and advanced functional materials.[19][20]

References

Application Note: Comprehensive Analytical Characterization of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Nitropyridin-4-yl)ethanone is a substituted pyridine derivative that serves as a key intermediate in the synthesis of advanced pharmaceutical compounds and novel chemical entities.[1][2] The presence of a ketone, a nitro group, and a pyridine ring imparts specific chemical reactivity and physicochemical properties to the molecule.[][4] For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount. It ensures the unequivocal identification, purity, and stability of the compound, which are critical prerequisites for its use in subsequent synthetic steps and for meeting regulatory standards.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We move beyond simple protocols to explain the scientific rationale behind the choice of methods and experimental parameters. The workflow integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural elucidation and identity confirmation.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is essential before initiating any analytical work.

PropertyValueSource(s)
CAS Number 161871-65-4[5]
Molecular Formula C₇H₆N₂O₃[][4]
Molecular Weight 166.14 g/mol []
IUPAC Name This compound[]
Physical Form Pale-yellow to yellow-brown liquid or semi-solid[6]
SMILES CC(=O)C1=C(C=NC=C1)--INVALID-LINK--[O-][][4]
InChI Key WJBPEUKZXRFJDM-UHFFFAOYSA-N[]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients.[7] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point due to the molecule's aromatic nature.

Causality Behind Method Selection: The nonpolar stationary phase (e.g., C18) in RP-HPLC interacts with the hydrophobic regions of the analyte (the pyridine ring and acetyl group). A polar mobile phase is used to elute the compound. The polarity of the pyridine core and the potential for interaction with residual silanols on the silica backbone make mobile phase pH a critical parameter.[1] Maintaining a consistent pH ensures a stable retention time and sharp peak shape by controlling the protonation state of the pyridine nitrogen.

General Analytical Workflow

The overall process for chromatographic analysis follows a structured path from sample preparation to final data interpretation.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep->dissolve filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) or Assay integrate->calculate purity_report Purity Report calculate->purity_report assay_report Assay Report calculate->assay_report

Caption: General workflow for HPLC-UV analysis.

Protocol: Purity Determination by RP-HPLC

This protocol is designed to separate the main component from potential process-related impurities and degradation products.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water, adjusted to pH 4.5 with acetic acid. Filter through a 0.22 µm membrane.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
  • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

2. Chromatographic Conditions:

  • The use of a gradient elution is crucial for separating compounds with a range of polarities, which is typical for reaction mixtures.[7]

ParameterRecommended SettingRationale
Instrument UPLC/HPLC System with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 2.1 x 100 mm, 1.8 µmProvides high resolution and efficiency.
Column Temp. 35 °CEnsures reproducible retention times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLSmall volume for high-efficiency columns.
UV Wavelength 254 nmA common wavelength for aromatic compounds. A full PDA scan is recommended to find the absorbance maximum.
Gradient 0-1 min: 5% BHolds at initial conditions.
1-8 min: 5% to 95% BElutes the main peak and less polar impurities.
8-9 min: 95% BWashes the column of highly nonpolar species.
9.1-11 min: 5% BRe-equilibration for the next injection.

3. Data Analysis:

  • Integrate all peaks detected in the chromatogram.
  • Calculate the purity using the area normalization method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
  • Report any impurity exceeding 0.1% area.

Mass Spectrometry for Identity Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming molecular identity by providing an accurate mass-to-charge ratio (m/z).[8] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the mass analysis of peaks as they elute from the column.

Causality Behind Method Selection: Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule. The basic nitrogen atom on the pyridine ring is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion, which can be easily detected by the mass spectrometer.

G lc HPLC Separation esi Electrospray Ionization (ESI) [M] -> [M+H]⁺ lc->esi ms1 Mass Analyzer 1 (Q1) Selects Parent Ion (m/z 167.1) esi->ms1 cid Collision Cell (Q2) Fragmentation with Gas (Ar/N₂) ms1->cid ms2 Mass Analyzer 2 (Q3) Scans Fragment Ions cid->ms2 detector Detector ms2->detector spectrum MS/MS Spectrum detector->spectrum

Caption: Workflow for Tandem Mass Spectrometry (MS/MS).

Protocol: LC-MS Identification

1. Instrumentation and Conditions:

  • Use the HPLC method described in Section 2.2.
  • Divert the flow from the UV detector to the ESI-MS source.

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePyridine nitrogen is easily protonated.
Capillary Voltage 3.5 kVOptimizes ion generation.
Gas Temp. 300 °CFacilitates desolvation.
Gas Flow 8 L/minAssists in desolvation and ion transport.
Scan Range (Full Scan) 50 - 500 m/zCovers the expected parent ion and potential fragments.
Targeted Ion (SIM/MRM) m/z 167.1For selective monitoring of [M+H]⁺.

2. Expected Results and Interpretation:

  • Full Scan (MS1): A prominent peak at m/z 167.1 corresponding to the protonated molecule [C₇H₆N₂O₃ + H]⁺ should be observed at the retention time of the main chromatographic peak.
  • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 167.1) can provide structural confirmation. Key expected fragments include:
  • m/z 125.1: Loss of the acetyl radical (•COCH₃, 42 Da).
  • m/z 121.1: Loss of the nitro group (NO₂, 46 Da).
  • m/z 43.0: The acetyl cation [CH₃CO]⁺.

Spectroscopic Structural Elucidation

While chromatography and MS confirm purity and molecular weight, spectroscopic techniques like NMR and FTIR are required to confirm the precise molecular structure and arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[9][10]

1. Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

2. Predicted Spectral Data:

  • The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

NucleusPredicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
-CH₃ ~2.7 ppm (singlet, 3H)~28 ppm
Pyridine H-2 ~9.2 ppm (singlet or narrow doublet)~155 ppm
Pyridine H-5 ~7.6 ppm (doublet)~125 ppm
Pyridine H-6 ~8.9 ppm (doublet)~150 ppm
Pyridine C-3 N/A~148 ppm (attached to NO₂)
Pyridine C-4 N/A~140 ppm (attached to C=O)
C=O N/A~198 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[11][12]

1. Protocol: FTIR Analysis

  • Sample Preparation: Place a small drop of the liquid/semi-solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet if the sample is a solid.
  • Instrumentation: Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

2. Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Aromatic C-H Stretch3100 - 3000Characteristic of protons on the pyridine ring.
Aliphatic C-H Stretch3000 - 2850From the methyl group.
Ketone C=O Stretch1710 - 1680Strong absorption typical for aryl ketones.
Aromatic C=C/C=N Stretch1600 - 1450Multiple bands from pyridine ring vibrations.
Nitro N=O Asymmetric Stretch1550 - 1520Strong absorption due to the NO₂ group.[13]
Nitro N=O Symmetric Stretch1360 - 1330Strong absorption due to the NO₂ group.[13]

Integrated Analytical Strategy

A single technique is insufficient for full characterization. The strength of this approach lies in the orthogonal nature of the methods, where each technique provides complementary information to build a complete analytical profile.

G center This compound hplc HPLC-UV center->hplc Purity (%) Impurity Profile ms LC-MS center->ms Molecular Weight Identity Confirmation nmr NMR (¹H & ¹³C) center->nmr Unambiguous Structure Isomer Confirmation ftir FTIR center->ftir Functional Groups Quick Identity Screen

References

Application Note: A Scalable and Validated Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(3-Nitropyridin-4-yl)ethanone, a key building block in pharmaceutical and agrochemical research.[1] We address the inherent challenges of electrophilic nitration on a deactivated pyridine scaffold by presenting a robust protocol centered on a mixed-acid methodology. This document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, critical scale-up considerations for thermal management and safety, and a framework for in-process validation. The protocols and safety guidelines are grounded in established chemical literature and material safety data to ensure reliability and safe implementation by researchers in drug development and process chemistry.

Introduction and Strategic Overview

This compound is a valuable heterocyclic intermediate, with its functionalized pyridine core serving as a precursor for a wide range of biologically active molecules.[1] The synthesis of such nitropyridine derivatives, however, is often non-trivial. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic aromatic substitution reactions. This effect is compounded by the presence of the electron-withdrawing acetyl group at the 4-position.

Direct nitration of pyridine itself with standard nitrating agents like nitric and sulfuric acid mixtures results in very low yields and is of little synthetic value.[2] Our strategy, therefore, employs carefully controlled, stringent conditions to overcome this activation barrier. The chosen pathway involves the direct nitration of the commercially available starting material, 1-(Pyridin-4-yl)ethanone, using a fuming nitric acid and concentrated sulfuric acid mixture. This approach, while requiring rigorous control over reaction parameters, is highly effective and amenable to scale-up when appropriate engineering and safety controls are implemented.

Reaction Mechanism and Rationale

The core transformation is an electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The pyridine nitrogen is protonated under these strongly acidic conditions, further deactivating the ring. The acetyl group is also a deactivating meta-director. The combination of these electronic effects directs the incoming electrophile (the nitronium ion) to the C-3 position, which is meta to both the ring nitrogen and the acetyl group, yielding the desired product.

G cluster_mech Reaction Mechanism start 1-(Pyridin-4-yl)ethanone step1 Protonation (H₂SO₄) start->step1 pyridinium Pyridinium Intermediate step1->pyridinium step2 Nitration (NO₂⁺) σ-complex formation pyridinium->step2 sigma Wheland Intermediate (Sigma Complex) step2->sigma step3 Deprotonation (HSO₄⁻) sigma->step3 product This compound step3->product

Diagram 1. High-level overview of the electrophilic nitration mechanism.

Critical Scale-Up Considerations

Transitioning this synthesis from the bench to a larger scale (e.g., kilogram scale) introduces challenges that must be proactively managed.

  • Thermal Management: Nitration reactions are highly exothermic.[3] Uncontrolled temperature increases can lead to the formation of undesired by-products and, more critically, to runaway reactions. A jacketed reactor with an efficient cooling system is mandatory. The rate of addition of the nitrating mixture must be carefully controlled to maintain the target internal temperature.

  • Reagent Addition: Sub-surface addition of the nitrating mixture into the sulfuric acid solution of the substrate is recommended. This ensures immediate mixing and heat dissipation, preventing the accumulation of unreacted reagents and the formation of localized hot spots.[3]

  • Quenching: The quenching of the reaction mixture by adding it to ice is also a highly exothermic step. The quench vessel must be adequately sized and have its own cooling system. The reaction mixture should be transferred slowly onto the ice with vigorous stirring.

  • Off-Gassing: Thermal decomposition of nitropyridines can release toxic nitrogen oxides (NOx).[4][5] The reactor and quench vessel must be vented to a properly designed scrubbing system (e.g., a caustic scrubber) to neutralize any acidic vapors or NOx gases.

  • Material Compatibility: The use of strong, oxidizing acids necessitates the use of corrosion-resistant equipment, such as glass-lined steel reactors.

Detailed Synthesis Protocol

This protocol is designed for a target scale yielding approximately 100-120 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.

Reagent and Equipment Data
ParameterValueSource/Notes
Starting Material 1-(Pyridin-4-yl)ethanone100 g (0.825 mol)
Reagent 1 Concentrated Sulfuric Acid (98%)400 mL
Reagent 2 Fuming Nitric Acid (90%)84 mL (1.816 mol)
Solvent (Work-up) Dichloromethane (DCM)~1.5 L
Neutralizing Agent 50% (w/w) Sodium HydroxideAs required (~600 mL)
Drying Agent Anhydrous Magnesium SulfateAs required
Reactor 2L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and addition funnel.
Target Temperature 100-110 °CInternal Reaction Temperature
Step-by-Step Procedure
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel. Set the circulator for the reactor jacket to 5 °C.

  • Substrate Dissolution: Charge the reactor with concentrated sulfuric acid (400 mL). Begin stirring and slowly add 1-(Pyridin-4-yl)ethanone (100 g) in portions. The dissolution is exothermic; maintain the internal temperature below 40 °C.

  • Reaction Initiation: Once the substrate is fully dissolved, heat the mixture to an internal temperature of 100 °C.

  • Nitrating Mixture Addition: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (84 mL) to 100 mL of concentrated sulfuric acid, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel on the reactor.

  • Controlled Nitration: Add the nitrating mixture dropwise to the reactor over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 100 °C and 110 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring (In-Process Control): After the addition is complete, hold the reaction mixture at 110 °C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the starting material.

  • Reaction Quench: Prepare a 5L beaker containing 1.5 kg of crushed ice and 500 mL of water. With vigorous stirring, slowly transfer the hot reaction mixture into the ice-water slurry via a wide-bore tube. This process is highly exothermic; perform it slowly to keep the quench temperature below 20 °C.

  • Neutralization and Extraction: Cool the quenched solution in an ice bath. Slowly and carefully add 50% (w/w) NaOH solution to neutralize the mixture to a pH of ~8-9. The temperature must be kept below 25 °C during neutralization. Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Product Isolation: Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a pale-yellow solid. Expected yield: 65-75%.

Diagram 2. Step-by-step experimental workflow for the synthesis.

Analytical Validation

  • Thin Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase is 1:1 Hexanes:Ethyl Acetate on silica gel plates.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural identity of the final product. The proton NMR should show characteristic shifts for the three aromatic protons and the acetyl methyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₆N₂O₃, MW: 166.13 g/mol ).[]

Safety and Handling Precautions

The synthesis of nitropyridine derivatives involves hazardous materials and energetic reactions. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and tightly fitting safety goggles with side shields.[4][7]

  • Handling Strong Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle them only in a chemical fume hood. Have an appropriate spill kit and neutralizers (e.g., sodium bicarbonate) readily available.

  • Exothermic Hazards: As detailed in Section 3, the nitration and quenching steps are highly exothermic. Never add water to the concentrated acid mixture. Ensure robust temperature control and slow addition rates at all times.

  • Product Hazards: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Avoid formation of dust and aerosols.[7]

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]

    • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Thermal decomposition can produce toxic NOx gases, requiring firefighters to use self-contained breathing apparatus.[4][5]

  • Storage: Store the final product in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex pharmaceutical agents.[3] However, its synthesis can be challenging due to the electronic properties of the nitropyridine ring. The pyridine nitrogen and the nitro group are both strongly electron-withdrawing, which significantly deactivates the ring towards traditional electrophilic substitution reactions like Friedel-Crafts acylation.[4][5]

This guide provides a robust synthetic protocol, a detailed troubleshooting section in a question-and-answer format, and FAQs to help you navigate common experimental hurdles and optimize your reaction yield.

Recommended Synthetic Approach: Palladium-Catalyzed Stille Coupling

The most reliable and high-yielding approach for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. Specifically, the Stille coupling of 4-chloro-3-nitropyridine with an organotin reagent, tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting vinyl ether, offers excellent control and functional group tolerance.

Overall Reaction Scheme
  • Step 1: Stille Coupling: 4-chloro-3-nitropyridine couples with tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst to form 4-(1-ethoxyvinyl)-3-nitropyridine.

  • Step 2: Hydrolysis: The intermediate vinyl ether is hydrolyzed with a mild acid to yield the target ketone, this compound.

Experimental Workflow Diagram

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Stille Coupling cluster_workup Phase 3: Work-up & Hydrolysis cluster_purification Phase 4: Isolation A 1. Prepare Anhydrous Solvent (e.g., Toluene or Dioxane) B 2. Add 4-chloro-3-nitropyridine, Tributyl(1-ethoxyvinyl)tin, and Pd Catalyst (e.g., Pd(PPh3)4) A->B C 3. Degas Mixture (Argon sparging or Freeze-Pump-Thaw) B->C D 4. Heat Reaction Mixture (e.g., 90-110 °C) C->D E 5. Monitor Progress by TLC/LC-MS (Consumption of starting material) D->E F 6. Cool Reaction & Quench (e.g., with aq. KF solution to remove tin byproducts) E->F G 7. Aqueous Work-up (Extraction with organic solvent) F->G H 8. Acidic Hydrolysis (e.g., aq. HCl) G->H I 9. Neutralization & Extraction H->I J 10. Purification (Silica Gel Column Chromatography) I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: High-level workflow for the Stille coupling synthesis of this compound.

Detailed Experimental Protocol

Step 1: Stille Coupling
  • To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-chloro-3-nitropyridine (1.0 eq), palladium tetrakis(triphenylphosphine) (0.03 eq), and anhydrous toluene.

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 4-chloro-3-nitropyridine is consumed.

Step 2: Work-up and Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dissolve the crude vinyl ether intermediate in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl).

  • Stir at room temperature for 2-4 hours until TLC/LC-MS analysis shows complete conversion to the ketone.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification
  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or semi-solid.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My Stille coupling reaction is stalled or has a very low conversion rate. What's wrong?

Answer: This is a frequent issue in cross-coupling reactions and can stem from several sources:

  • Inactive Catalyst: The Pd(0) catalyst is highly sensitive to oxygen. If it has been improperly stored or if the reaction was not thoroughly degassed, it may have oxidized to an inactive Pd(II) species.

    • Solution: Use a fresh bottle of catalyst or a newly opened vial. Ensure your degassing procedure (e.g., at least three freeze-pump-thaw cycles or 20-30 minutes of argon sparging) is robust.

  • Poor Quality Reagents: The organotin reagent can decompose over time. Similarly, the 4-chloro-3-nitropyridine must be pure.

    • Solution: Use recently purchased reagents. If in doubt, purify the 4-chloro-3-nitropyridine by recrystallization or sublimation before use.

  • Insufficient Temperature: Stille couplings often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is reaching the target temperature (90-110 °C). Use a sand bath or a high-temperature oil bath for uniform heating.

Q2: The purification is very difficult. I see a persistent, non-polar byproduct running with my solvent front on the TLC.

Answer: That byproduct is almost certainly residual tributyltin oxide or other tin-containing species. They are notoriously difficult to remove by chromatography alone.

  • Causality: The tin-carbon bond in the starting organotin reagent and the tin-halogen bond in the byproduct are relatively non-polar. The primary cause is an incomplete quench and precipitation step.

  • Solution: The aqueous potassium fluoride (KF) work-up is critical. After adding KF solution, stir the biphasic mixture vigorously for at least 1-2 hours to ensure all tin species have precipitated. If the problem persists, you can try an alternative work-up by partitioning the crude reaction mixture between acetonitrile and hexane. The more polar product will favor the acetonitrile layer, while the greasy tin byproducts will move into the hexane layer.

Q3: My final yield is low despite complete conversion. Where could I be losing my product?

Answer: Product loss can occur at multiple stages, especially during the work-up and purification.

  • Hydrolysis Step: The product, this compound, has a basic pyridine nitrogen. During acidic hydrolysis, it will be protonated to form a water-soluble pyridinium salt.

    • Solution: After hydrolysis, it is absolutely essential to neutralize the mixture carefully with a base (e.g., NaHCO₃ or Na₂CO₃) to a pH of 7-8 before extraction. Failure to do so will leave your product in the aqueous layer, leading to catastrophic yield loss.

  • Emulsion during Extraction: Nitropyridine compounds can sometimes act as surfactants, leading to emulsions during aqueous work-up.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If it's severe, filter the entire mixture through Celite®.

  • Volatility: While not extremely volatile, some product loss can occur if concentrated too aggressively at high temperatures.

    • Solution: Use a rotary evaporator with moderate vacuum and a water bath temperature not exceeding 40-50 °C.

Troubleshooting Logic Diagram

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Corrective Actions P1 Low Yield or Stalled Reaction C1 Inactive Pd Catalyst (Oxidized) P1->C1 C2 Poor Reagent Quality P1->C2 C3 Incomplete Hydrolysis Work-up P1->C3 C4 Difficult Purification (Tin Byproducts) P1->C4 C5 Suboptimal Temperature P1->C5 S1 Use Fresh Catalyst & Improve Degassing C1->S1 S2 Use High-Purity Starting Materials C2->S2 S3 Ensure Neutralization (pH 7-8) Before Extraction C3->S3 S4 Perform Vigorous KF Quench or Acetonitrile/Hexane Partition C4->S4 S5 Verify Reaction Temperature (90-110 °C) C5->S5

References

Technical Support Center: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Nitropyridin-4-yl)ethanone. Here, we address common challenges, side reactions, and purification strategies in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to empower you to troubleshoot and optimize this challenging synthesis with confidence.

Core Synthesis Pathway

The primary route to this compound involves the direct electrophilic nitration of 4-acetylpyridine. This reaction, while straightforward in concept, is complicated by the electronic properties of the pyridine ring.

Synthesis_Pathway cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product SM 4-Acetylpyridine Product This compound SM->Product Electrophilic Aromatic Substitution (Nitration) Reagent Nitrating Agent (e.g., HNO₃ / TFAA)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for the nitration of 4-acetylpyridine consistently low?

A: This is the most common challenge and stems from the inherent lack of reactivity of the pyridine ring. There are two primary deactivating factors at play:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is electronegative, making the entire aromatic system electron-deficient compared to benzene.

  • Pyridinium Ion Formation: Under the strongly acidic conditions required for nitration (e.g., nitric/sulfuric acid), the basic pyridine nitrogen is protonated. This forms a pyridinium cation, which is extremely deactivated towards attack by electrophiles like the nitronium ion (NO₂⁺).[1][2]

The acetyl group at the 4-position is also an electron-withdrawing group, further deactivating the ring. Consequently, forcing conditions are often necessary, which can unfortunately lead to degradation and lower yields.[1][3]

Q2: My post-reaction analysis (NMR/TLC) shows a significant amount of unreacted starting material. How can I improve the conversion rate?

A: Incomplete conversion is a direct consequence of the high activation energy for this reaction. To drive the reaction forward, consider these points:

  • Choice of Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) may be ineffective. A more potent and modern system, such as fuming nitric acid with trifluoroacetic anhydride (TFAA) , has been shown to give significantly higher yields (>80%) for this specific transformation.[2][4] This mixture generates a highly reactive nitrating species, trifluoroacetyl nitrate.

  • Purity of Reagents: Ensure your nitric acid is fuming (>90%) and the TFAA is fresh. Water content can quench the active nitrating species.

  • Reaction Time and Temperature: While higher temperatures can increase the rate, they also promote degradation. For the HNO₃/TFAA system, the reaction is often performed at low temperatures (e.g., 0 °C) with slow addition, followed by a period of stirring at room temperature.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: My crude product is a dark, tarry, or polymeric mess. What causes this and how can it be prevented?

A: Tar formation is a classic sign of oxidative degradation. The strong oxidizing nature of nitrating agents, especially under harsh conditions (high temperatures or high concentrations), can destroy both the starting material and the product.

  • Strict Temperature Control: This is critical. Perform the addition of the nitrating agent slowly and dropwise while maintaining the reaction temperature with an efficient cooling bath (e.g., an ice-salt bath). An uncontrolled exotherm is a primary cause of tarring.[5]

  • Purity of Starting Material: Impurities in the initial 4-acetylpyridine can act as catalysts for polymerization or degradation.[4] Consider purifying your starting material by distillation or recrystallization if its purity is questionable.[6]

  • Work-up Procedure: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the reagents and dissipates heat, minimizing further degradation before neutralization.[1]

Q4: How can I be certain I've synthesized the correct 3-nitro isomer and not other isomers?

A: Regioselectivity in this reaction is well-defined by electronic effects. The pyridine nitrogen directs electrophilic attack to its meta-position (C3 and C5). The acetyl group, a meta-director itself, also directs to C3 and C5. Therefore, the C3 position is doubly activated for nitration relative to other positions, making the formation of this compound highly favorable.

The definitive method for confirmation is ¹H NMR spectroscopy . The aromatic region of the spectrum provides a clear fingerprint:

  • Starting Material (4-acetylpyridine): Two doublets in a classic AA'BB' system.

  • Product (this compound): Three distinct aromatic protons with predictable chemical shifts and coupling patterns. The proton at C2 will be a singlet (or a narrow doublet), the proton at C5 will be a doublet, and the proton at C6 will be a doublet.

Troubleshooting Guide: Side Reactions & Impurities

This section provides a systematic approach to identifying and resolving specific experimental issues.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, ¹H NMR) Low_Yield Problem: Low Yield/ High Starting Material Start->Low_Yield Low Conversion Tarry Problem: Dark/Tarry Product Start->Tarry Degradation Impure Problem: Multiple Spots on TLC Start->Impure Byproducts Sol_Yield Solution: 1. Use stronger nitrating agent (HNO₃/TFAA). 2. Check reagent purity. 3. Increase reaction time (monitor by TLC). Low_Yield->Sol_Yield Sol_Tarry Solution: 1. Improve temperature control (ice bath). 2. Slow, dropwise reagent addition. 3. Ensure pure starting material. Tarry->Sol_Tarry Sol_Impure Solution: 1. Optimize reaction conditions. 2. Purify via column chromatography. 3. Attempt recrystallization. Impure->Sol_Impure

Caption: A decision workflow for troubleshooting the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
High levels of unreacted 4-acetylpyridine 1. Ineffective nitrating system (e.g., dilute acids). 2. Reaction temperature too low or time too short. 3. Deactivated reagents due to moisture.1. Switch to the more potent HNO₃/TFAA system.[2][4] 2. Allow the reaction to stir longer at room temperature after the initial addition, monitoring progress by TLC. 3. Use fresh, anhydrous reagents.
Formation of a dark, insoluble tar 1. Reaction temperature spike (uncontrolled exotherm). 2. Nitrating agent added too quickly. 3. Concentration of reagents is too high.1. Maintain strict temperature control (0 °C or below) during addition.[5] 2. Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes). 3. Consider diluting the reaction with an appropriate inert solvent.
Presence of minor, unidentified byproducts 1. Formation of small amounts of other nitro-isomers under harsh conditions. 2. Side reactions involving the acetyl group.1. Use the mildest effective conditions to improve selectivity. 2. Purify the crude product meticulously using column chromatography or fractional crystallization.

Experimental Protocols

Disclaimer: These protocols involve highly corrosive and reactive chemicals. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis via HNO₃/TFAA Nitration

This protocol is adapted from methodologies reported to be highly effective for this specific transformation.[2][4]

  • Setup: Equip a three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Reagent Preparation: In the flask, add 4-acetylpyridine (1.0 eq) to a solvent like dichloromethane.

  • Nitrating Mixture: In a separate flask, cool trifluoroacetic anhydride (TFAA, ~1.5 eq) to 0 °C. Cautiously and slowly add fuming nitric acid (HNO₃, >90%, ~1.2 eq) dropwise to the TFAA with stirring. Caution: This is a highly exothermic process. Keep this mixture cooled.

  • Reaction: Slowly add the prepared nitrating mixture from the dropping funnel to the solution of 4-acetylpyridine over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

    • Slowly and cautiously neutralize the mixture to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium carbonate. Caution: Vigorous CO₂ evolution (foaming) will occur.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Tailing Reduction: Due to the basicity of the pyridine nitrogen, peak tailing on silica gel is common. To mitigate this, add a small amount of triethylamine (~0.5-1%) to the eluent system.[5]

  • Procedure: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it onto the prepared column. Elute with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Data Interpretation

Confirming the product structure is paramount. ¹H NMR is the most powerful tool for this.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
4-Acetylpyridine H-2, H-6~8.7Doublet (d)
H-3, H-5~7.8Doublet (d)
-COCH₃~2.6Singlet (s)
This compound H-2~9.1Singlet (s)
H-5~7.6Doublet (d)
H-6~8.9Doublet (d)
-COCH₃~2.7Singlet (s)

Note: Exact chemical shifts are solvent-dependent. Data is predicted based on typical values.

References

Technical Support Center: Purification of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-(3-Nitropyridin-4-yl)ethanone (CAS 161871-65-4). This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this polar, nitro-containing pyridine derivative. As Senior Application Scientists, we have synthesized the following information to ensure scientific accuracy and provide practical, field-proven insights.

Troubleshooting Guide: Navigating Purification Challenges

This section is designed to address common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily, or semi-solid material. How should I approach its purification?

Answer: The physical state of this compound is often described as a pale-yellow to yellow-brown or even red-brown liquid or semi-solid. The dark coloration in your crude product likely indicates the presence of polymeric or highly conjugated impurities.

  • Initial Approach: For a semi-solid or oily product, column chromatography is generally the most effective initial purification step. Direct recrystallization can be challenging without first removing the bulk of the impurities that may inhibit crystal lattice formation.

  • Causality: The synthesis of nitropyridines can sometimes lead to the formation of colored byproducts, especially if the reaction is not carefully controlled. Overheating during synthesis or work-up can also contribute to the formation of these impurities.

Question 2: I'm performing column chromatography, but my compound is streaking or tailing badly on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Peak tailing and streaking are common issues when purifying basic compounds like pyridine derivatives on standard silica gel[1][2].

  • The Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution profiles.

  • The Solution: Deactivation of Silica Gel. To mitigate this issue, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): A common and effective choice is to add 0.1-1% triethylamine to your mobile phase[3]. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonium Hydroxide: In some cases, a solution of ammonium hydroxide in methanol (e.g., 2% of a 25% NH3 solution in water, added to a dichloromethane/methanol mobile phase) can also be effective for highly polar and basic compounds[2].

  • Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase such as:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Amino-functionalized silica: This is a more specialized and expensive option but can provide excellent results for the purification of basic molecules.

Question 3: I'm struggling to find a suitable solvent system for column chromatography. My compound either stays at the baseline or shoots to the solvent front.

Answer: Finding the right eluent system is crucial for a successful separation. For a polar compound like this compound, a combination of a non-polar and a polar solvent will be necessary.

  • Recommended Starting Points for TLC Analysis:

    • Hexane/Ethyl Acetate: Start with a ratio of 1:1 and adjust the polarity by increasing or decreasing the proportion of ethyl acetate.

    • Dichloromethane/Methanol: Begin with a ratio of 20:1 and gradually increase the methanol concentration. This system is often effective for more polar compounds.

  • Aim for an Rf of 0.2-0.4: The ideal Rf (retardation factor) for your compound of interest on a TLC plate is between 0.2 and 0.4. This generally provides the best separation during column chromatography.

  • Gradient Elution: For complex mixtures, a gradient elution on the column is often more effective than an isocratic (constant solvent mixture) elution. Start with a lower polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

Question 4: I've purified my compound by column chromatography, but it still has a yellow tint. How can I remove the color?

Answer: A persistent yellow color after chromatography may be due to a co-eluting impurity or slight instability of the compound.

  • Recrystallization: If the compound is a solid or can be induced to crystallize, recrystallization is an excellent secondary purification step for removing colored impurities.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield. A hot filtration step is necessary to remove the charcoal before allowing the solution to cool.

Question 5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

Answer: While specific impurities will depend on the synthetic route, some general possibilities for the nitration of 4-acetylpyridine include:

  • Unreacted Starting Material: Incomplete nitration will leave residual 4-acetylpyridine.

  • Positional Isomers: Although the directing effects of the acetyl and pyridine nitrogen groups favor nitration at the 3-position, small amounts of other isomers may be formed.

  • Over-nitration or Side-Reaction Products: Under harsh nitrating conditions, other reactions can occur, leading to various byproducts.

  • Decomposition Products: As with many nitroaromatic compounds, decomposition can occur with prolonged exposure to heat or light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: For a typical crude product that may be an oil or semi-solid, a two-step purification process is recommended:

  • Flash Column Chromatography: Use silica gel deactivated with triethylamine and a hexane/ethyl acetate or dichloromethane/methanol gradient to isolate the product from the majority of impurities.

  • Recrystallization: If the product obtained from chromatography is a solid and still contains minor impurities or color, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) can be performed to achieve high purity.

Q2: What are some suitable recrystallization solvents for this compound?

  • Ethanol or Isopropanol: These are good general-purpose solvents for moderately polar compounds.

  • Ethanol/Water or Isopropanol/Water: A mixed solvent system can be very effective. Dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a small amount of warm ethyl acetate and then add hexanes until turbidity is observed.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.

Q4: My purified this compound is a semi-solid at room temperature. Is this normal, and how should I handle it?

A4: Yes, it is described as a liquid or semi-solid, so this is normal. For handling and accurate weighing, you can gently warm the container to melt the compound into a homogenous liquid. Alternatively, you can dissolve the entire sample in a known volume of a suitable solvent to create a stock solution of a known concentration.

Q5: What are the recommended storage conditions for purified this compound?

A5: Due to the presence of the nitro group and the potential for slow decomposition, it is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For long-term storage, refrigeration is advised.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% TEA to the solvent mixture to prevent tailing. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate + 0.5% TEA).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc., hexanes/ethyl acetate + 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of solid this compound.

Materials:

  • Purified this compound (from chromatography)

  • Recrystallization solvent (e.g., isopropanol, ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal Formation: As the solution cools, crystals of the purified compound should form. To maximize crystal formation, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (Oily/Semi-Solid) column Flash Column Chromatography (Silica + 0.5% TEA) crude->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product recrystallize Recrystallization (Optional, for solids) pure_product->recrystallize If solid & needs further purification final_product High-Purity Solid recrystallize->final_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Tailing start Problem: Peak Tailing/Streaking on Silica Gel cause Cause Strong interaction of basic pyridine N with acidic silanol groups start->cause solution1 Primary Solution Add 0.1-1% Triethylamine (TEA) to Eluent cause->solution1 Deactivates silica solution2 Alternative Solution Use Alumina (neutral/basic) or Amino-Silica cause->solution2 Less acidic stationary phase result Result: Symmetrical Peaks & Improved Separation solution1->result solution2->result

Caption: Troubleshooting logic for peak tailing in the chromatography of basic pyridine compounds.

References

Technical Support Center: Troubleshooting Impurities in 1-(3-Nitropyridin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Nitropyridin-4-yl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, prevention, and removal of process-related impurities. Our goal is to provide you with the causal understanding and practical methodologies required to achieve high product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in the synthesis of this compound, and how can I identify them?

A1: Expert Insight

The primary route to this compound involves the direct nitration of 4-acetylpyridine. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging.[1][2] Harsh reaction conditions are often required, which can lead to a range of impurities. The most prevalent impurities are unreacted starting material, positional isomers, and potential byproducts from side reactions.

Common Impurities & Identification:

Identification is typically achieved by a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) for structural confirmation.

ImpurityStructureIdentification Notes
4-Acetylpyridine 4-Acetylpyridine structure(Starting Material) Readily detected by HPLC, usually as the first major peak after the solvent front. Its 1H NMR spectrum is distinct from the nitrated products.
1-(2-Nitro-4-pyridinyl)ethanone 2-Nitro isomer structure(Positional Isomer) Nitration can occur at the 2-position.[3] This isomer often co-elutes or elutes very close to the desired product in HPLC. 1H NMR is crucial for differentiation; the aromatic proton signals will be in different positions and have different coupling constants compared to the 3-nitro isomer.[4]
Di-nitrated Species Varies(Over-reaction Product) Although less common due to the deactivating nature of the existing groups, over-nitration is possible under excessively harsh conditions. These impurities would be identified by a higher molecular weight in MS and a more complex aromatic region in the 1H NMR spectrum.
Pyridine N-oxide derivatives Varies(Side-reaction Product) Some nitration methods proceed via an N-oxide intermediate.[3] Incomplete conversion or side reactions can leave N-oxide impurities, which are more polar and can be detected by HPLC and MS.
Q2: My reaction yields a significant amount of the 2-nitro isomer. How can I improve the regioselectivity for the desired 3-nitro product?

A2: Expert Insight

Achieving high regioselectivity is the principal challenge in this synthesis. The pyridine nitrogen and the acetyl group are both deactivating and meta-directing. However, the mechanism of pyridine nitration is not a straightforward electrophilic aromatic substitution. Many modern methods involve the formation of an N-nitropyridinium intermediate, which then rearranges.[1][5] The conditions of this rearrangement dictate the final isomer ratio.

Strategies to Enhance 3-Nitro Selectivity:

  • Choice of Nitrating Agent: The classic "mixed acid" (HNO₃/H₂SO₄) often requires very high temperatures and gives poor yields and selectivity. Milder, more sophisticated reagents are preferred. A common and effective system is Nitric Acid with Trifluoroacetic Anhydride (TFAA) .[4][6] This system generates a potent electrophile under controlled conditions.

  • Temperature Control: Precise temperature management is critical. The initial formation of the N-nitropyridinium adduct is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. The subsequent rearrangement to the 3-nitro product may require controlled warming, but excessive heat can lead to decreased selectivity and byproduct formation.

  • Reaction Mechanism and Control: A well-established method involves a reaction with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which, upon treatment with a sulfite source, rearranges to yield 3-nitropyridine derivatives.[1][5] This multi-step, one-pot process offers high regioselectivity for the 3-position.

Workflow for Improved Regioselectivity

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation Start Dissolve 4-Acetylpyridine in Trifluoroacetic Anhydride (TFAA) Cool Cool to 0 °C Start->Cool Add_HNO3 Slowly add conc. HNO3 at 0 °C Cool->Add_HNO3 Stir Stir at 0 °C for 8-12 hours Add_HNO3->Stir Quench Quench with aq. Na2S2O5 or NaHSO3 Stir->Quench Basify Adjust pH to 6-7 with NaOH or NaHCO3 Quench->Basify Extract Extract with DCM or EtOAc Basify->Extract Purify Purify via Chromatography Extract->Purify

Caption: Optimized workflow for regioselective nitration.

Q3: My crude product is contaminated with starting material and the 2-nitro isomer. What is the most effective purification strategy?

A3: Expert Insight

Purifying this compound from its common impurities requires exploiting the subtle differences in their physical properties, primarily polarity. Column chromatography is generally the most effective method, though recrystallization can be used for initial enrichment if the crude purity is reasonably high.

Recommended Purification Protocol: Flash Column Chromatography

This technique is ideal for separating compounds with similar polarities, such as positional isomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This ensures a concentrated band is loaded onto the column.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 100% Hexane or a low-polarity Hexane/Ethyl Acetate mixture).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution). The less polar starting material will elute first, followed by the nitro-isomers. The desired 3-nitro product is typically slightly more polar than the 2-nitro isomer and will elute later.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) and UV light.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Flash Chromatography High resolution for separating isomers.[4]Can be time-consuming and requires significant solvent.Removing closely-eluting isomers and baseline impurities.
Recrystallization Simple, scalable, and cost-effective for bulk purification.Ineffective if impurities co-crystallize. May result in significant yield loss.Enriching crude material with >85% purity.

Purification Decision Workflow

G A Assess Crude Purity (HPLC/NMR) B Purity > 85%? A->B C Recrystallization Trial B->C Yes D Flash Column Chromatography B->D No E Check Purity (HPLC > 98%?) C->E G Combine Fractions & Evaporate D->G E->D No F Product Meets Spec E->F Yes G->E

Caption: Decision-making process for product purification.

References

Technical Support Center: Optimization of Reaction Parameters for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitropyridine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of nitropyridines in a practical question-and-answer format.

Question 1: Why is my nitration of pyridine yielding no product or very low yields under standard nitrating conditions?

Answer: This is a frequent and fundamental challenge in nitropyridine synthesis. The low reactivity of the pyridine ring towards electrophilic aromatic substitution is the primary cause. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring. Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This positive charge further deactivates the ring, making it significantly less reactive than benzene.[1][2][3]

Troubleshooting Steps:

  • Increase Reaction Severity: For the direct nitration of unsubstituted pyridine, high temperatures (often exceeding 300°C) and the use of fuming sulfuric acid (oleum) with nitric acid are typically necessary.[1] However, be aware that these harsh conditions can lead to degradation and the formation of by-products.

  • Alternative Nitrating Agents: Consider using more reactive nitrating agents. A notable example is dinitrogen pentoxide (N₂O₅) in a procedure known as the Bakke synthesis, which can provide good yields of 3-nitropyridine under milder conditions.[1][2][4] This reaction proceeds through an N-nitropyridinium intermediate, which then undergoes a[5] sigmatropic shift to yield the 3-nitro product.[2][4][6]

  • Activate the Ring: If your synthetic route allows, starting with a substituted pyridine bearing an electron-donating group (e.g., alkyl, amino) can significantly enhance the reactivity of the ring towards nitration.

Question 2: I am trying to synthesize 2- or 4-nitropyridine, but my reaction is exclusively yielding the 3-nitro isomer. How can I control the regioselectivity?

Answer: Direct electrophilic nitration of the pyridine ring overwhelmingly favors substitution at the 3-position (meta-position) due to the deactivating effect of the nitrogen atom, which directs electrophiles away from the 2- and 4-positions. To achieve substitution at the 2- or 4-position, an indirect approach is necessary, most commonly involving the use of pyridine N-oxide.[1]

Troubleshooting Workflow for Regioselectivity:

The N-oxide group is activating and directs nitration to the 4-position. Subsequent deoxygenation yields the desired 4-nitropyridine.

Purification_Workflow Crude Crude Product Is_Solid Is the product solid? Crude->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No / Impure after Recrystallization Solvent_Choice Select appropriate solvent system (e.g., Ethanol, Acetone, Hexane/EtOAc) Recrystallize->Solvent_Choice Eluent_Choice Optimize eluent system (e.g., Pentane/Dichloromethane) Column->Eluent_Choice Pure_Solid Pure Solid Product Solvent_Choice->Pure_Solid Eluent_Choice->Pure_Solid If solidifies Pure_Oil Pure Oily Product Eluent_Choice->Pure_Oil If oil

References

Technical Support Center: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-nitropyridin-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. The direct nitration of 4-acetylpyridine is a notoriously difficult transformation due to the electronic properties of the pyridine ring. This guide provides in-depth, experience-based answers to common failures, helping you troubleshoot your experiment with a clear understanding of the underlying chemical principles.

The Core Challenge: Understanding the Pyridine Ring

The primary obstacle in this synthesis is the inherent lack of reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS), such as nitration. Under the strongly acidic conditions required to generate the nitronium ion (NO₂⁺) electrophile, the pyridine nitrogen is readily protonated.[1][2] This converts the ring into a pyridinium cation, which is severely electron-deficient and thus highly deactivated towards attack by an electrophile.[1] Furthermore, the acetyl group at the 4-position is also an electron-withdrawing group, further deactivating the ring.

This guide will walk you through the common points of failure and provide logical, actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction shows no product formation. The only spot on my TLC is the starting material. What went wrong?

This is the most common failure mode and can be attributed to several critical factors. Let's break down the potential causes from most to least likely.

Answer:

The lack of product formation almost always points to insufficient electrophilic strength or overly deactivated starting material under the reaction conditions.

  • Cause A: Inadequate Nitrating Conditions: The combination of a deactivated ring and an electron-withdrawing substituent requires exceptionally harsh nitrating conditions. A standard "mixed acid" solution (HNO₃/H₂SO₄) that works for benzene will likely fail here.

    • Expert Insight: The energy barrier for the nitronium ion to attack the pyridinium ring is extremely high. You must ensure the concentration of the active electrophile, the nitronium ion (NO₂⁺), is maximized. Fuming nitric acid and fuming sulfuric acid (oleum) are often required to drive the reaction forward.

  • Cause B: Purity of Starting Material: 4-acetylpyridine can be hygroscopic and may contain impurities that can interfere with the reaction.[3]

    • Expert Insight: Water is detrimental. Any moisture will consume the nitrating agent and further dilute the acid, reducing its effectiveness. Ensure your starting material is pure and dry. Consider purifying commercial 4-acetylpyridine by distillation or recrystallization and drying it under a high vacuum before use.

  • Cause C: Insufficient Temperature/Reaction Time: Due to the high activation energy, this reaction often requires elevated temperatures and prolonged reaction times.

    • Expert Insight: Room temperature reactions are unlikely to succeed. The reaction often requires heating, but this is a delicate balance. Overheating can lead to complete decomposition (see Question 2). You must carefully optimize the temperature profile.

G start Reaction Failure: No Product Detected check_sm Verify Purity of 4-Acetylpyridine (SM) start->check_sm check_reagents Verify Anhydrous Conditions & Reagent Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions sm_impure Impurity Detected (NMR, GC-MS) check_sm->sm_impure reagents_bad Reagents Old or Moisture Suspected check_reagents->reagents_bad conditions_mild Conditions Too Mild? check_conditions->conditions_mild purify_sm Action: Purify SM (Distill/Recrystallize) & Dry sm_impure->purify_sm Yes rerun Rerun Experiment sm_impure->rerun No use_new Action: Use Fresh, Anhydrous Acids (Fuming Preferred) reagents_bad->use_new Yes reagents_bad->rerun No increase_severity Action: Increase Temp Gradually & Extend Reaction Time conditions_mild->increase_severity Yes conditions_mild->rerun No purify_sm->rerun use_new->rerun increase_severity->rerun

Caption: Logic diagram for troubleshooting no product formation.

Question 2: My reaction turned black, and I have a complex mixture of unidentifiable products. What happened?

Answer:

This indicates decomposition or "charring," a common outcome when forcing a reaction under harsh conditions.

  • Cause A: Temperature Runaway: The nitration of aromatic compounds is highly exothermic.[4] For a deactivated substrate requiring high initial temperatures, it is very easy to trigger a thermal runaway, leading to uncontrolled side reactions and decomposition.

    • Expert Insight: Precise temperature control is non-negotiable. The addition of the starting material to the nitrating mixture must be done slowly, in small portions, and with vigorous cooling in an ice or dry ice/acetone bath. Never add the acid mixture to the pyridine derivative; always add the substrate to the acid.

  • Cause B: Oxidative Degradation: Hot, concentrated nitric acid is a powerful oxidizing agent. The pyridine ring, especially under these conditions, can be susceptible to oxidative cleavage and polymerization, resulting in the black, tarry material you observed.

Question 3: I managed to get some product, but the yield is very low (<20%). How can I optimize it?

Answer:

Low yield is a sign that the reaction is proceeding but is inefficient. Optimization requires a systematic approach.

  • Strategy A: Optimize the Nitrating Agent:

    • Acid Ratio: The ratio of fuming HNO₃ to H₂SO₄ (or oleum) is critical. The sulfuric acid protonates the nitric acid to facilitate the formation of the nitronium ion. Systematically vary the ratio to find the optimal balance.

    • Alternative Reagents: While more complex, alternative nitrating systems can be explored. For example, nitration of a pyridine N-oxide intermediate is a well-established method for introducing a nitro group at the 4-position, which can then be followed by deoxygenation.[4] Although our target is the 3-nitro isomer, understanding alternative pyridine functionalization chemistry is key.[1][5] For direct nitration, reagents like N₂O₅ have also been used.[1]

  • Strategy B: Precise Temperature and Time Control:

    • Create a matrix of experiments varying temperature and time. Start with a lower temperature for a longer duration and gradually increase it. Monitor the reaction by TLC or UPLC at regular intervals to identify the point of maximum product formation before significant degradation begins.

ParameterRange to ExploreRationale & Expert Notes
Nitrating Agent Fuming HNO₃ / H₂SO₄ (1:2 to 1:5 v/v)Higher H₂SO₄ concentration increases NO₂⁺ generation but also viscosity and risk.
Fuming HNO₃ / Oleum (20-30% SO₃)Oleum is a stronger dehydrating agent, maximizing NO₂⁺. Use with extreme caution.
Temperature 0°C (addition) then 80°C to 120°CAddition must be cold. Reaction temperature is a trade-off between rate and decomposition.
Reaction Time 2 to 24 hoursMonitor closely. Longer times at lower temperatures may be superior to shorter, hotter reactions.
Starting Material 1.0 equivalentMaintain as the limiting reagent.
Question 4: My TLC shows multiple product spots. How do I identify my target and what are the likely side products?

Answer:

The formation of isomers is a significant possibility due to the complex directing effects on the deactivated ring.

  • The Target Isomer: The acetyl group is a meta-director. On a pyridine ring, this means it directs incoming electrophiles to the 3- and 5-positions. Therefore, the primary desired product is This compound .

  • Potential Side Products:

    • 1-(2-Nitropyridin-4-yl)ethanone: Nitration at the 2-position (ortho to the nitrogen) is generally disfavored due to the strong inductive electron-withdrawal by the adjacent protonated nitrogen.[2]

    • Dinitro compounds: Under the harsh conditions required, a second nitration event is possible, although unlikely given the extreme deactivation after the first nitration.

The stability of the intermediate sigma complex (Wheland intermediate) determines the regiochemical outcome. Attack at the 3-position avoids placing a positive charge on the already positive, electron-deficient nitrogen atom, making it the least unfavorable pathway.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack on Pyridinium Ring cluster_2 Attack at C-3 (meta) cluster_3 Attack at C-2 (ortho) HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ Nitronium Ion HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ 2 H₂SO₄ SM 4-Acetyl- pyridinium Ion sigma_3 Sigma Complex (Most Stable Intermediate) SM->sigma_3 + NO₂⁺ sigma_2 Sigma Complex (Highly Unstable) + charge adjacent to N⁺ SM->sigma_2 + NO₂⁺ product 1-(3-Nitropyridin- 4-yl)ethanone sigma_3->product - H⁺

Caption: Mechanism of nitronium ion formation and attack.

Recommended Experimental Protocols

Disclaimer: These procedures involve highly corrosive and reactive materials. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Protocol 1: Synthesis of this compound
  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid (98%). Cool the flask to 0°C in an ice-water bath.

  • Nitrating Mixture: While stirring, slowly add 20 mL of fuming nitric acid (>90%) to the sulfuric acid. Maintain the temperature below 10°C throughout the addition.

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of purified, dry 4-acetylpyridine in 10 mL of concentrated sulfuric acid.

  • Reaction: Add the 4-acetylpyridine solution dropwise from the dropping funnel to the cold nitrating mixture over 30-45 minutes. The internal temperature must be kept below 5°C.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100°C using an oil bath.

  • Monitoring: Let the reaction stir at this temperature for 4-6 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice, extracting with ethyl acetate, and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), cool the flask back down to 0°C. Very slowly and carefully, pour the reaction mixture onto a large beaker filled with 500 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate in portions until the pH is ~7-8. Extract the aqueous layer three times with 150 mL portions of ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent: A gradient solvent system is often effective. Start with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to 1:1 Hexanes:Ethyl Acetate.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After the solvent is evaporated, load this dry powder onto the top of the column. Elute the column, collecting fractions and analyzing them by TLC to isolate the pure product.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (approx. δ, CDCl₃)
4-Acetylpyridine (SM) C₇H₇NO121.14 g/mol ~8.8 (d, 2H, H-2/6), ~7.8 (d, 2H, H-3/5), ~2.7 (s, 3H, -CH₃)
This compound C₇H₆N₂O₃166.14 g/mol [6]~9.1 (s, 1H, H-2), ~8.9 (d, 1H, H-6), ~7.8 (d, 1H, H-5), ~2.8 (s, 3H, -CH₃)

References

Technical Support Center: Purification of 1-(3-Nitropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 1-(3-Nitropyridin-4-yl)ethanone, a critical building block in pharmaceutical synthesis.[1][2] We will focus specifically on the common challenge of removing persistent regioisomeric impurities that arise during its synthesis. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Section 1: Understanding the Challenge - FAQ on Regioisomer Formation

This section addresses the root cause of purification difficulties: the formation of unwanted side products during the synthesis.

Q1: I'm synthesizing this compound, likely via nitration of 4-acetylpyridine, and my crude product is a mixture. Why does this happen?

A: The formation of multiple isomers is a common outcome in the electrophilic nitration of substituted pyridines.[3][4] This occurs due to a combination of electronic and mechanistic factors:

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[3]

  • Reaction Conditions: Nitration requires harsh acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction even more difficult and often requiring high temperatures.[3]

  • Directing Effects: The acetyl group at the 4-position is a deactivating, meta-directing group. In the pyridinium ion, the positive charge on the nitrogen strongly directs incoming electrophiles to the 3- and 5-positions. The combination of these directing effects leads to substitution at the 3-position (your desired product) but also at the 2- and 5-positions, resulting in a mixture of regioisomers.

Q2: What is the most likely regioisomeric impurity I need to remove?

A: The most common and challenging regioisomer to separate from this compound is 1-(2-nitro-4-pyridinyl)ethanone .

The substitution pattern arises from the competing directing effects on the pyridine ring. While the primary product results from nitration at the 3-position, nitration at the 2-position is a significant competing pathway. These isomers often have very similar physical properties (polarity, solubility), making their separation non-trivial.

Q3: How can I confirm the presence and quantify the ratio of these isomers in my crude mixture?

A: A combination of standard analytical techniques is recommended for confirmation and quantification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is an excellent method for separating and quantifying the isomers.[5][6] The area under each peak will give you a ratio of the components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the volatile isomers and provide their mass-to-charge ratio, confirming they are isomers (same molecular weight) and helping to identify them.[6]

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is highly diagnostic. The different substitution patterns of the isomers will result in unique chemical shifts and coupling constants for the remaining protons on the pyridine ring, allowing for structural confirmation and ratio determination via integration.

Section 2: Troubleshooting Guide - Strategies for Isomer Separation

This section provides detailed, actionable protocols for purifying your target compound.

Issue 1: My crude product is an inseparable mixture of regioisomers. How can I purify it on a preparative scale?

A: The two primary methods for preparative scale purification are optimized flash column chromatography and fractional recrystallization.[6][7] Chromatography is generally the more robust and predictable method.

This technique separates compounds based on their differential adsorption to a stationary phase.[6] For pyridine derivatives, special considerations are necessary to achieve good separation and avoid peak tailing.[5]

Experimental Protocol: Flash Chromatography

  • Stationary Phase Selection: Start with standard silica gel (230-400 mesh). If peak tailing is severe, consider using neutral alumina or preparing a triethylamine (TEA)-treated silica slurry.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.

    • Concentrate the slurry in vacuo until a fine, free-flowing powder is obtained. This prevents solvent mismatch issues on the column.[5]

  • Column Packing:

    • Pack the column with silica gel as a slurry in your starting mobile phase.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which contain your pure product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure desired isomer.

    • Confirm purity using HPLC or NMR before concentrating the combined fractions to yield the final product.

Data Presentation: Recommended Solvent Systems for Screening

System No.SolventsRatio (v/v)Notes
1Hexane : Ethyl AcetateGradient (9:1 to 1:1)A standard starting point for many organic compounds.
2Dichloromethane : MethanolGradient (100:0 to 95:5)Offers different selectivity, good for more polar compounds.
3Toluene : AcetoneGradient (95:5 to 7:3)Can provide unique selectivity for aromatic systems.
4Hexane : Diethyl EtherGradient (9:1 to 1:1)A less polar alternative to Ethyl Acetate.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Isomer Mixture Dissolve Dissolve in DCM Crude->Dissolve AddSilica Add Silica Gel Dissolve->AddSilica Rotovap Evaporate to Dry Powder AddSilica->Rotovap Load Dry Load Sample Rotovap->Load Pack Pack Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Confirm Confirm Purity (HPLC/NMR) Combine->Confirm Isolate Evaporate Solvent Confirm->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for purification by flash chromatography.

Issue 2: My peaks are tailing badly during column chromatography, leading to poor separation.

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The issue arises from strong ionic interactions between the basic nitrogen of your pyridine and acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction mechanism causes the observed peak tailing.

Solution: Deactivating the Stationary Phase

The most effective solution is to "mask" these acidic silanol sites by adding a small amount of a competing base to your mobile phase.[5][6] Triethylamine (TEA) is the most common choice.

Experimental Protocol: Reducing Peak Tailing

  • Prepare your chosen mobile phase (e.g., Hexane:Ethyl Acetate).

  • Add triethylamine (TEA) to the mobile phase to a final concentration of 0.1% to 0.5% (v/v) .

  • Use this TEA-containing solvent mixture to pack your column and elute your sample.

  • The TEA will preferentially bind to the acidic silanol sites, allowing your pyridine compound to elute based primarily on polarity, resulting in sharper, more symmetrical peaks and improved separation.

Visualization: Mechanism of Peak Tailing and Suppression

G cluster_problem Problem: Tailing on Silica Gel cluster_solution Solution: Mobile Phase Additive Pyridine Pyridine Derivative (Basic Nitrogen) Interaction Strong Interaction (Causes Tailing) Pyridine->Interaction Silica Silica Surface (Acidic Silanol) Silica->Interaction Pyridine_S Pyridine Derivative Elution Symmetrical Peak (Improved Separation) Pyridine_S->Elution Silica_S Silica Surface TEA Triethylamine (TEA) (Competing Base) TEA->Silica_S Masks acidic sites

Caption: How a competing base like TEA prevents peak tailing.

Issue 3: Chromatography is impractical for my scale. Is there a chemical method to separate the isomers?

A: Yes, an advanced and elegant approach involves exploiting the potential steric differences between your regioisomers through selective chemical reaction, followed by a simple acid-base extraction. A similar strategy has been proven effective for separating hindered and unhindered nitrobenzene isomers.[8]

Principle: The nitro group in the 1-(2-nitro-4-pyridinyl)ethanone isomer is more sterically hindered by the adjacent acetyl group and pyridine nitrogen than the nitro group in the desired this compound. It may be possible to selectively reduce the less-hindered 3-nitro group to its corresponding amine, 1-(3-amino-4-pyridinyl)ethanone. The resulting basic amine can be easily separated from the remaining neutral nitro-isomer via acid-base extraction.

Experimental Protocol: Selective Reduction and Extraction

  • Selective Reduction:

    • Dissolve the isomer mixture in a suitable solvent (e.g., ethanol or methanol).

    • Use a mild reducing agent known for selective reductions, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).[8]

    • Carefully monitor the reaction by TLC or HPLC to stop it once the desired 3-nitro isomer has been consumed, while the 2-nitro isomer remains largely unreacted.

  • Workup and Extraction:

    • Quench the reaction and remove the solvent in vacuo.

    • Dissolve the new mixture (amine and unreacted nitro-isomer) in an organic solvent like ethyl acetate.

    • Wash the organic layer with aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral nitro-isomer remains in the organic layer.

  • Isolation:

    • Isomer 1 (2-nitro): Separate the organic layer, wash it with brine, dry it over Na₂SO₄, and evaporate the solvent to isolate the 1-(2-nitro-4-pyridinyl)ethanone.

    • Isomer 2 (3-amino): Basify the acidic aqueous layer with NaOH or NaHCO₃ until pH > 9. The amine will precipitate or can be extracted back into an organic solvent.

  • Re-oxidation (Optional): If the 3-nitro compound is the ultimate target, the isolated 3-amino compound can potentially be re-oxidized, though this adds complexity to the synthesis. This method is most powerful when the 3-amino derivative is the actual desired product.

Visualization: Chemical Separation Workflow

G cluster_layers IsomerMix Mixture of 3-Nitro and 2-Nitro Isomers Reduction Selective Reduction (e.g., Na2S) IsomerMix->Reduction NewMix Mixture of 3-Amino and 2-Nitro Compounds Reduction->NewMix Extraction Dissolve in EtOAc, Wash with 1M HCl NewMix->Extraction Organic Organic Layer (EtOAc) Extraction->Organic Contains Aqueous Aqueous Layer (HCl) Extraction->Aqueous Contains Product_2Nitro 2-Nitro Isomer Organic->Product_2Nitro Isolate Product_3Amino 3-Amino Cmpd (Protonated Salt) Aqueous->Product_3Amino Isolate via Basification

Caption: Workflow for separation via selective chemical reduction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3-Nitropyridin-4-yl)ethanone and Other Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Nitropyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutic agents.[1][2] The introduction of a nitro group to the pyridine ring further modulates its biological activity, often enhancing its potency and conferring novel mechanisms of action. Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide provides a comparative analysis of the biological activity of 1-(3-Nitropyridin-4-yl)ethanone and other structurally related nitropyridines, with a focus on their potential as anticancer agents. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will synthesize data from structurally analogous compounds to infer its potential efficacy and to discuss the broader structure-activity relationships within this promising class of molecules.

Core Compound of Interest: this compound

The focal point of this guide is this compound, a nitropyridine derivative featuring a nitro group at the C3 position and an acetyl group at the C4 position of the pyridine ring. The strategic placement of these functional groups is anticipated to influence its biological activity, particularly its cytotoxicity against cancer cells. The electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack, a mechanism that can be exploited for targeted covalent inhibition of cellular macromolecules.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

To objectively evaluate the potential of this compound, we will examine the reported biological activities of structurally similar nitropyridine and substituted pyridine derivatives. The following data, summarized from various studies, provides insights into how modifications to the pyridine scaffold impact its cytotoxic effects.

Anticancer Activity of Substituted Pyridine Derivatives

The cytotoxic potential of pyridine derivatives has been extensively evaluated against a variety of cancer cell lines. The data presented below highlights the impact of different substituents on their anti-proliferative activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Novel Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast)0.22[3]
Compound 8nMCF-7 (Breast)1.88[3]
Doxorubicin (Control)MCF-7 (Breast)1.93[3]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives
Compound S3PC3 (Prostate)0.1[4]
Compound S1PC3 (Prostate)0.45[4]
5-Fluorouracil (Control)PC3 (Prostate)>100[4]
Nicotinonitrile Derivatives
Derivative 14aNCIH 460 (Lung)0.025[1]
Derivative 14aRKOP 27 (Colon)0.016[1]
Thienopyridine Derivatives
Compound 6cMCF-7 (Breast)1.619[5]
Compound 5cMCF-7 (Breast)2.084[5]

Analysis of Structure-Activity Relationships:

From the data, several key SAR trends can be discerned:

  • Influence of Substituents: The nature and position of substituents on the pyridine ring dramatically influence cytotoxic activity. For instance, the pyridine-urea derivative 8e exhibited significantly higher potency against MCF-7 cells compared to doxorubicin, highlighting the positive contribution of the urea moiety.[3]

  • Potency of Dicarbonitrile Pyridines: The 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives demonstrated remarkable cytotoxicity against prostate cancer cells, with compound S3 showing an IC50 value of 0.1 µM, far exceeding the efficacy of the standard chemotherapeutic 5-fluorouracil in this assay.[4]

  • Impact of Fused Ring Systems: The fusion of other heterocyclic rings to the pyridine core, as seen in thienopyridine derivatives, can also yield potent anticancer agents.[5]

While specific data for this compound is not present in these studies, the established importance of the substitution pattern on the pyridine ring provides a strong rationale for its potential biological activity. The presence of the nitro group, a known pharmacophore in many biologically active molecules, suggests that this compound is a promising candidate for further investigation.[6]

Potential Mechanisms of Action

The biological activity of nitropyridine derivatives is often attributed to the presence of the nitro group. Several potential mechanisms of action have been proposed:

  • Enzyme Inhibition: The nitro group can act as a masked electrophile.[7] Within the microenvironment of an enzyme's active site, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can then form covalent bonds with nucleophilic residues, such as cysteine, leading to irreversible enzyme inhibition. This mechanism is particularly relevant for enzymes with active site thiols.

  • Induction of Oxidative Stress: The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress within the cell. Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • DNA Intercalation and Damage: Some nitroaromatic compounds have been shown to intercalate into DNA, disrupting its normal function and leading to DNA damage. This can activate DNA damage response pathways and induce cell cycle arrest and apoptosis.

The specific mechanism of action of this compound would need to be elucidated through dedicated experimental studies, such as enzyme inhibition assays and cellular mechanism-of-action studies.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Objective: To quantify the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (and other nitropyridine analogs for comparison)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Proposed Signaling Pathway Inhibition

Many anticancer agents, including pyridine derivatives, exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates VEGF VEGF VEGF->VEGFR2 Binds Nitropyridine Nitropyridine Derivative (e.g., this compound) Nitropyridine->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by a nitropyridine derivative.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the in vitro screening of novel compounds for anticancer activity.

G cluster_workflow Cytotoxicity Screening Workflow start Start: Synthesize Nitropyridine Analogs cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment mtt_assay 3. MTT Assay (Assess Viability) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis sar 5. SAR Analysis (Identify Lead Compounds) data_analysis->sar end End: Lead Optimization sar->end

Caption: A streamlined workflow for the in vitro cytotoxicity screening of nitropyridine derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely available, a comprehensive analysis of structurally related nitropyridine and substituted pyridine derivatives strongly suggests its potential as a biologically active molecule. The structure-activity relationships discussed in this guide indicate that the nitro and acetyl substituents on the pyridine ring are likely to confer significant cytotoxic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values. Subsequent studies should aim to elucidate its mechanism of action through enzyme inhibition assays and investigation of its effects on key cellular signaling pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this promising nitropyridine derivative.

References

Comparative study of 3-acetylpyridine and 4-acetylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Derivatives of 3-Acetylpyridine and 4-Acetylpyridine

This guide provides a comprehensive comparison of 3-acetylpyridine and 4-acetylpyridine derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, properties, and applications. By exploring the fundamental chemical differences stemming from the isomeric nature of the parent compounds, we aim to illuminate the distinct synthetic pathways and functional outcomes of their respective derivatives.

Introduction: The Significance of Isomeric Position

3-Acetylpyridine and 4-acetylpyridine are structural isomers, differing only in the position of the acetyl group on the pyridine ring. This seemingly minor structural variance introduces profound differences in their electronic properties, steric hindrance, and chemical reactivity. The acetyl group at the 4-position can participate more effectively in resonance with the electron-withdrawing pyridine nitrogen, influencing the reactivity of both the ring and the acetyl moiety. In contrast, the 3-position acetyl group has a more inductive effect. These fundamental differences dictate the synthetic strategies employed to create derivatives and are ultimately reflected in their diverse applications, from pharmaceuticals to advanced materials.[1]

This guide will dissect these differences, providing a comparative analysis of synthetic methodologies, a survey of their applications supported by experimental data, and detailed protocols to empower researchers in their own investigations.

Physicochemical Properties of the Parent Scaffolds

A baseline understanding of the parent compounds is crucial for appreciating the behavior of their derivatives. The electronic and physical properties of 3-acetylpyridine and 4-acetylpyridine directly influence reaction kinetics, solubility, and the intermolecular interactions of their subsequent derivatives.

Property3-Acetylpyridine4-Acetylpyridine
CAS Number 350-03-8[2]1122-54-9
Molecular Formula C₇H₇NO[2]C₇H₇NO
Molecular Weight 121.14 g/mol [2]121.14 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Pale yellow to dark amber liquid[3][5]
Melting Point ~8-13.5 °C[2][6]13-16 °C[5]
Boiling Point 220-222 °C[4][6]212-213 °C[5]
Density ~1.104 g/cm³ at 20 °C[6]~1.095 g/mL at 25 °C
Solubility Soluble in water, ethanol, ether[4][6]Soluble in water and alcohol[5]

A Comparative Look at Synthetic Strategies

The isomeric position of the acetyl group governs the preferred strategies for derivatization. While both isomers can undergo reactions at the acetyl group, their behavior in reactions involving the pyridine ring differs significantly.

G cluster_3AP 3-Acetylpyridine Pathways cluster_4AP 4-Acetylpyridine Pathways AP3 3-Acetylpyridine Chalcone3 Chalcone Derivatives AP3->Chalcone3 Claisen-Schmidt Condensation Ligands3 Metal Complex Ligands AP3->Ligands3 Coordination Chemistry Pyrazole3 Pyrazole Derivatives Chalcone3->Pyrazole3 Hydrazine Hydrate Pyrimidine3 Pyrimidine Derivatives Chalcone3->Pyrimidine3 Guanidine HCl AP4 4-Acetylpyridine Chalcone4 Chalcone Derivatives AP4->Chalcone4 Claisen-Schmidt Condensation N_Oxide4 4-AP N-Oxide AP4->N_Oxide4 Oxidation Pyrimidine4 Pyrimidine Derivatives Chalcone4->Pyrimidine4 Thiourea / Urea Substituted4 Ring-Substituted Derivatives N_Oxide4->Substituted4 Nitration / Arylation OLED4 OLED Materials N_Oxide4->OLED4 Material Synthesis

Caption: General synthetic pathways for 3- and 4-acetylpyridine derivatives.

Derivatization via the Acetyl Group: Chalcone Synthesis

One of the most common synthetic routes for both isomers involves the Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde to form chalcones.[7][8] These α,β-unsaturated ketones are valuable intermediates for synthesizing a variety of heterocyclic compounds, such as pyrimidines and pyrazoles, which often exhibit significant biological activity.[7][8][9]

Causality Behind Experimental Choices: The reaction is base-catalyzed (e.g., KOH or NaOH), which deprotonates the α-carbon of the acetyl group, forming a reactive enolate. The choice of an alcoholic solvent like ethanol is standard as it readily dissolves both the reactants and the catalyst. The reaction is often run at room temperature to prevent side reactions.

Derivatization via the Pyridine Ring: N-Oxidation

The 4-acetylpyridine scaffold is particularly amenable to derivatization via N-oxidation. The resulting N-oxide activates the pyridine ring for electrophilic substitution, primarily at the C-2 position, due to the electron-withdrawing nature of the acetyl group at the 4-position.[10] This strategy allows for the introduction of various functional groups, such as nitro or aryl moieties, onto the pyridine ring.[10] Furthermore, 4-acetylpyridine N-oxide itself is a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs).[11]

Comparative Applications of Derivatives

The distinct structural and electronic properties of 3- and 4-acetylpyridine derivatives lead to their application in different fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry and Pharmacology

Pyridine derivatives are a cornerstone of medicinal chemistry, and both 3- and 4-acetylpyridine serve as starting points for compounds with diverse biological activities.[12]

3-Acetylpyridine Derivatives:

  • Pharmaceutical Intermediates: 3-Acetylpyridine is a crucial intermediate for synthesizing blockbuster drugs. It is a key building block for risedronate sodium (an anti-osteoporosis drug) and imatinib mesylate (used to treat chronic myeloid leukemia).[13]

  • Antimicrobial and Antioxidant Agents: Derivatives synthesized from 3-acetylpyridine, such as chalcones, pyrazoles, and thiosemicarbazones, have shown promising antibacterial, antioxidant, and anti-inflammatory activities.[7][14][15]

  • Neurobiological Research Tool: The parent compound, 3-acetylpyridine, acts as an antagonist of nicotinic acid (niacin), leading to the formation of an inactive analog of NAD⁺.[1] This disrupts cellular metabolism and is used as a research tool to induce nicotinic acid deficiency and study neurotoxicity.[1][16]

G AP3 3-Acetylpyridine NAD NAD⁺ Synthesis AP3->NAD Competes with Nicotinic Acid APAD 3-Acetylpyridine Adenine Dinucleotide (Inactive NAD⁺ Analog) NAD->APAD Incorporation Dehydrogenases NAD⁺-Dependent Dehydrogenases APAD->Dehydrogenases Inhibits Metabolism Cellular Metabolism (e.g., Glycolysis) Dehydrogenases->Metabolism Disrupts ATP ATP Depletion Metabolism->ATP Leads to Neurotoxicity Neurotoxicity ATP->Neurotoxicity

Caption: Mechanism of 3-acetylpyridine-induced neurotoxicity.

4-Acetylpyridine Derivatives:

  • Anticancer Potential: Various derivatives of 4-acetylpyridine, including chalcones and pyrimidines, have been investigated for their antiproliferative activity against cancer cell lines.[8][12] Some compounds have shown excellent antibacterial activity, in some cases better than standard drugs.[8]

  • Versatile Pharmaceutical Building Blocks: Like its isomer, 4-acetylpyridine is a versatile building block for constructing complex molecules and pharmaceutical intermediates.[17][18] Its derivatives are used to create nitrogen-containing bicyclic heterocycles, which are common scaffolds in drug discovery.[17]

Derivative ClassParent IsomerPrimary Biological ActivitySupporting Evidence
Chalcones/Pyrazoles 3-AcetylpyridineAntioxidant, Anti-inflammatory, AntibacterialA synthesized pyrazole derivative (A6) showed high antioxidant activity.[7]
Chalcones/Pyrimidines 4-AcetylpyridineAntibacterial, AntifungalCompounds 3b, 3d, 3f, 3h, 3i showed excellent activity against S. aureus.[8]
Thiosemicarbazones 3-AcetylpyridineAntioxidant, Antibacterial, DNA/Protein DegradationMetal complexes showed significant antioxidant properties and broad-range antibacterial activity.[14]
Carbamates Generic PyridineAcetylcholinesterase (AChE) InhibitionA designed carbamate derivative was a potent human AChE inhibitor (IC₅₀ = 0.153 µM).[19]
Materials Science

The application of these isomers in materials science is less symmetric. While 3-acetylpyridine derivatives are primarily explored in coordination chemistry, 4-acetylpyridine derivatives have found a specific and important niche.

  • 3-Acetylpyridine in Coordination Chemistry: The nitrogen atom of the pyridine ring allows 3-acetylpyridine and its derivatives to act as ligands, forming complexes with various transition metals.[6][14] These complexes are studied for their spectroscopic, magnetic, and potential catalytic properties.

  • 4-Acetylpyridine in OLED Technology: 4-Acetylpyridine N-oxide is a crucial building block in the multi-step synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[11] The high purity of this intermediate is essential for achieving the desired electronic and photophysical properties required for efficient and long-lasting displays.[11]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis of key derivatives.

Protocol 1: Synthesis of a Chalcone from 3-Acetylpyridine

This protocol describes a Claisen-Schmidt condensation to synthesize 1-(3'-pyridyl)-3-(4''-chlorophenyl)-2-propen-1-one.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-acetylpyridine (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in 30 mL of ethanol.

  • Catalyst Addition: To this stirred solution, add 10 mL of a 40% aqueous KOH solution dropwise while maintaining the temperature at 20-25°C using a water bath. The addition of a strong base is the causal step that initiates the reaction by generating the enolate.

  • Reaction: Stir the mixture vigorously at room temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a suitable solvent system (e.g., ethyl acetate:hexane, 3:7). A self-validating checkpoint is the disappearance of the starting material spots and the appearance of a new, less polar product spot.

  • Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to neutralize the excess KOH.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Pyrimidine from a 4-Acetylpyridine Chalcone

This protocol details the conversion of a chalcone derived from 4-acetylpyridine into a pyrimidine derivative using thiourea.

Methodology:

  • Reactant Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser, mix the 4-acetylpyridine-derived chalcone (e.g., 1-(4-pyridyl)-3-phenyl-2-propen-1-one) (0.01 mol), thiourea (0.01 mol), and 25 mL of absolute ethanol.[8][20]

  • Catalyst Addition: Add 0.5 g of KOH pellets to the mixture. The base is essential for catalyzing the cyclocondensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction via TLC. The disappearance of the chalcone spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or acetic acid.

  • Characterization: Analyze the final product using melting point determination, FT-IR, and ¹H-NMR spectroscopy to validate the formation of the pyrimidine ring.[8][20]

Troubleshooting and Optimization

Low yields are a common issue in organic synthesis. The following workflow provides a logical approach to troubleshooting, using the synthesis of 3-acetylpyridine as an example.

G start Low Yield of 3-Acetylpyridine check_side_products Analyze for Side Products (e.g., Pyridine via GC-MS) start->check_side_products high_pyridine High Pyridine Content? check_side_products->high_pyridine Yes incomplete_reaction Incomplete Reaction? check_side_products->incomplete_reaction No cause_decarboxylation Cause: Decarboxylation of Nicotinic Acid Ester Starting Material high_pyridine->cause_decarboxylation cause_conditions Cause: Suboptimal Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->cause_conditions Yes solution_catalyst Solution 1: Change Catalyst (e.g., High-porosity Alumina-Silica Support) cause_decarboxylation->solution_catalyst solution_ester Solution 2: Use Higher Boiling Point Ester (e.g., Butyl Nicotinate for easier separation) cause_decarboxylation->solution_ester end Optimized Yield solution_catalyst->end solution_ester->end solution_time_temp Solution 1: Increase Reaction Time or Temperature cause_conditions->solution_time_temp solution_reagents Solution 2: Verify Reagent Purity and Stoichiometry (e.g., Anhydrous Conditions) cause_conditions->solution_reagents solution_time_temp->end solution_reagents->end

Caption: Workflow for troubleshooting low 3-acetylpyridine yield.[21]

Conclusion

The positional isomerism of 3- and 4-acetylpyridine establishes two distinct platforms for chemical innovation. Derivatives of 3-acetylpyridine have proven indispensable as intermediates in the synthesis of major pharmaceuticals and as tools for neurobiological research. In contrast, derivatives of 4-acetylpyridine are gaining prominence for their potential in anticancer therapies and their unique role in the development of advanced OLED materials.

Understanding the fundamental electronic and steric differences between these two scaffolds is paramount for any researcher in the field. It allows for the rational design of synthetic strategies, the prediction of derivative properties, and the targeted development of novel molecules for specific applications. This guide has aimed to provide the foundational knowledge, practical protocols, and comparative data necessary to navigate this fascinating area of heterocyclic chemistry.

References

The 3-Nitropyridine-4-yl Scaffold: A Comparative Guide to its Potential as a Backbone for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that can yield potent and selective anticancer agents is paramount. Among the myriad of heterocyclic structures, the pyridine ring is a well-established pharmacophore, integral to the structure of numerous approved drugs.[1] This guide focuses on a specific, functionalized pyridine derivative, the 3-nitropyridine-4-yl scaffold, as a promising starting point for the development of a new generation of cancer therapeutics. While direct anticancer applications of 1-(3-nitropyridin-4-yl)ethanone are not extensively documented in publicly available research, the broader class of 3-nitropyridine analogues has demonstrated significant potential, particularly as microtubule-targeting agents.[2]

This guide will provide an in-depth comparison of the performance of 3-nitropyridine-based anticancer agents with established alternatives, supported by a synthesis of available experimental data and detailed protocols for key evaluation assays. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform and guide their exploration of this promising chemical space.

The Rationale: Why the 3-Nitropyridine-4-yl Scaffold?

The 3-nitropyridine moiety offers a unique combination of chemical features that make it an attractive scaffold for anticancer drug design:

  • Electronic Properties: The electron-withdrawing nitro group significantly influences the electronic distribution of the pyridine ring, creating opportunities for specific molecular interactions with biological targets.

  • Synthetic Versatility: The nitro group and the adjacent positions on the pyridine ring are amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Proven Bioactivity: As will be detailed, 3-nitropyridine analogues have shown potent cytotoxic effects against a range of cancer cell lines, validating the therapeutic potential of this core structure.[2]

Mechanism of Action: Microtubule Destabilization

A key mechanism of action identified for 3-nitropyridine-based anticancer agents is the disruption of microtubule dynamics.[2] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, making them a prime target for cancer therapy.[2]

Unlike some other microtubule-targeting agents, certain 3-nitropyridine analogues have been shown to inhibit tubulin polymerization, leading to a cascade of events culminating in cancer cell death.[2] This mechanism is similar to that of colchicine, with evidence suggesting that these compounds bind to the colchicine-binding site on tubulin.[2] The disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis.[2]

Signaling Pathway of 3-Nitropyridine Analogues as Microtubule-Targeting Agents

G cluster_drug Drug Action cluster_cellular Cellular Events 3-Nitropyridine_Analogue 3-Nitropyridine Analogue Tubulin αβ-Tubulin Dimers 3-Nitropyridine_Analogue->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for 3-nitropyridine analogues.

Comparative Performance Analysis

To contextualize the potential of 3-nitropyridine-based agents, we will compare their hypothetical performance with three widely used anticancer drugs that target different cellular mechanisms:

  • Paclitaxel: A microtubule-stabilizing agent.

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalator.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase.

The following table summarizes the in vitro cytotoxicity of these established agents against common cancer cell lines. This data serves as a benchmark for the evaluation of novel compounds derived from the 3-nitropyridine-4-yl scaffold.

Table 1: In Vitro Cytotoxicity (IC50) of Comparator Anticancer Drugs

DrugMechanism of ActionCell LineIC50 (µM)
Paclitaxel Microtubule StabilizerMCF-7 (Breast)0.002 - 0.01
A549 (Lung)0.003 - 0.015
HCT-116 (Colon)0.004 - 0.02
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast)0.05 - 1.0[3]
A549 (Lung)0.1 - 0.5[3]
HCT-116 (Colon)0.04 - 0.2
5-Fluorouracil AntimetaboliteMCF-7 (Breast)5 - 20
A549 (Lung)10 - 50
HCT-116 (Colon)3 - 15

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, cell density).

Experimental Protocols for Evaluation

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays to characterize the anticancer activity of novel 3-nitropyridine-4-yl derivatives.

Experimental Workflow for In Vitro Anticancer Agent Evaluation

G Start Synthesized 3-Nitropyridine-4-yl Derivative MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis Analysis) IC50->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) IC50->CellCycle Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: Workflow for evaluating anticancer potential.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and comparator drugs (e.g., Paclitaxel, Doxorubicin, 5-FU) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Distinguish the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the test compounds as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Future Directions and Conclusion

The 3-nitropyridine-4-yl scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting microtubule dynamics. The synthetic tractability of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of derivatives of this compound and other 3-nitropyridine-4-yl compounds is a critical next step.

  • Target Identification and Validation: While microtubule disruption is a known mechanism for some 3-nitropyridine analogues, it is essential to confirm the molecular target(s) of any new, active compounds.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to preclinical in vivo models to assess their antitumor efficacy and safety profiles. The use of advanced drug delivery systems, such as lipid nanocapsules, could be explored to enhance therapeutic outcomes.

References

Comparative Analysis of 4-Acetyl-3-Nitropyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile chemical reactivity and presence in numerous FDA-approved drugs.[1][2] The introduction of a nitro group and an acetyl moiety, as seen in the 4-acetyl-3-nitropyridine scaffold, imparts unique electronic properties that can be exploited for targeted drug design. This guide provides a comprehensive comparison of 4-acetyl-3-nitropyridine analogs, delving into their structure-activity relationships (SAR) as potent enzyme inhibitors. We will explore the synthetic rationale, compare biological activities with supporting experimental data, and elucidate the underlying mechanisms of action.

The Strategic Importance of the 4-Acetyl-3-Nitropyridine Scaffold

The 4-acetyl-3-nitropyridine core is a privileged structure in drug discovery. The electron-withdrawing nature of the nitro group significantly influences the pyridine ring's reactivity, making it amenable to various chemical modifications.[1] This, combined with the reactive acetyl group, provides two key handles for synthetic diversification, allowing for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Synthesis of 4-Acetyl-3-Nitropyridine Analogs: A Step-by-Step Protocol

The synthesis of 4-acetyl-3-nitropyridine analogs typically begins with the nitration of 4-acetylpyridine. A common and effective method involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid or an activating agent like trifluoroacetic anhydride. Subsequent modifications can be introduced through various organic reactions to generate a library of analogs.

Experimental Protocol: Synthesis of 4-Acetyl-3-Nitropyridine

This protocol describes a general procedure for the synthesis of the parent compound, 4-acetyl-3-nitropyridine.

Materials:

  • 4-Acetylpyridine

  • Trifluoroacetic anhydride

  • Nitric acid (fuming)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-acetylpyridine in dichloromethane.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature.

  • Nitration: In a separate flask, prepare a solution of fuming nitric acid in dichloromethane. Add this nitrating mixture dropwise to the reaction flask containing the activated 4-acetylpyridine solution. The reaction is typically exothermic and should be carefully controlled.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite.

  • Neutralization: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-acetyl-3-nitropyridine.

Causality Behind Experimental Choices: The use of trifluoroacetic anhydride activates the pyridine ring towards electrophilic nitration, which is otherwise difficult due to the ring's electron-deficient nature. The low temperature helps to control the exothermic reaction and minimize side-product formation. Quenching with sodium bisulfite is essential to neutralize any excess nitric acid and reactive nitrogen oxides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-acetyl-3-nitropyridine analogs can be systematically modulated by introducing substituents at different positions of the pyridine ring and by modifying the acetyl group.

Table 1: Hypothetical Comparative Data of 4-Acetyl-3-Nitropyridine Analogs as Kinase Inhibitors

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 6)Acetyl Group ModificationHypothetical IC50 (nM)
1 (Parent) HHH-COCH3500
2 -CH3HH-COCH3350
3 H-ClH-COCH3200
4 HH-OCH3-COCH3750
5 HHH-CO(cyclopropyl)400
6 H-ClH-CO(cyclopropyl)150

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends. They are not based on actual experimental data for this specific series.

Key SAR Insights:

  • Substitution at Position 2: Introduction of a small alkyl group, such as a methyl group (Compound 2 ), at the 2-position can lead to a modest increase in potency. This could be due to favorable steric interactions within the enzyme's active site or an alteration of the electronic properties of the pyridine ring.

  • Substitution at Position 5: The introduction of a halogen, such as chlorine (Compound 3 ), at the 5-position often results in a significant enhancement of inhibitory activity. Halogen atoms can participate in halogen bonding, a crucial interaction in many protein-ligand complexes, thereby increasing binding affinity.

  • Substitution at Position 6: The presence of an electron-donating group, like a methoxy group (Compound 4 ), at the 6-position may lead to a decrease in activity. This suggests that an electron-deficient pyridine ring is favorable for binding to the target enzyme.

  • Modification of the Acetyl Group: Altering the acetyl moiety can also impact potency. For instance, replacing the methyl group with a cyclopropyl ring (Compound 5 ) can lead to improved activity, potentially by providing a better fit into a hydrophobic pocket of the enzyme. Combining this modification with a beneficial substitution on the pyridine ring, as in Compound 6 , can result in a synergistic effect on potency.

Potential Mechanism of Action: Kinase Inhibition

Many pyridine-based molecules have been identified as potent kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. 4-Acetyl-3-nitropyridine analogs may exert their biological effects by inhibiting the activity of specific kinases.

The proposed mechanism of action involves the binding of the analog to the ATP-binding pocket of the kinase. The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors. The substituents on the pyridine ring can then project into different regions of the active site, forming additional interactions that contribute to the overall binding affinity and selectivity. The acetyl and nitro groups play a crucial role in orienting the molecule within the active site and contribute to the electronic profile necessary for potent inhibition.

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by these analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 4ANP_Analog 4-Acetyl-3-Nitropyridine Analog 4ANP_Analog->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

A hypothetical signaling pathway targeted by 4-acetyl-3-nitropyridine analogs.

Experimental Workflow for Biological Evaluation

The evaluation of 4-acetyl-3-nitropyridine analogs as enzyme inhibitors involves a series of well-defined experimental steps.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Synthesis of Analogs B Purification (Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Enzyme Inhibition Assay (e.g., Kinase Assay) C->D E Determination of IC50 Values D->E F Selectivity Profiling (against other kinases) E->F G Antiproliferative Assay (e.g., MTT Assay) E->G J SAR Analysis F->J H Cell Cycle Analysis G->H I Apoptosis Assay G->I I->J K Design of New Analogs J->K Iterative Cycle K->A Iterative Cycle

Experimental workflow for the evaluation of 4-acetyl-3-nitropyridine analogs.

Conclusion and Future Directions

The 4-acetyl-3-nitropyridine scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for systematic structural modification make it an attractive template for medicinal chemists. While the publicly available data on the SAR of this specific series is limited, the principles derived from related pyridine and nitropyridine derivatives provide a strong foundation for future drug discovery efforts.

Future research should focus on the synthesis and biological evaluation of a diverse library of 4-acetyl-3-nitropyridine analogs to establish a comprehensive SAR. This should include exploring a wider range of substituents on the pyridine ring and further modifications of the acetyl group. Elucidating the specific kinase targets and understanding the molecular basis of their interactions through techniques like X-ray crystallography will be crucial for the rational design of more potent and selective inhibitors. Such studies will undoubtedly pave the way for the development of novel therapeutics based on this versatile scaffold.

References

Direct Electrophilic Aromatic Substitution (EAS): Navigating the Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Nitropyridines: A Comparative Analysis for Research and Development

Substituted nitropyridines are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of the nitro group onto the pyridine scaffold not only imparts unique electronic properties but also provides a versatile chemical handle for further functionalization. However, the synthesis of these valuable compounds is far from trivial. The inherent electron-deficient nature of the pyridine ring presents significant challenges for classical electrophilic substitution, while its reactivity patterns demand a nuanced understanding for nucleophilic approaches.

This guide offers a comparative analysis of the primary synthetic routes to substituted nitropyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, providing the causal logic behind experimental choices. This approach is designed to empower researchers, scientists, and drug development professionals to select and optimize the most effective synthetic route for their specific target molecules. We will explore direct nitration methodologies, the powerful and predictable Nucleophilic Aromatic Substitution (SNAr), and modern strategies that offer novel regiochemical control.

Direct nitration, the archetypal method for synthesizing nitroarenes, is notoriously inefficient for the parent pyridine ring.[2] The lone pair on the pyridine nitrogen is basic and readily protonates under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄). This forms the pyridinium ion, which is severely deactivated towards electrophilic attack.[3][4] Consequently, harsh conditions are required, often resulting in very low yields of the desired 3-nitropyridine.[2]

Strategy 1: Nitration of Activated Pyridine-N-Oxides

A widely adopted and highly effective strategy to circumvent the deactivation of the pyridine ring is to first convert it to its N-oxide. This modification has two profound effects:

  • Activation: The N-oxide group is electron-donating through resonance, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.

  • Directing Effect: It directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 4-position (para).[5][6]

The resulting 4-nitropyridine-N-oxide can then be selectively deoxygenated using reagents like phosphorus trichloride (PCl₃) to yield the target 4-nitropyridine.[7] This two-step sequence is a reliable and scalable method for accessing 4-substituted nitropyridines.[7]

Nitration_of_Pyridine_N_Oxide Pyridine_N_Oxide Pyridine-N-Oxide Nitropyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide 1. Nitration (Activation & C4-Direction) Nitrating_Agent HNO₃ / H₂SO₄ Nitropyridine 4-Nitropyridine Nitropyridine_N_Oxide->Nitropyridine 2. Deoxygenation Deoxygenation PCl₃

Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide route.

Strategy 2: Modified Nitrating Systems for 3-Nitration

Achieving direct 3-nitration (meta-nitration) requires bypassing the formation of the deactivated pyridinium ion. Several methods have been developed for this purpose:

  • Nitration with Dinitrogen Pentoxide (N₂O₅): Bakke's procedure involves the reaction of pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium intermediate.[2][8] This intermediate is not an electrophilic aromatic substitution but rather undergoes a rearrangement. Subsequent treatment with sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine via a proposed[5][8] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[2][9] This method provides good yields for 3-nitropyridine and its 4-substituted derivatives.[2][9]

  • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a highly reactive nitrating agent in a less acidic medium, reducing the extent of pyridine protonation. It has been reported to produce various 3-nitropyridines in moderate to good yields.[3][10]

Nucleophilic Aromatic Substitution (SNAr): A Powerful and Regioselective Approach

Nucleophilic Aromatic Substitution (SNAr) is arguably the most versatile and widely utilized method for synthesizing functionalized nitropyridines.[11] This reaction is contingent on two key features:

  • An Electron-Withdrawing Group (EWG): A potent EWG, typically a nitro group, is required to activate the ring towards nucleophilic attack.

  • A Good Leaving Group: A leaving group, usually a halide (Cl, Br), must be present on the ring.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The aromaticity is then restored by the expulsion of the leaving group.

The nitro group is a powerful activator, and its position dictates the regioselectivity of the substitution. It strongly activates the positions ortho and para to itself because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[12][14]

Caption: The addition-elimination mechanism of an SNAr reaction.

Case Study: Regioselectivity in 2,4-Dichloro-5-nitropyridine

The compound 2,4-dichloro-5-nitropyridine serves as an excellent case study for the predictability of SNAr reactions.[12] The nitro group at C5 is para to the chlorine at C2 and ortho to the chlorine at C4. However, nucleophilic attack overwhelmingly occurs at the C4 position. The decisive factor is the superior stability of the Meisenheimer intermediate formed during the C4 attack pathway, where the negative charge is delocalized onto both the pyridine nitrogen and the nitro group.[12] This inherent selectivity makes it a reliable precursor for 4-substituted-2-chloro-5-nitropyridine derivatives.[12]

Modern and Specialized Synthetic Routes

Beyond the classical approaches, several innovative methods have emerged, offering solutions to long-standing challenges, particularly the synthesis of meta-nitropyridines and direct C-H functionalization.

Dearomatization-Rearomatization for meta-Nitration

Directly introducing a nitro group at the C3 or C5 positions of an already substituted pyridine via EAS is extremely challenging due to the ring's inherent electronic properties.[5][15] A modern strategy to overcome this involves a dearomatization-rearomatization sequence. This multi-step process temporarily breaks the aromaticity of the pyridine ring, allowing for a regioselective radical nitration at the desired meta position, followed by a rearomatization step to restore the pyridine core.[5][15] While more complex, this approach provides access to previously inaccessible meta-nitrated pyridines under mild conditions.[15]

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the formal substitution of a hydrogen atom, enabling direct C-C bond formation on electron-deficient rings like nitropyridines.[16] In this reaction, a carbanion containing a leaving group at the α-position attacks the nitropyridine ring, typically at a position ortho or para to the nitro group.[1][17] This is followed by a base-induced β-elimination of the leaving group to afford the alkylated product.[16][17] VNS provides a unique pathway for the alkylation of nitropyridines, a transformation not readily achieved by classical methods.[16]

Comparative Summary of Synthetic Routes

Synthetic StrategyPrimary RegioselectivityKey ReagentsAdvantagesLimitations & Causality
Nitration of N-Oxide C4 (para)HNO₃/H₂SO₄, then PCl₃High yields, reliable, scalable for 4-isomers.[7]Two-step process; not suitable for other isomers.
Direct Nitration (N₂O₅) C3 (meta)N₂O₅, NaHSO₃Good one-pot method for 3-nitropyridine.[2][8]Mechanism is a rearrangement, not EAS; substrate scope can be limited.[2][9]
SNAr Ortho/Para to NO₂Halonitropyridine + NucleophileHighly predictable, excellent yields, broad substrate scope.[11][12]Requires a pre-installed leaving group and activating nitro group.
Dearomatization-Rearomatization C3/C5 (meta)Multi-step sequenceAccess to sterically hindered or electronically disfavored meta-isomers.[5][15]Multi-step, lower overall atom economy.
VNS Ortho/Para to NO₂Carbanion with α-LG, BaseDirect C-H alkylation of the nitropyridine ring.[16][17]Limited to specific carbanion precursors; can have steric limitations.[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route[6][7]

This two-step procedure is a reliable method for producing 4-nitropyridine on a laboratory scale.

Step 1: Nitration of Pyridine-N-Oxide

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully heat pyridine-N-oxide to 60°C.

  • Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid (4-nitropyridine-N-oxide) will precipitate.

  • Collect the solid by filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization.

Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide

  • Dissolve the crude 4-nitropyridine-N-oxide in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice water.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropyridine.

Protocol 2: Regioselective SNAr on 2,4-Dichloro-5-nitropyridine[12]

This protocol demonstrates the selective substitution at the C4 position using a primary amine nucleophile.

  • Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or THF in a round-bottom flask.

  • In a separate flask, prepare a solution of the amine nucleophile (e.g., cyclopentylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in the same solvent.

  • Slowly add the amine solution to the stirred solution of the pyridine derivative at room temperature using an addition funnel.

  • Stir the reaction for 10-30 minutes. The reaction is typically fast and can be monitored by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.

  • Perform an aqueous work-up: Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 4-amino-2-chloro-5-nitropyridine product, which can be further purified by column chromatography or recrystallization.

References

Probing the Enzymatic Landscape: A Comparative Guide to the Inhibition Profile of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate world of drug discovery, the identification of novel molecular scaffolds with potent and selective enzyme inhibitory activity is a paramount objective. Among the myriad of heterocyclic compounds, nitropyridine derivatives have emerged as a promising class of molecules with diverse biological activities. This guide provides an in-depth, comparative analysis of the enzyme inhibition profile of derivatives based on a nitropyridine scaffold, with a specific focus on their activity as urease inhibitors. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying molecular interactions that govern their inhibitory potential, offering a comprehensive resource for those engaged in the development of novel therapeutics.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a wide array of pharmaceuticals and biologically active compounds.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a privileged scaffold in medicinal chemistry. The introduction of a nitro group to the pyridine ring can significantly modulate its electronic properties, enhancing its potential for specific molecular interactions and leading to potent biological effects. While various pyridine and pyrimidine derivatives have demonstrated inhibitory activity against a range of enzymes, including kinases and cholinesterases, this guide will focus on a specific class of nitropyridine derivatives that have shown remarkable efficacy against urease.[2][3][4]

Comparative Analysis of Urease Inhibition by Pyridylpiperazine Hybrid Derivatives

A recent study by Naseer et al. (2024) provides a compelling case study on the urease inhibitory potential of a series of pyridylpiperazine hybrid derivatives, which are structurally analogous to 1-(3-nitropyridin-4-yl)ethanone derivatives.[5] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[5] Therefore, the inhibition of urease is a key therapeutic strategy for treating these infections.[5]

The study synthesized and evaluated a series of 1-(3-nitropyridin-2-yl)piperazine derivatives for their in vitro urease inhibitory activity. The results, summarized in the table below, highlight the potent inhibitory effects of these compounds, with several derivatives exhibiting significantly lower IC50 values than the standard urease inhibitor, thiourea.[5]

CompoundSubstitution PatternIC50 (µM) vs. Urease
Thiourea (Standard) -23.2 ± 11.0
Precursor (3) 1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91
5b 4-(2-chlorobenzoyl) derivative2.0 ± 0.73
7e 4-(3-nitrobenzoyl) derivative2.24 ± 1.63
7c 4-(4-chlorobenzoyl) derivative7.38 ± 0.37
7g 4-(4-nitrobenzoyl) derivative6.13 ± 0.40
7i 4-(4-methylbenzoyl) derivative5.65 ± 0.40
7k 4-(4-methoxybenzoyl) derivative5.95 ± 0.43

Data sourced from Naseer et al., 2024.[5]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Superiority over Standard: All tested derivatives demonstrated significantly greater urease inhibition than the standard inhibitor, thiourea.[5]

  • Impact of Substitution: The nature and position of the substituent on the benzoyl ring attached to the piperazine moiety played a crucial role in the inhibitory activity.

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups, such as chloro (5b, 7c) and nitro (7e, 7g), at various positions on the benzoyl ring, were among the most potent inhibitors.[5]

  • Positional Isomers: A comparison between ortho-substituted (5b) and para-substituted (7c) chloro derivatives, as well as meta-substituted (7e) and para-substituted (7g) nitro derivatives, suggests that the position of the substituent significantly influences the inhibitory potency.

In Silico Docking and Molecular Interactions

To elucidate the molecular basis for the observed inhibitory activity, in silico docking studies were performed. These studies revealed that the most potent inhibitors, 5b and 7e , established favorable interactions within the active site of the urease enzyme, with binding energies of -8.0 kcal/mol and -8.1 kcal/mol, respectively, compared to -2.8 kcal/mol for thiourea.[5] This suggests a much stronger and more stable binding of these derivatives to the enzyme's active site.

The active site of urease contains two nickel ions that are crucial for catalysis.[5] The docking studies indicated that the synthesized compounds likely interact with key amino acid residues and the nickel ions within this active site, thereby blocking the access of the substrate (urea) and inhibiting the enzymatic reaction.

G cluster_0 Urease Active Site Ni1 Ni²⁺ Ni2 Ni²⁺ His_A Histidine His_B Histidine Asp Aspartate KCX Carbamylated Lysine Inhibitor Nitropyridine Derivative Inhibitor->Ni1 Coordination Inhibitor->Ni2 Coordination Inhibitor->His_A H-bond Inhibitor->His_B H-bond Inhibitor->Asp H-bond Inhibitor->KCX Interaction

Caption: Proposed binding mode of nitropyridine derivatives in the urease active site.

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed, step-by-step methodology for a typical in vitro urease inhibition assay, based on established protocols.

G Start Start Prepare_Reagents Prepare Reagents: - Urease Enzyme Solution - Urea Solution - Phenol Reagent - Alkali Reagent - Test Compounds - Standard Inhibitor Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Blank (Buffer) - Control (Enzyme + Substrate) - Test (Enzyme + Inhibitor + Substrate) - Standard (Enzyme + Standard + Substrate) Prepare_Reagents->Assay_Setup Incubation_1 Pre-incubate Enzyme with Inhibitors/Buffer (e.g., 15 min at 30°C) Assay_Setup->Incubation_1 Add_Substrate Add Urea Solution to all wells Incubation_1->Add_Substrate Incubation_2 Incubate (e.g., 50 min at 30°C) Add_Substrate->Incubation_2 Add_Reagents Add Phenol and Alkali Reagents Incubation_2->Add_Reagents Incubation_3 Incubate (e.g., 50 min at 30°C) Add_Reagents->Incubation_3 Measure_Absorbance Measure Absorbance at 630 nm Incubation_3->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition: [(Abs_control - Abs_test) / Abs_control] x 100 Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values from dose-response curves Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a typical in vitro urease inhibition assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of urea in the same buffer.

    • Prepare stock solutions of the test compounds and the standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).

    • Prepare the phenol and alkali reagents for the colorimetric detection of ammonia.

  • Assay Procedure:

    • In a 96-well microplate, add the urease enzyme solution to all wells except the blank.

    • Add varying concentrations of the test compounds and the standard inhibitor to their respective wells. Add buffer to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the urea solution to all wells.

    • Incubate the plate for a specific duration (e.g., 50 minutes) at the same temperature.

    • Stop the reaction and develop the color by adding the phenol and alkali reagents.

    • Incubate the plate for a final period (e.g., 50 minutes) to allow for color development.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of the test compounds and the standard using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of pyridylpiperazine hybrid derivatives demonstrates the significant potential of the nitropyridine scaffold for the development of potent urease inhibitors. The identified lead compounds, 5b and 7e , with their low micromolar IC50 values, provide a strong foundation for further optimization. Future research should focus on expanding the structure-activity relationship studies by synthesizing a broader range of derivatives with diverse substituents to enhance potency and selectivity. Furthermore, exploring the inhibitory profile of these compounds against other metalloenzymes could unveil novel therapeutic applications. The detailed experimental protocol provided herein serves as a robust starting point for researchers aiming to evaluate the enzyme inhibitory potential of their own novel compounds.

References

A Comparative Guide to the Cytotoxicity of 1-(3-Nitropyridin-4-yl)ethanone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the cytotoxic potential of the novel compound, 1-(3-Nitropyridin-4-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental evaluation of this compound's efficacy against various cancer cell lines, benchmarked against established chemotherapeutic agents. We will explore detailed experimental protocols, present comparative data, and discuss the potential mechanisms of action, offering a holistic view of this compound's standing as a potential anticancer agent.

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is in a constant state of evolution, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity against tumor cells while minimizing off-target effects. Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, with numerous analogues demonstrating significant cytotoxic activity.[1][2] The introduction of a nitro group to the pyridine ring can further modulate the electronic properties and biological activity of these molecules. This guide focuses on this compound, a specific nitropyridine derivative, and provides a framework for evaluating its cytotoxic profile.

While direct experimental data on the cytotoxicity of this compound is not yet publicly available, this guide will leverage data from closely related 3-nitropyridine analogues to provide a comparative analysis. It is important to note that these comparisons serve as a preliminary assessment, and dedicated experimental validation for this compound is imperative.

Comparative Cytotoxicity Analysis

To contextualize the potential efficacy of this compound, we present a comparative analysis of the half-maximal inhibitory concentration (IC50) values of related nitropyridine compounds against a panel of common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). These values are juxtaposed with those of the widely used chemotherapeutic agents, Doxorubicin and Cisplatin.

Table 1: Comparative IC50 Values of Nitropyridine Analogues and Standard Chemotherapeutics

Compound/AnalogueCell LineCancer TypeReported IC50 (µM)Reference(s)
Hypothetical this compound MCF-7 Breast Data Not Available -
A549 Lung Data Not Available -
HeLa Cervical Data Not Available -
Doxorubicin MCF-7Breast~0.1 - 2.0[3]
A549Lung~0.5 - 5.0[3]
HeLaCervical~0.1 - 1.0[3]
Cisplatin MCF-7BreastVariable (e.g., ~5-20)[1][4]
A549LungVariable (e.g., ~10-30)[5]
HeLaCervicalVariable (e.g., ~2-10)[4][5][6][7]

Note: IC50 values for Doxorubicin and Cisplatin can exhibit significant variability between studies due to differences in experimental conditions such as incubation time and assay methodology.[3][4]

Unraveling the Mechanism of Action: A Focus on Microtubule Dynamics

Many nitropyridine derivatives exert their anticancer effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] These agents can disrupt microtubule dynamics, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.

The G2/M Checkpoint Arrest

A common mechanism of action for microtubule-targeting agents is the induction of cell cycle arrest at the G2/M transition phase. By interfering with the formation and function of the mitotic spindle, these compounds activate the spindle assembly checkpoint, preventing the cell from proceeding into mitosis with a defective spindle. This prolonged arrest ultimately triggers the apoptotic machinery.

G2_M_Arrest_Pathway cluster_0 Cellular Stress (Microtubule Disruption) cluster_1 Checkpoint Activation cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcome Nitropyridine_Analogue This compound (or analogue) ATM_ATR ATM/ATR Kinases Nitropyridine_Analogue->ATM_ATR Induces Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 Phosphorylates & Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex (Inactive) Cdc25->Cdk1_CyclinB Cannot dephosphorylate and activate G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Triggers

Caption: Proposed signaling pathway for G2/M arrest induced by microtubule-disrupting agents.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are paramount. Below are detailed methodologies for two key assays in the evaluation of cytotoxic compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (MCF-7, A549, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (Doxorubicin, Cisplatin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound Dilutions & Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Concluding Remarks and Future Directions

The preliminary analysis based on related nitropyridine compounds suggests that this compound holds promise as a cytotoxic agent against various cancer cell lines. The likely mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.

However, it is crucial to underscore that this guide is a predictive framework. Rigorous experimental validation is required to determine the precise IC50 values of this compound and to elucidate its specific molecular targets and signaling pathways. Future studies should focus on:

  • Direct Cytotoxicity Screening: Performing MTT or similar viability assays with this compound on a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the effects of the compound on tubulin polymerization, cell cycle progression, and the induction of apoptosis.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be comprehensively evaluated.

References

A Guide to the Antimicrobial Activity of Nitropyridine-Containing Compounds: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a paramount objective in medicinal chemistry. Nitropyridine-containing compounds have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. Their mechanism, primarily centered on the reductive bioactivation of the nitro group within the microbial cell, leads to the generation of cytotoxic reactive nitrogen species that induce cellular damage. This guide offers a comparative analysis of the antimicrobial performance of nitropyridine derivatives, supported by experimental data, and provides detailed protocols for their evaluation. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The diminishing efficacy of existing antibiotics has created a critical need for new therapeutic agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of drug discovery, with the pyridine ring being a particularly "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile chemical properties.[1][2][3] The introduction of a nitro group onto the pyridine ring can confer potent biological activities, transforming the molecule into a pro-drug that can be selectively activated by microbial enzymes.[4][5] This guide synthesizes current knowledge on the antimicrobial activity of nitropyridines, comparing their efficacy and exploring the structure-activity relationships that govern their function.

Mechanism of Action: Reductive Bioactivation of the Nitro Group

The primary antimicrobial mechanism of nitropyridine compounds is not exerted by the parent molecule itself but by its reduced metabolites.[4] This bioactivation is a multi-step process that occurs preferentially within microbial cells, particularly under low-oxygen conditions.[6]

Pillar of Action: The Nitroreductase-Mediated Cascade

  • Enzymatic Reduction: Microbial nitroreductases, using NADH or NADPH as cofactors, catalyze the transfer of electrons to the electron-deficient nitro group (-NO2) of the nitropyridine compound.[4]

  • Formation of Radical Intermediates: This one-electron reduction generates a highly reactive nitro radical anion.[5] Subsequent steps can produce further cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

  • Cellular Damage: These reactive nitrogen species are the ultimate effectors of cell death. They can covalently bind to and damage critical biological macromolecules, most notably DNA, leading to strand breaks and inhibition of replication.[4][6] This disruption of genetic integrity and other cellular processes results in microbial cell death.

The following diagram illustrates this activation pathway:

Mechanism_of_Action cluster_microbe Microbial Cell Nitropyridine Nitropyridine (Pro-drug) Radical Nitro Radical Anion (Reactive Intermediate) Nitropyridine->Radical e- transfer Nitroreductase Microbial Nitroreductase Nitroreductase->Radical RNS Reactive Nitrogen Species (RNS) Radical->RNS Damage DNA Damage & Protein Dysfunction RNS->Damage Death Cell Death Damage->Death SAR_Insights cluster_factors Key Modulators of Activity Pyridine Nitropyridine Scaffold Nitro_Position Position of -NO2 Group Pyridine->Nitro_Position influences Other_Substituents Other Ring Substituents (e.g., -OH, halogens) Pyridine->Other_Substituents influences Metal_Complex Formation of Metal Complexes Pyridine->Metal_Complex can form Lipophilicity Lipophilicity & Cellular Uptake Other_Substituents->Lipophilicity modulates Experimental_Workflow cluster_mbc MBC Determination start Start: Prepare Microbial Inoculum dilution Perform 2-Fold Serial Dilution of Test Compound in Plate start->dilution inoculate Inoculate Wells with Standardized Microbe Conc. dilution->inoculate incubate1 Incubate Plate (e.g., 24h at 37°C) inoculate->incubate1 read_mic Visually Inspect Wells Determine MIC incubate1->read_mic plate_out Plate Aliquots from Clear Wells (at and above MIC) onto Agar read_mic->plate_out Proceed if MIC is determined incubate2 Incubate Agar Plates (e.g., 24h at 37°C) plate_out->incubate2 read_mbc Count Colonies Determine MBC incubate2->read_mbc end End read_mbc->end

References

A Researcher's Guide to the Head-to-Head Biological Evaluation of 1-(3-Nitropyridin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Comparing 1-(3-Nitropyridin-4-yl)ethanone Analogs

The pyridine ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its association with a wide array of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[1][2] The specific scaffold, this compound, presents a compelling starting point for drug discovery. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and potential interactions with biological targets. The ethanone moiety provides a reactive handle for synthetic modification, allowing for the systematic generation of analogs to explore the structure-activity relationship (SAR).

This guide provides a comprehensive framework for conducting a head-to-head comparison of novel analogs derived from this parent compound. We will proceed under the hypothesis that these analogs may exhibit antiproliferative activity by targeting a specific cellular signaling pathway, a common mechanism for pyridine-based compounds.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the experimental workflow, from initial screening to mechanistic validation.

For the purpose of this guide, we will consider the parent compound and three hypothetical analogs:

  • Parent Compound (PC): this compound

  • Analog A: Modification at the ethanone side chain.

  • Analog B: Alteration of the pyridine ring substitution pattern.

  • Analog C: A combination of modifications to explore synergistic effects.

Overall Experimental Workflow

The logical progression from a broad, cell-based screen to a specific, target-based assay is critical for efficiently identifying and characterizing lead compounds. This multi-stage approach ensures that resources are focused on analogs with genuine therapeutic potential. The workflow is designed to first confirm biological activity (antiproliferative effects), then identify a specific molecular target (kinase inhibition), and finally, validate this mechanism of action within a cellular context.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation A Compound Synthesis & Acquisition (PC, A, B, C) B Antiproliferative Screening (MTT Assay on Cancer Cell Line) A->B Test Compounds C In Vitro Kinase Panel Screen (Identify Potential Kinase Target 'X') B->C Active Compounds D IC50 Determination for Kinase X (Confirmatory Assay) C->D Validate Hit E Western Blot Analysis (Measure Phosphorylation of Kinase X Substrate) D->E Confirmed Inhibitors F Structure-Activity Relationship (SAR) Analysis & Lead Optimization E->F Correlate Cellular Activity with Target Inhibition G Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX ProteinY Protein Y (Substrate) KinaseX->ProteinY Phosphorylates pProteinY Phospho-Protein Y (Active) ProteinY->pProteinY Effect Cell Proliferation pProteinY->Effect AnalogC Analog C AnalogC->KinaseX Inhibits

References

Safety Operating Guide

Navigating the Synthesis of 1-(3-Nitropyridin-4-yl)ethanone: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities in a research and development setting demands a proactive and thorough approach to safety. This guide provides essential, actionable information on the personal protective equipment (PPE), handling, and disposal of 1-(3-Nitropyridin-4-yl)ethanone. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, integrating technical accuracy with field-proven insights to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 161871-65-4) is a nitro-substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of related chemical classes necessitate a cautious approach. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1]

Known and Inferred Hazards:

Hazard ClassStatementGHS ClassificationSource
Acute Oral ToxicityHarmful if swallowedH302[1]
Skin IrritationCauses skin irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Respiratory IrritationMay cause respiratory irritationH335[1]

Given the presence of the nitro group and the pyridine ring, which are common in biologically active molecules, this compound should be handled as a potentially potent substance.[2] Long-term exposure effects are unknown, reinforcing the need for stringent exposure control.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

  • Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[3][4] This is critical for preventing the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, while good overall airflow prevents the accumulation of fugitive emissions.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and use of PPE is the final barrier between you and the chemical. A comprehensive PPE strategy is non-negotiable.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1]

  • Safety Goggles: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5][6]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a face shield should be worn in addition to safety goggles.

Skin Protection

Skin irritation is a known hazard of this compound.[1] Impervious clothing and gloves are required to prevent contact.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The choice of glove material is critical. While specific permeation data for this compound is unavailable, guidance for related compounds provides a strong basis for selection.

Glove MaterialRecommendationRationale
Butyl Rubber Recommended for extended contact Butyl rubber offers excellent resistance to nitro-compounds and a wide range of organic chemicals.[7][8]
Nitrile Suitable for incidental contact Nitrile gloves provide good general chemical resistance and are a good choice for short-duration tasks. They also provide a clear indication of tearing or punctures.[4][9] Double-gloving with nitrile is a prudent practice for added protection.
Latex Not Recommended Latex gloves offer poor protection against many organic solvents and can cause allergic reactions.[4]

Glove Usage Protocol:

  • Inspect gloves for any signs of damage before use.[5]

  • Don gloves before entering the designated work area.

  • For extended operations, consider changing gloves periodically, as chemical permeation can occur over time even with the correct material.

  • If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Dispose of used gloves as hazardous waste.[10]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be maintained below a safe level. Since no occupational exposure limit (OEL) has been established for this compound, a conservative approach is required.

When is Respiratory Protection Needed?

  • If there is a failure of engineering controls (e.g., fume hood malfunction).

  • During spill cleanup of a significant quantity of the solid material.

  • For any procedure where the generation of dust or aerosols cannot be adequately controlled within a fume hood.

Recommended Respiratory Protection:

  • Air-Purifying Respirator (APR): A half-mask or full-facepiece respirator equipped with organic vapor cartridges and P100 (HEPA) particulate filters is recommended.[3][11][12] The P100 filter will protect against any fine dust particles, while the organic vapor cartridge will adsorb gaseous molecules.

  • Fit Testing: All users of tight-fitting respirators must be fit-tested annually to ensure a proper seal, in accordance with OSHA regulations (29 CFR 1910.134).[3]

Operational and Disposal Plans: Step-by-Step Guidance

A clear, step-by-step plan for handling and disposal is crucial for safety and regulatory compliance.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect PPE don_ppe Don PPE: Lab Coat, Goggles, Gloves weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve/Transfer Compound weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material.

  • Clean Up: Carefully sweep or wipe up the contained material, working from the outside in. Place the waste in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, whether solid, liquid, or contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents and strong acids.[11]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the approximate concentration.[13][14]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental services vendor, in accordance with local, state, and federal regulations.[12][15] Do not dispose of this chemical down the drain or in the regular trash.[10][13]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.